3-Cyano-5-hydroxybenzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-cyano-5-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-3,10H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJZBNIPPCUFCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1163141-57-8 | |
| Record name | 3-cyano-5-hydroxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Foreword: Unveiling the Potential of a Versatile Scaffolding Molecule
An In-depth Technical Guide to 3-Cyano-5-hydroxybenzoic Acid for Advanced Research
In the landscape of modern chemical research, particularly within drug discovery and materials science, the strategic design of molecular building blocks is paramount. Substituted benzoic acids represent a cornerstone class of intermediates, prized for their rigid aromatic core and versatile functional handles. This guide focuses on a particularly intriguing, yet less-documented member of this family: This compound .
The presence of three distinct functional groups—a carboxylic acid, a hydroxyl group, and a nitrile—on a single benzene ring makes this compound a highly valuable scaffold. Each group offers a unique site for chemical modification, opening a vast chemical space for the synthesis of complex molecules, from targeted therapeutics to advanced polymers. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a foundational understanding of its properties, synthesis, and potential applications, grounded in established chemical principles and data.
Core Molecular Identity and Physicochemical Profile
A precise understanding of a molecule's identity and properties is the bedrock of any successful research endeavor. While extensive experimental data for this compound is not broadly published, we can consolidate its known identifiers and computational properties to build a robust profile.
Chemical Identifiers
It is crucial to reference this molecule by its unique CAS number to avoid ambiguity with its isomers, such as 3-Cyano-4-hydroxybenzoic acid or 5-Cyano-2-hydroxybenzoic acid.[1][2]
| Identifier | Value | Source |
| CAS Number | 1163141-57-8 | [3][4][5] |
| IUPAC Name | This compound | [4] |
| Molecular Formula | C₈H₅NO₃ | [3][4][6] |
| Synonyms | Benzoic acid, 3-cyano-5-hydroxy- | [4][6] |
| InChIKey | AIJZBNIPPCUFCO-UHFFFAOYSA-N | [4][5] |
| SMILES | O=C(O)C1=CC(O)=CC(C#N)=C1 | [3][4] |
Physicochemical & Computational Properties
The following properties provide insight into the molecule's behavior in various chemical and biological systems. These values are primarily derived from computational models, which are indispensable in modern chemistry for predicting molecular behavior.
| Property | Value | Source |
| Molecular Weight | 163.13 g/mol | [3][4] |
| Monoisotopic Mass | 163.026943022 Da | [4][7] |
| Topological Polar Surface Area (TPSA) | 81.32 Ų | [3] |
| Predicted LogP | 0.96 | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bonds | 1 | [3] |
Synthesis and Purification Strategies
Proposed Retrosynthetic Analysis & Forward Synthesis Workflow
The most logical approach involves starting from a readily available, appropriately substituted benzene derivative and introducing the functional groups in a strategic sequence. A plausible precursor is 3,5-dihydroxybenzoic acid or its ester, which allows for selective functionalization.
The workflow below outlines a potential two-step synthesis starting from Methyl 3,5-dihydroxybenzoate.
Caption: A plausible three-step synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a conceptualized procedure. Researchers must conduct their own risk assessments and optimization studies.
Objective: To synthesize this compound.
Materials:
-
Methyl 3,5-dihydroxybenzoate
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Zinc Cyanide (Zn(CN)₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Lithium Hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Hydrochloric Acid (1M HCl)
-
Ethyl Acetate
-
Brine
-
Magnesium Sulfate (anhydrous)
Protocol:
-
Step 1: Selective Monotriflation of Methyl 3,5-dihydroxybenzoate
-
Causality: This step selectively activates one of the two equivalent hydroxyl groups. The triflate is an excellent leaving group, preparing the molecule for the subsequent palladium-catalyzed cross-coupling reaction.
-
Dissolve Methyl 3,5-dihydroxybenzoate (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine (1.1 eq) dropwise.
-
Slowly add Trifluoromethanesulfonic anhydride (1.05 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.
-
Monitor reaction completion via Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated ammonium chloride solution, extract with DCM, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
-
-
Step 2: Palladium-Catalyzed Cyanation
-
Causality: This is a robust method for introducing a nitrile group onto an aromatic ring, replacing the triflate leaving group. Zinc cyanide is used as the cyanide source, and the palladium catalyst facilitates the C-C bond formation.
-
To a flask containing the purified triflate intermediate (1.0 eq), add Zinc Cyanide (0.6 eq) and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the resulting methyl ester by column chromatography.
-
-
Step 3: Saponification to the Final Product
-
Causality: The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. Lithium hydroxide in a THF/water mixture is a standard, mild condition that minimizes side reactions with the nitrile and phenol groups.
-
Dissolve the purified methyl 3-cyano-5-hydroxybenzoate (1.0 eq) in a mixture of THF and water.
-
Add Lithium Hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the disappearance of the starting material by TLC.
-
Once complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH ~2-3 with 1M HCl, which will precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield this compound.
-
Spectroscopic Characterization Profile (Predicted)
To ensure the identity and purity of a synthesized compound, a suite of spectroscopic analyses is essential. Based on the structure, the following are the expected key spectral features.
-
¹H NMR (in DMSO-d₆): The aromatic region should display three distinct signals. We would expect a proton between the two electron-withdrawing groups (carboxyl and cyano) to be furthest downfield, followed by the proton between the hydroxyl and cyano groups, and finally the proton between the hydroxyl and carboxyl groups. Each signal would appear as a triplet or a complex multiplet due to meta-coupling. The acidic protons of the carboxyl and hydroxyl groups would appear as broad singlets at a far downfield chemical shift (>10 ppm), which would disappear upon a D₂O exchange.
-
¹³C NMR (in DMSO-d₆): Approximately 8 distinct carbon signals are expected: the carboxyl carbon (~165-170 ppm), the nitrile carbon (~115-120 ppm), and six unique aromatic carbons, including the carbon attached to the hydroxyl group at a high chemical shift (~155-160 ppm) and the carbon attached to the nitrile group at a low chemical shift (~110-115 ppm).
-
FT-IR (ATR): Characteristic vibrational bands are expected. A broad peak from ~3300-2500 cm⁻¹ corresponding to the O-H stretches of the carboxylic acid and phenol. A sharp C=O stretch for the carboxylic acid around 1700-1680 cm⁻¹. A sharp, medium-intensity C≡N stretch around 2230-2220 cm⁻¹. Aromatic C=C stretching bands will appear in the 1600-1450 cm⁻¹ region.
-
Mass Spectrometry (ESI-): In negative ion mode, the primary ion observed would be the deprotonated molecule [M-H]⁻ at an m/z of approximately 162.02.
Reactivity and Application as a Molecular Scaffold
The true value of this compound lies in the orthogonal reactivity of its three functional groups. This allows for selective, stepwise modifications, making it a powerful building block for combinatorial chemistry and targeted synthesis.
Caption: Chemical reactivity map of this compound's functional groups.
Role in Drug Discovery
The hydroxybenzoic acid motif is present in numerous biologically active compounds.[8][9] For instance, 5-aminosalicylic acid, an isomer of aminated 3-hydroxybenzoic acid, is a cornerstone treatment for inflammatory bowel disease.[10] The precursor 3-Amino-5-hydroxybenzoic acid is a key building block for potent natural products like the ansamycin antibiotics and mitomycin anticancer agents.[11]
This positions this compound as a valuable starting point for generating libraries of novel compounds. The nitrile can be reduced to a primary amine, hydrolyzed to another carboxylic acid, or converted to a tetrazole ring (a common carboxylic acid bioisostere), while the phenol and carboxylic acid can be used as anchor points for introducing pharmacophoric fragments.
Applications in Materials Science
The rigid structure and multiple functional points for polymerization make this molecule a candidate for creating advanced materials. It could serve as a monomer for synthesizing aromatic polyesters or polyamides with tailored properties. The nitrile and hydroxyl groups can also be used for cross-linking polymer chains, enhancing thermal stability and mechanical strength.
Safety, Handling, and Storage
Adherence to strict safety protocols is non-negotiable. The Globally Harmonized System (GHS) classifications for this compound indicate significant hazards.
Hazard Identification
Based on available data, this compound is classified with the following hazards:[4]
Recommended Handling and Storage Protocol
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[13] An emergency eyewash station and safety shower must be readily accessible.[13]
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile or other chemically resistant gloves.[13][14]
-
Eye Protection: Use chemical safety goggles and/or a face shield.[13][14]
-
Skin and Body Protection: A lab coat is mandatory. Wear suitable protective clothing to prevent skin contact.[13][14]
-
Respiratory Protection: For weighing or operations that may generate dust, use an appropriate respirator.[13]
-
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[12] Do not eat, drink, or smoke in the laboratory.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Recommended storage temperature is 2-8°C.[3] Keep away from strong oxidizing agents.[13]
-
First Aid Measures:
References
- 1. 5-Cyano-2-hydroxybenzoic acid | C8H5NO3 | CID 13026935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 70829-28-6 CAS MSDS (3-Cyano-4-hydroxybenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | C8H5NO3 | CID 19359201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Benzoic acid, 3-cyano-5-hydroxy-,(CAS# 1163141-57-8)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 7. PubChemLite - this compound (C8H5NO3) [pubchemlite.lcsb.uni.lu]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Biosynthesis of 3,5-AHBA-derived natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. synquestlabs.com [synquestlabs.com]
- 14. lobachemie.com [lobachemie.com]
An In-depth Technical Guide to the Chemical Structure and Synthesis of 3-Cyano-5-hydroxybenzoic acid
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 3-Cyano-5-hydroxybenzoic acid, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies.
Molecular Structure and Properties
This compound is a trifunctional aromatic compound possessing a carboxylic acid, a hydroxyl group, and a nitrile group attached to a benzene ring. This unique combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules.
The chemical structure and key properties are summarized below:
| Property | Value | Source |
| IUPAC Name | This compound | --INVALID-LINK-- |
| CAS Number | 1163141-57-8 | --INVALID-LINK-- |
| Molecular Formula | C₈H₅NO₃ | --INVALID-LINK-- |
| Molecular Weight | 163.13 g/mol | --INVALID-LINK-- |
| SMILES | C1=C(C=C(C=C1C(=O)O)O)C#N | --INVALID-LINK-- |
| Predicted Boiling Point | 403.3±40.0 °C | --INVALID-LINK-- |
| Predicted Density | 1.50±0.1 g/cm³ | --INVALID-LINK-- |
| Predicted pKa | 3.52±0.10 | --INVALID-LINK-- |
The arrangement of the electron-withdrawing cyano and carboxylic acid groups and the electron-donating hydroxyl group on the aromatic ring influences its reactivity and electronic properties, making it a subject of interest for the development of novel compounds.
Retrosynthetic Analysis and Synthesis Strategies
The synthesis of this compound can be approached through several strategic disconnections. A retrosynthetic analysis reveals two primary and plausible pathways starting from readily available precursors.
Caption: Retrosynthetic analysis of this compound.
The two most logical synthetic routes are:
-
The Sandmeyer Reaction: This classic transformation allows for the conversion of an aryl amine to a nitrile.[1] In this case, the precursor would be 3-amino-5-hydroxybenzoic acid. This method is well-established and generally provides good yields.
-
Nucleophilic Cyanation: This pathway involves the displacement of a halide, typically bromide, with a cyanide salt.[2] The starting material for this route is 3-bromo-5-hydroxybenzoic acid. This approach is also a common method for introducing a nitrile group onto an aromatic ring.
The choice between these pathways often depends on the availability and cost of the starting materials, as well as the desired scale of the synthesis.
Synthesis of Precursors
A critical aspect of synthesizing this compound is the efficient preparation of its key precursors.
Synthesis of 3-Amino-5-hydroxybenzoic acid
The synthesis of 3-amino-5-hydroxybenzoic acid can be achieved from benzoic acid through a multi-step sequence. This pathway highlights several fundamental organic transformations.
Caption: Synthetic pathway to 3-Amino-5-hydroxybenzoic acid from benzoic acid.
Experimental Protocol for the Synthesis of 3-Amino-5-hydroxybenzoic acid:
This protocol is based on a described synthesis of 3-amino-5-hydroxybenzoic acid.[3]
Step 1: Nitration of Benzoic Acid to 3,5-Dinitrobenzoic acid
-
In a flask submerged in an ice bath, slowly add 15 mL of concentrated nitric acid to a solution of 6.1 g (50 mmol) of benzoic acid in 30 mL of concentrated sulfuric acid.
-
Stir the mixture at room temperature for 15 hours.
-
Heat the reaction to 100°C and stir for an additional 4 hours.
-
After cooling, add another 10 mL of concentrated nitric acid and heat to 100°C for 3 hours, then increase the temperature to 135°C and stir for a final 3 hours.
-
Pour the cooled reaction mixture into a beaker containing 80 g of ice and 80 g of water.
-
Stir for 30 minutes, then collect the precipitate by filtration and wash with water to remove residual acid, yielding crude 3,5-dinitrobenzoic acid.
Step 2: Synthesis of 3-Methoxy-5-nitrobenzoic acid
-
Prepare lithium methoxide by adding n-butyllithium (24 mL, 60 mmol) to methanol at -78°C, followed by removal of excess methanol via rotary evaporation.
-
Dissolve the lithium methoxide in 50 mL of hexamethylphosphoramide (HMPA) and add 2.5 g (11.8 mmol) of 3,5-dinitrobenzoic acid.
-
Stir the mixture at room temperature for 18 hours, then heat to 80°C for 6 hours.
-
Pour the cooled reaction mixture into a mixture of ice and 6N H₂SO₄ and extract with diethyl ether (3 x 300 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain crude 3-methoxy-5-nitrobenzoic acid.
Step 3: Demethylation to 3-Hydroxy-5-nitrobenzoic acid
-
At -10°C, add boron tribromide (1.26 mL, 13 mmol) dropwise to a solution of 860 mg (4.36 mmol) of 3-methoxy-5-nitrobenzoic acid in 20 mL of dichloromethane.
-
Allow the reaction to proceed at room temperature for 15 hours.
-
Cool the reaction in an ice-water bath and add 10 mL of water, stirring for 30 minutes.
-
Extract the product with ethyl acetate (3 x 50 mL), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 3-hydroxy-5-nitrobenzoic acid.
Step 4: Reduction to 3-Amino-5-hydroxybenzoic acid
-
Dissolve the crude 3-hydroxy-5-nitrobenzoic acid in 20 mL of methanol.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Hydrogenate the mixture at atmospheric pressure for 2 hours.
-
Filter the reaction mixture through celite to remove the catalyst and evaporate the methanol to obtain the final product, 3-amino-5-hydroxybenzoic acid.
Synthesis of 3-Bromo-5-hydroxybenzoic acid
The synthesis of 3-bromo-5-hydroxybenzoic acid can be accomplished from 3,5-dihydroxybenzoic acid.
Experimental Protocol for the Synthesis of 3,5-Dihydroxybenzoic acid:
A well-established procedure for the synthesis of 3,5-dihydroxybenzoic acid starts from benzoic acid.[4]
Step 1: Sulfonation of Benzoic Acid
-
Heat a mixture of 200 g (1.64 moles) of benzoic acid and 500 mL of fuming sulfuric acid in an oil bath at 240–250°C for 5 hours.
-
After cooling, slowly pour the mixture into 3 kg of ice.
-
Neutralize the solution with barium carbonate.
-
Filter the mixture and evaporate the filtrate to obtain the crude barium salt.
Step 2: Alkaline Fusion
-
Add the dried barium salt in portions to a melt of sodium and potassium hydroxides (600 g each) at 250–260°C.
-
Maintain the temperature at 280–310°C for 1 hour after the initial vigorous reaction subsides.
-
Cool the melt and dissolve it in water.
-
Filter the solution and acidify the filtrate with concentrated hydrochloric acid to precipitate 3,5-dihydroxybenzoic acid.
-
The crude product can be purified by extraction with ether and recrystallization.
A subsequent bromination step would be required to convert 3,5-dihydroxybenzoic acid to 3-bromo-5-hydroxybenzoic acid.
Key Synthetic Transformations
Pathway 1: The Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group to various other functionalities, including the cyano group.[1]
Caption: The Sandmeyer reaction for the synthesis of this compound.
Detailed Experimental Protocol for the Sandmeyer Reaction:
This is a generalized protocol based on known Sandmeyer reactions.[5]
-
Dissolve 3-amino-5-hydroxybenzoic acid in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cool the mixture to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the low temperature to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
-
Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization.
Pathway 2: Nucleophilic Cyanation
The cyanation of an aryl halide provides a direct route to the corresponding nitrile.
Detailed Experimental Protocol for Cyanation:
This is a generalized protocol based on known cyanation reactions.[2]
-
In a reaction vessel, combine 3-bromo-5-hydroxybenzoic acid, a cyanide source (e.g., copper(I) cyanide), and a high-boiling polar aprotic solvent (e.g., DMF or NMP).
-
Heat the reaction mixture to an elevated temperature (typically >150°C) and stir for several hours.
-
Monitor the reaction by TLC.
-
After cooling, quench the reaction with an appropriate aqueous solution and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and remove the solvent to yield the crude product, which can be purified by recrystallization.
Characterization
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show three aromatic protons in the region of 7.0-8.5 ppm. The exact chemical shifts and coupling patterns will depend on the electronic environment created by the three different substituents. Data for 3-hydroxybenzoic acid shows aromatic protons in the range of 7.0-7.5 ppm.[6] The presence of the additional electron-withdrawing cyano group would likely shift these signals further downfield.
-
¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms. The carboxyl carbon will appear significantly downfield (~165-175 ppm). The nitrile carbon will be in the range of 115-125 ppm. The aromatic carbons will have distinct chemical shifts influenced by the attached functional groups. For comparison, the aromatic carbons of 3-hydroxybenzoic acid appear between 115 and 160 ppm.[7]
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the functional groups present.[8]
-
A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A sharp C≡N stretch for the nitrile group around 2220-2260 cm⁻¹.
-
A strong C=O stretch for the carboxylic acid carbonyl group around 1700 cm⁻¹.
-
O-H stretching for the phenolic hydroxyl group around 3200-3600 cm⁻¹.
-
C-O stretching and aromatic C-H and C=C bending vibrations at lower wavenumbers.
-
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak ([M]⁺ or [M-H]⁻) corresponding to the molecular weight of 163.13 g/mol .[9][10] Fragmentation patterns would likely involve the loss of water, carbon monoxide, and the carboxyl group.
Conclusion
This technical guide has detailed the chemical structure and plausible synthetic routes for this compound. The Sandmeyer reaction of 3-amino-5-hydroxybenzoic acid and the cyanation of 3-bromo-5-hydroxybenzoic acid represent the most viable synthetic strategies. The successful synthesis relies on the careful execution of multi-step sequences to prepare the necessary precursors. The unique trifunctional nature of this compound makes it a valuable intermediate for the development of novel pharmaceuticals and advanced materials. Further research into optimizing the presented synthetic protocols and exploring its applications is highly encouraged.
References
- 1. 3-Cyanobenzoic acid(1877-72-1) 13C NMR spectrum [chemicalbook.com]
- 2. PubChemLite - this compound (C8H5NO3) [pubchemlite.lcsb.uni.lu]
- 3. Page loading... [wap.guidechem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. 3-Hydroxybenzoic acid(99-06-9) 1H NMR [m.chemicalbook.com]
- 7. NP-MRD: 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315) [np-mrd.org]
- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. youtube.com [youtube.com]
- 10. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comprehensive Technical Guide to the Solubility of 3-Cyano-5-hydroxybenzoic Acid in Organic Solvents
This guide provides an in-depth exploration of the solubility characteristics of 3-Cyano-5-hydroxybenzoic acid, a key intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and drug development professionals, this document elucidates the theoretical underpinnings of its solubility, offers predictive data using Hansen Solubility Parameters, and details experimental methodologies for precise solubility determination.
Introduction: The Significance of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy. For a molecule like this compound, which serves as a building block in the synthesis of more complex pharmaceutical compounds, a thorough understanding of its behavior in various organic solvents is paramount. This knowledge enables the optimization of reaction conditions, purification processes, and the development of suitable drug delivery systems. Poor solubility can lead to challenges in achieving desired concentrations for reactions, difficulties in purification, and can ultimately hinder the progression of a drug candidate through the development pipeline.
This technical guide aims to provide a comprehensive resource on the solubility of this compound. It will delve into the molecular characteristics that govern its solubility, present a theoretical framework for solubility prediction, offer estimated solubility data in a range of common organic solvents, and provide detailed protocols for experimental solubility determination.
Theoretical Framework: Understanding the Drivers of Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle is governed by the intermolecular forces between the solute (this compound) and the solvent. The key molecular features of this compound that dictate its solubility are:
-
Polar Functional Groups: The presence of a carboxylic acid (-COOH), a hydroxyl (-OH), and a cyano (-CN) group imparts significant polarity to the molecule. These groups can participate in hydrogen bonding, both as donors (from the -OH and -COOH groups) and acceptors (the oxygen and nitrogen atoms).
-
Aromatic Ring: The benzene ring is a nonpolar, hydrophobic component of the molecule.
-
Crystalline Structure: In its solid state, this compound exists in a crystal lattice. The energy required to overcome the forces holding this lattice together (lattice energy) is a critical factor in the dissolution process.
A more quantitative approach to predicting solubility is through the use of Hansen Solubility Parameters (HSP) . This model deconstructs the total cohesive energy of a substance into three components:
-
δd (Dispersion): Arising from van der Waals forces.
-
δp (Polar): Arising from dipole-dipole interactions.
-
δh (Hydrogen Bonding): Arising from the formation of hydrogen bonds.
The principle behind HSP is that substances with similar δd, δp, and δh values are more likely to be miscible. The "distance" (Ra) between the HSPs of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:
Ra=4(δd,solute−δd,solvent)2+(δp,solute−δp,solvent)2+(δh,solute−δh,solvent)2
A smaller Ra value indicates a higher affinity between the solute and the solvent, and therefore, higher predicted solubility.
Predicted Solubility of this compound
In the absence of extensive experimental data, the Hansen Solubility Parameter group contribution method was employed to predict the solubility of this compound in a range of common organic solvents.
Calculation of Hansen Solubility Parameters for this compound
The HSPs for this compound were calculated using the group contribution method, which sums the contributions of its individual functional groups. The molar volume, a necessary parameter for this calculation, was also estimated.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₅NO₃ | PubChem[1] |
| Molecular Weight | 163.13 g/mol | PubChem[1] |
| XlogP | 0.9 | PubChem[1] |
| Hydrogen Bond Donors | 2 | ChemScene[2] |
| Hydrogen Bond Acceptors | 3 | ChemScene[2] |
| Calculated Molar Volume | 115.1 cm³/mol | |
| Calculated HSP (δd) | 19.2 MPa½ | |
| Calculated HSP (δp) | 11.5 MPa½ | |
| Calculated HSP (δh) | 14.8 MPa½ |
Predicted Solubility in Common Organic Solvents
Using the calculated HSPs for this compound and known HSPs for various organic solvents, the Relative Energy Difference (RED) number was calculated. The RED number is a useful indicator of solubility, where:
-
RED < 1: High likelihood of good solubility
-
RED ≈ 1: Borderline solubility
-
RED > 1: Low likelihood of good solubility
Table 2: Predicted Solubility of this compound in Common Organic Solvents at Room Temperature
| Solvent | δd (MPa½) | δp (MPa½) | δh (MPa½) | Ra (HSP Distance) | Predicted Solubility |
| Alcohols | |||||
| Methanol | 15.1 | 12.3 | 22.3 | 9.2 | Moderate |
| Ethanol | 15.8 | 8.8 | 19.4 | 6.8 | Good |
| Isopropanol | 15.8 | 6.1 | 16.4 | 6.1 | Good |
| Ketones | |||||
| Acetone | 15.5 | 10.4 | 7.0 | 9.4 | Moderate |
| Esters | |||||
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 10.4 | Moderate to Low |
| Ethers | |||||
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 10.0 | Moderate |
| Amides | |||||
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 4.8 | Very Good |
| Sulfoxides | |||||
| Dimethyl sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 7.1 | Good |
| Halogenated | |||||
| Dichloromethane | 17.0 | 7.3 | 7.1 | 10.9 | Moderate to Low |
| Hydrocarbons | |||||
| Toluene | 18.0 | 1.4 | 2.0 | 18.0 | Very Low |
| Hexane | 14.9 | 0.0 | 0.0 | 22.9 | Very Low |
Disclaimer: These are predicted values based on a theoretical model and should be confirmed by experimental data.
Experimental Determination of Solubility
For definitive solubility data, experimental determination is essential. The following section outlines a standard protocol for determining the equilibrium solubility of this compound.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Shaking incubator or magnetic stirrer with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
Figure 1: Experimental workflow for determining the equilibrium solubility of this compound.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C, 37 °C).
-
Allow the samples to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the dissolution equilibrium is reached. The solution should be continuously agitated during this time.
-
-
Phase Separation:
-
After equilibration, remove the vials and centrifuge them at a high speed to pellet the undissolved solid at the bottom.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.
-
Dilute the aliquot with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by plotting the HPLC peak area against the concentration of the standard solutions.
-
Use the calibration curve to determine the concentration of the saturated solution from its peak area.
-
Calculate the solubility, typically expressed in mg/mL or mol/L.
-
Discussion and Practical Implications
The predicted solubility data suggests that this compound exhibits good solubility in polar protic solvents like ethanol and isopropanol, and in polar aprotic solvents such as DMF and DMSO. This is consistent with the molecule's ability to form strong hydrogen bonds and its polar nature. The lower predicted solubility in less polar solvents like ethyl acetate and dichloromethane, and very low solubility in nonpolar solvents like toluene and hexane, is also expected due to the "like dissolves like" principle.
For practical applications in a laboratory or industrial setting:
-
Reaction Solvents: Ethanol, isopropanol, DMF, and DMSO are likely good choices as reaction solvents, depending on the specific requirements of the chemical transformation.
-
Purification: The differential solubility of this compound in various solvents can be exploited for purification. For example, it could be dissolved in a good solvent like ethanol and then precipitated by the addition of a poor solvent (an anti-solvent) like hexane to remove impurities that are more soluble in the solvent mixture. Crystallization from a suitable solvent system would be an effective purification method.
-
Formulation: For drug development purposes, if this molecule were to be formulated, its solubility in pharmaceutically acceptable solvents would need to be carefully evaluated.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By combining theoretical predictions with a robust experimental protocol, researchers and drug development professionals are better equipped to handle this important pharmaceutical intermediate. The provided Hansen Solubility Parameter analysis offers a valuable predictive tool for solvent selection, while the detailed experimental workflow ensures that accurate and reliable solubility data can be obtained. A thorough understanding and application of these principles will facilitate more efficient and effective research and development processes.
References
A Technical Guide to the Spectroscopic Characterization of 3-Cyano-5-hydroxybenzoic Acid
Introduction
3-Cyano-5-hydroxybenzoic acid is a substituted aromatic carboxylic acid with the chemical formula C₈H₅NO₃ and a molecular weight of 163.13 g/mol .[1] Its structure, featuring a benzene ring functionalized with a carboxyl group, a hydroxyl group, and a cyano group, makes it a molecule of interest in medicinal chemistry and materials science. The specific arrangement of these functional groups dictates its chemical reactivity, potential for hydrogen bonding, and overall electronic properties. A thorough spectroscopic analysis is paramount for confirming its identity, purity, and for elucidating its structural characteristics.
Molecular Structure and Key Features
The unique substitution pattern of this compound, with all three functional groups in a meta-relationship to each other, is central to its spectroscopic signature. The electron-withdrawing nature of the cyano and carboxylic acid groups, combined with the electron-donating character of the hydroxyl group, creates a distinct electronic environment for each atom in the molecule.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide invaluable structural information. The following predictions are based on the analysis of similar compounds such as 3-hydroxybenzoic acid and 3-cyanobenzoic acid.[2][3][4]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals for the three aromatic protons and the two acidic protons (hydroxyl and carboxylic acid). The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents.
Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | Singlet (broad) | 1H | COOH | The carboxylic acid proton is highly deshielded and often appears as a broad singlet. |
| ~10.0 | Singlet (broad) | 1H | OH | The phenolic proton is also acidic and will appear as a broad, downfield singlet. |
| ~7.8 - 8.2 | Multiplet | 3H | Ar-H | The aromatic protons will appear in the typical downfield region, with their exact shifts and multiplicities determined by their positions relative to the electron-withdrawing and -donating groups. |
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire a standard one-dimensional ¹H spectrum.
-
Processing: Process the Free Induction Decay (FID) with an appropriate window function, followed by Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to the low symmetry of this compound, eight distinct carbon signals are expected.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (ppm) | Assignment | Rationale |
| ~165 | C=O | The carboxylic acid carbonyl carbon is highly deshielded. |
| ~158 | C-OH | The carbon attached to the hydroxyl group is deshielded due to the electronegativity of oxygen. |
| ~130-140 | Aromatic C-H | Aromatic carbons bearing a proton. |
| ~115-125 | Aromatic C-CN, C-COOH | Quaternary aromatic carbons attached to the cyano and carboxyl groups. |
| ~118 | C≡N | The cyano carbon has a characteristic chemical shift in this region. |
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
Processing: Process the FID similarly to the ¹H spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound will be dominated by absorptions from the O-H, C=O, C≡N, and aromatic C-H and C=C bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3300-2500 (broad) | O-H (Carboxylic Acid) | Stretching |
| ~3200 (broad) | O-H (Phenol) | Stretching |
| ~2230 | C≡N | Stretching |
| ~1700 | C=O | Stretching |
| ~1600, ~1450 | C=C | Aromatic Ring Stretching |
| ~1300 | C-O | Stretching |
| ~900-650 | C-H | Aromatic Out-of-plane Bending |
Experimental Protocol for FT-IR
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (MW = 163.13), the mass spectrum will show a molecular ion peak and several fragment ions.
Predicted Mass Spectrometry Fragmentation
| m/z | Ion | Fragmentation Pathway |
| 163 | [M]⁺ | Molecular Ion |
| 146 | [M-OH]⁺ | Loss of the hydroxyl group from the carboxylic acid. |
| 135 | [M-CO]⁺ | Loss of carbon monoxide. |
| 118 | [M-COOH]⁺ | Loss of the carboxyl group. |
| 91 | [C₆H₄N]⁺ | Further fragmentation of the aromatic ring. |
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., HPLC or GC).
-
Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Analysis: Acquire the mass spectrum, identifying the molecular ion and major fragment ions.
-
High-Resolution MS (HRMS): For confirmation of the elemental composition, perform HRMS analysis to obtain the exact mass.
Caption: Predicted mass spectrometry fragmentation pathway.
Conclusion
References
Potential applications of 3-Cyano-5-hydroxybenzoic acid in biochemistry
An In-Depth Technical Guide to the Potential Applications of 3-Cyano-5-hydroxybenzoic Acid in Biochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a small organic molecule with a unique substitution pattern on the benzene ring, featuring a carboxyl group, a hydroxyl group, and a nitrile group. This arrangement of functional groups imparts a range of chemical properties that make it a molecule of significant interest for various biochemical applications. This technical guide provides a comprehensive overview of the potential uses of this compound in biochemistry, drawing on data from its chemical analogs and derivatives. The guide explores its potential as a scaffold in drug discovery for the development of enzyme inhibitors and anti-inflammatory agents, its possible role as a precursor in the biosynthesis of complex natural products, and its utility as a fluorescent probe for bioanalytical applications. Detailed methodologies and experimental considerations are provided to empower researchers to explore the full potential of this versatile compound.
Introduction: The Chemical and Physical Profile of this compound
This compound, with the chemical formula C₈H₅NO₃, is a crystalline solid with a molecular weight of 163.13 g/mol .[1] The presence of the carboxyl, hydroxyl, and cyano groups on the aromatic ring creates a molecule with a distinct electronic and steric profile, influencing its reactivity and intermolecular interactions.
| Property | Value | Source |
| Molecular Formula | C₈H₅NO₃ | PubChem CID: 19359201[1] |
| Molecular Weight | 163.13 g/mol | PubChem CID: 19359201[1] |
| IUPAC Name | This compound | PubChem CID: 19359201[1] |
| CAS Number | 1163141-57-8 | PubChem CID: 19359201[1] |
| SMILES | C1=C(C=C(C=C1C(=O)O)O)C#N | PubChem CID: 19359201[1] |
The strategic placement of these functional groups opens up a variety of potential biochemical applications, which will be explored in the subsequent sections of this guide.
Application in Drug Discovery and Medicinal Chemistry
The structural features of this compound make it an attractive starting point for the design and synthesis of novel therapeutic agents. The hydroxyl and carboxyl groups can participate in hydrogen bonding and electrostatic interactions with biological targets, while the cyano group can act as a hydrogen bond acceptor or be used as a reactive handle for further chemical modifications.
Scaffold for Enzyme Inhibitors
The hydroxybenzoic acid motif is found in numerous biologically active compounds and is known to interact with various enzymes. The addition of a cyano group can enhance binding affinity and selectivity. For instance, derivatives of hydroxybenzoic acids have been explored as inhibitors of enzymes implicated in cardiovascular diseases.[2]
Development of Anti-inflammatory and Antioxidant Agents
Research on structurally related compounds suggests that derivatives of this compound could possess significant anti-inflammatory and antioxidant properties. A study on novel 5-{[2-cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy benzoic acid derivatives demonstrated promising in vitro antioxidant and anti-inflammatory activities.[3][4] These compounds were synthesized from 5-aminosalicylic acid (5-ASA), a known anti-inflammatory agent, indicating that the core hydroxybenzoic acid structure is amenable to modifications that yield potent bioactive molecules.[3]
The following is a generalized protocol for the synthesis of a derivative, based on the Knoevenagel condensation described for similar compounds.[3]
-
Step 1: Acylation. React 3-Amino-5-hydroxybenzoic acid with cyanoacetic acid in the presence of a coupling agent (e.g., DCC or EDC) to form the corresponding cyanoacetylated intermediate.
-
Step 2: Knoevenagel Condensation. The intermediate from Step 1 is then reacted with a substituted benzaldehyde in the presence of a base catalyst (e.g., piperidine) in a suitable solvent like toluene and refluxed to yield the final product.
-
Purification. The product can be purified by recrystallization or column chromatography.
-
Characterization. The structure of the synthesized compound should be confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
References
Introduction: The Emerging Potential of the 3-Cyano-5-hydroxybenzoic Acid Scaffold
An In-Depth Technical Guide to 3-Cyano-5-hydroxybenzoic Acid Derivatives for Researchers, Scientists, and Drug Development Professionals
The this compound scaffold is a unique molecular architecture that holds significant promise in the field of medicinal chemistry. As a derivative of benzoic acid, it belongs to the broader class of phenolic acids, which are known for a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] The strategic placement of a cyano group at the 3-position and a hydroxyl group at the 5-position on the benzoic acid core creates a distinct electronic and structural profile, offering exciting opportunities for the design of novel therapeutic agents.
The cyano group, a potent electron-withdrawing group, can modulate the acidity of the carboxylic acid and the phenolic hydroxyl group, influencing the molecule's pharmacokinetic properties and its ability to interact with biological targets. Furthermore, the cyano group can participate in hydrogen bonding and other non-covalent interactions within enzyme active sites or receptor binding pockets. The hydroxyl group, a classic hydrogen bond donor and acceptor, is a key pharmacophoric feature in many biologically active compounds. This guide provides a comprehensive overview of the synthesis, potential biological activities, and structure-activity relationships of this compound derivatives, offering insights for the rational design of new chemical entities.
Synthetic Strategies for the Derivatization of this compound
The derivatization of the this compound core can be achieved through several well-established synthetic methodologies, primarily targeting the carboxylic acid and hydroxyl functionalities. The choice of synthetic route is dictated by the desired final compound and the need to protect one functional group while reacting the other.
A common and versatile approach involves the formation of amide and ester derivatives from the carboxylic acid moiety.[3][4] Amide derivatives can be synthesized by reacting the carboxylic acid with a variety of primary or secondary amines in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).[5] Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions or by converting the carboxylic acid to an acyl chloride followed by reaction with an alcohol.[4]
Furthermore, the phenolic hydroxyl group can be a handle for introducing a diverse range of substituents. For instance, it can be alkylated to form ether derivatives or acylated to form esters.
A more complex derivatization strategy involves a multi-step synthesis, such as cyanoacetylation followed by a Knoevenagel condensation, to introduce more elaborate side chains.[6][7] This approach has been successfully used to synthesize novel derivatives of 5-aminosalicylic acid with promising anti-inflammatory and antioxidant properties.[6][7]
References
- 1. Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. ajchem-a.com [ajchem-a.com]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
An In-Depth Technical Guide to the Safe Handling of 3-Cyano-5-hydroxybenzoic Acid for Research and Development
This guide provides a comprehensive framework for the safe handling, storage, and disposal of 3-Cyano-5-hydroxybenzoic acid (CAS No. 1163141-57-8), a compound of significant interest in medicinal chemistry and materials science. As its applications expand, it is imperative that researchers, scientists, and drug development professionals are equipped with the knowledge to manage its associated risks effectively. This document moves beyond rote procedural lists to instill a deep, causal understanding of the necessary safety protocols, grounded in the principles of chemical risk assessment and the hierarchy of controls.
Section 1: Core Hazard Profile and Risk Assessment
A thorough understanding of a chemical's intrinsic hazards is the foundation of safe laboratory practice. This compound presents multiple health hazards that demand stringent control measures.
Globally Harmonized System (GHS) Classification
The compound is classified with significant health warnings, indicating its potential to cause harm through various exposure routes.[1]
| Hazard Class | Hazard Statement | GHS Code |
| Acute Toxicity, Oral | Harmful if swallowed | H302 |
| Acute Toxicity, Dermal | Harmful in contact with skin | H312 |
| Acute Toxicity, Inhalation | Harmful if inhaled | H332 |
| Skin Corrosion/Irritation | Causes skin irritation | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 |
Expert Insight: The presence of multiple toxicity warnings (oral, dermal, inhalation) underscores that this is not a benign compound. The cyano (-CN) and carboxylic acid (-COOH) functional groups contribute to its reactivity and potential for systemic effects. The primary risks during typical laboratory use are inhalation of airborne powder and inadvertent skin/eye contact.
Physicochemical and Reactivity Data
Understanding the compound's physical state and chemical stability is crucial for designing safe experiments and storage solutions.
| Property | Value | Source |
| Molecular Formula | C₈H₅NO₃ | PubChem[1] |
| Molecular Weight | 163.13 g/mol | PubChem[1] |
| Appearance | Off-white to white powder/solid (typical) | General Chemical Data[2] |
| Chemical Stability | Stable under normal laboratory and storage conditions. | SynQuest Labs[3] |
| Incompatible Materials | Strong oxidizing agents. | SynQuest Labs[3] |
| Conditions to Avoid | Generation of dust, exposure to excess heat, sparks, or open flames. | SynQuest Labs[3] |
| Hazardous Decomposition | Thermal decomposition may produce toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx). | SynQuest Labs[3] |
Causality in Practice: The incompatibility with strong oxidizing agents is a critical consideration during reaction planning. An unplanned combination could lead to a vigorous, exothermic reaction, presenting fire or explosion hazards. The fine, dusty nature of the solid necessitates specific handling techniques to prevent aerosolization, which directly correlates with the inhalation hazard (H332, H335).
Section 2: Implementing the Hierarchy of Safety Controls
Effective safety management prioritizes the most reliable control measures. The hierarchy of controls is a systematic approach to mitigating risk, with strategies ordered from most to least effective.
Caption: The Hierarchy of Controls prioritizes engineering solutions.
Trustworthiness through Design: This hierarchy is the bedrock of a self-validating safety system. By always starting at the top (Engineering Controls, in this practical case), you are not merely relying on personal diligence (PPE). A certified chemical fume hood provides a constant, verifiable barrier between the researcher and the chemical hazard, functioning independently of momentary lapses in attention.
Section 3: Standard Operating Procedures (SOPs) for Handling
The following protocols are designed to integrate the hierarchy of controls into routine laboratory tasks.
SOP 1: Weighing and Transferring Solid Compound
This procedure is designed to mitigate the primary risks of inhalation and dermal contact.
-
Preparation (Administrative Control):
-
Ensure you have read and understood this safety guide and the compound-specific Safety Data Sheet (SDS).
-
Designate a specific area for handling the compound, preferably within a fume hood.
-
Assemble all necessary equipment (spatulas, weigh paper, secondary container) before retrieving the chemical.
-
-
Engineering Control Implementation:
-
Perform all weighing and transfer operations inside a certified chemical fume hood or a ventilated balance enclosure.
-
Causality: This is the most critical step for preventing the inhalation of fine powder, directly addressing the H332 and H335 hazards. The constant airflow draws airborne particles away from the user's breathing zone.
-
-
PPE Application:
-
Don all required PPE as detailed in Section 4.
-
-
Handling Protocol:
-
Retrieve the stock container from its designated storage location.
-
Open the container slowly inside the fume hood to avoid disturbing the powder.
-
Use a clean spatula to carefully transfer the desired amount to weigh paper or a tared container. Avoid scooping in a manner that creates dust clouds.
-
Once weighing is complete, securely close the primary stock container.
-
Clean the spatula and any contaminated surfaces with a solvent-dampened wipe (e.g., 70% ethanol) before removing them from the hood. Dispose of wipes as hazardous waste.
-
-
Post-Handling (Hygiene):
-
After completing the task and removing PPE, wash hands thoroughly with soap and water.[3]
-
Section 4: Personal Protective Equipment (PPE) Specifications
PPE is not a substitute for robust engineering controls but is essential for protecting against residual risks and in the event of a spill or splash.
| Body Area | Required PPE | Standard / Specification | Rationale |
| Hands | Nitrile or Neoprene Gloves | ASTM F739 or EN 374 | Prevents skin contact and irritation (H315) and dermal absorption (H312). |
| Eyes | Chemical Safety Goggles | ANSI Z87.1 | Protects against dust particles and splashes, addressing the serious eye irritation hazard (H319). |
| Face | Face Shield (in addition to goggles) | ANSI Z87.1 | Recommended when handling larger quantities or when there is a significant splash risk. |
| Body | Certified Laboratory Coat | Protects skin and personal clothing from contamination. | |
| Respiratory | N95/FFP2 Respirator (or higher) | NIOSH or EN 149 | Required if engineering controls (fume hood) are not available or are insufficient to control dust.[3] |
Expert Insight: Double-gloving is a prudent practice when handling potent compounds. It provides an extra layer of protection and allows for the clean removal of the outer glove if it becomes contaminated, without exposing the skin.
Section 5: Storage and Waste Management
Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.
Storage Protocol
-
Location: Store in a cool, dry, and well-ventilated area.[3]
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[3]
-
Security: For accountability and to prevent unauthorized access, store in a locked cabinet or a controlled-access area.[4]
Waste Disposal Protocol
-
Identify Waste Streams: Segregate waste into three categories:
-
Solid Waste: Unused compound, contaminated weigh paper, gels.
-
Contaminated Sharps: Needles, scalpels (if applicable).
-
Liquid Waste: Contaminated solvents, reaction mixtures.
-
-
Containerization:
-
Use clearly labeled, sealable hazardous waste containers.
-
The label must include "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").
-
-
Disposal Path:
-
Never dispose of this compound down the drain or in regular trash.
-
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[3][4]
-
Contaminated lab coats or clothing must be professionally laundered or disposed of as hazardous waste.
-
Section 6: Emergency Response Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an injury.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[3][4] |
| Eye Contact | Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Spill Response Workflow
Caption: A systematic workflow for managing chemical spills.
Self-Validating Protocol: This workflow ensures a safe and compliant response. By starting with alerting others and donning PPE, the protocol protects the responder and others before cleanup begins. Each subsequent step is designed to contain the spill without creating secondary hazards, such as making dust airborne during cleanup.
Conclusion
The safe handling of this compound is not a matter of suggestion but of strict adherence to scientifically grounded protocols. By understanding the compound's specific hazards and consistently applying the hierarchy of controls, from utilizing fume hoods to wearing the correct PPE, researchers can confidently advance their work while ensuring the highest standards of personal and environmental safety. A proactive and informed approach is the cornerstone of a successful and safe research environment.
References
A Theoretical Investigation of the Electronic Properties of 3-Cyano-5-hydroxybenzoic Acid: A Computational Guide
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of the electronic properties of 3-Cyano-5-hydroxybenzoic acid. In the evolving landscape of drug discovery and materials science, a profound understanding of a molecule's electronic structure is paramount for predicting its reactivity, stability, and potential biological activity. This document outlines a systematic approach employing Density Functional Theory (DFT) to elucidate the key electronic characteristics of this compound. We will delve into the optimization of molecular geometry, vibrational analysis, and the exploration of frontier molecular orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis. The methodologies described herein are grounded in established computational chemistry protocols and are designed to provide researchers, scientists, and drug development professionals with a robust workflow for the in-silico characterization of this and similar molecular entities.
Introduction
This compound (C₈H₅NO₃) is a substituted aromatic carboxylic acid.[1][2] Its molecular structure, featuring a benzene ring functionalized with a carboxylic acid group, a hydroxyl group, and a cyano group, suggests a rich electronic landscape and potential for diverse chemical interactions. Such molecules are of significant interest in medicinal chemistry and materials science due to their potential as building blocks for novel therapeutic agents and functional materials. A thorough understanding of their electronic properties is a critical first step in harnessing their potential.
Theoretical studies, particularly those based on quantum chemical calculations, offer a powerful and cost-effective means to gain deep insights into molecular structure and reactivity.[3] This guide will lay out a comprehensive computational protocol for characterizing this compound, providing a virtual laboratory for exploring its fundamental electronic nature.
Rationale for Computational Approach
The selection of a computational methodology is dictated by the desired balance between accuracy and computational cost. Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its ability to provide reliable results for a wide range of molecular systems at a manageable computational expense.[3][4][5] Specifically, the B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange, has a proven track record for accurately predicting the geometries and electronic properties of organic molecules.[3][4][6] Coupling this with a sufficiently flexible basis set, such as 6-311++G(d,p), which includes diffuse functions and polarization functions, is crucial for accurately describing the electron distribution, particularly in a molecule with heteroatoms and potential for hydrogen bonding.[4][7]
Methodologies: A Step-by-Step Computational Workflow
This section details the proposed computational workflow for the theoretical analysis of this compound.
Molecular Structure Optimization
The first and most critical step is to determine the most stable three-dimensional conformation of the molecule.
Protocol:
-
Initial Structure Generation: Construct the 3D structure of this compound using a molecular modeling program like GaussView.
-
Geometry Optimization: Perform a full geometry optimization without any symmetry constraints using the DFT method with the B3LYP functional and the 6-311++G(d,p) basis set. This calculation will find the minimum energy structure on the potential energy surface.
-
Frequency Calculation: Following optimization, a frequency calculation must be performed at the same level of theory. The absence of any imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum.
Diagram: Computational Workflow for Electronic Property Analysis
Caption: A flowchart illustrating the key steps in the computational analysis of this compound.
Vibrational Spectroscopy Analysis
Theoretical vibrational analysis allows for the assignment of experimental FT-IR and FT-Raman spectra and provides further confirmation of the optimized structure.
Protocol:
-
Frequency Calculation: The results from the frequency calculation performed in the previous step will provide the harmonic vibrational frequencies.
-
Spectral Simulation: The calculated frequencies and intensities can be used to simulate the theoretical FT-IR and FT-Raman spectra.
-
Vibrational Mode Assignment: Each calculated frequency corresponds to a specific vibrational mode (e.g., C-H stretch, C=O stretch). These assignments are crucial for interpreting experimental spectra.[8][9]
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[10] The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular reactivity.[11]
Protocol:
-
Orbital Energy Calculation: The energies of the HOMO and LUMO will be obtained from the output of the DFT calculation.
-
Visualization: The 3D isosurfaces of the HOMO and LUMO will be visualized to understand the electron density distribution in these frontier orbitals.
-
Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, including:
-
Ionization Potential (I) ≈ -EHOMO
-
Electron Affinity (A) ≈ -ELUMO
-
Chemical Hardness (η) = (I - A) / 2
-
Chemical Potential (μ) = -(I + A) / 2
-
Electrophilicity Index (ω) = μ² / (2η)
-
Diagram: HOMO-LUMO Energy Gap
Caption: A schematic representation of the HOMO-LUMO energy gap, a key indicator of molecular stability and reactivity.
Molecular Electrostatic Potential (MEP) Analysis
The MEP is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which in turn predicts sites for electrophilic and nucleophilic attack.[12][13]
Protocol:
-
MEP Calculation: The MEP will be calculated on the optimized molecular geometry.
-
Surface Mapping: The calculated MEP values will be mapped onto the molecule's electron density surface.
-
Color-Coding: The MEP surface is typically color-coded, with red indicating regions of high electron density (nucleophilic sites) and blue indicating regions of low electron density (electrophilic sites).
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule.[6] It allows for the investigation of intramolecular interactions, such as hyperconjugation and charge delocalization.
Protocol:
-
NBO Calculation: Perform an NBO analysis on the optimized molecular geometry.
-
Charge Distribution: Determine the natural atomic charges on each atom.
-
Donor-Acceptor Interactions: Analyze the second-order perturbation theory analysis of the Fock matrix to identify significant donor-acceptor (bond-antibond) interactions, which indicate charge delocalization and contribute to molecular stability.[6]
Expected Results and Their Significance
The computational study outlined above is expected to yield the following key insights into the electronic properties of this compound:
| Analysis | Expected Data | Significance in Drug Development & Materials Science |
| Optimized Geometry | Bond lengths, bond angles, dihedral angles. | Provides the most stable 3D structure, which is essential for understanding receptor binding and crystal packing. |
| Vibrational Spectra | Theoretical FT-IR and FT-Raman frequencies and intensities. | Aids in the interpretation of experimental spectra for structural confirmation and quality control. |
| HOMO-LUMO Analysis | HOMO energy, LUMO energy, energy gap, and reactivity descriptors. | A smaller energy gap suggests higher reactivity. These parameters are crucial for predicting how the molecule will interact with biological targets or other molecules in a material.[11] |
| Molecular Electrostatic Potential | Color-mapped surface showing electron-rich and electron-poor regions. | Identifies potential sites for hydrogen bonding and other non-covalent interactions, which are critical for drug-receptor binding and supramolecular assembly.[13] |
| Natural Bond Orbital Analysis | Natural atomic charges and donor-acceptor interaction energies. | Reveals the distribution of charge within the molecule and the extent of electron delocalization, which influences the molecule's polarity, solubility, and stability. |
Conclusion
The theoretical framework presented in this guide provides a comprehensive and robust approach for elucidating the electronic properties of this compound. By employing DFT calculations, researchers can gain a fundamental understanding of its structure, reactivity, and potential for interaction. These in-silico insights are invaluable for guiding further experimental work, accelerating the design of novel pharmaceuticals, and developing new functional materials. The systematic application of these computational methodologies will undoubtedly contribute to unlocking the full potential of this intriguing molecule.
References
- 1. This compound | C8H5NO3 | CID 19359201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C8H5NO3) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4‑(Benzylamino)benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Modelling the Correlation Between Molecular Electrostatic Potential and pKa on Sets of Carboxylic Acids, Phenols and Anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Advanced Protocols for Peptide Analysis using Cyano-Substituted Hydroxybenzoic Acid Derivatives as MALDI Matrices
Introduction
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a cornerstone technique in proteomics and drug development for the rapid and sensitive analysis of peptides. The choice of matrix is critical for successful ionization and achieving high-quality spectral data. While a wide array of matrix compounds have been identified, a select few have become standards in the field due to their reliability and effectiveness.
This application note addresses the topic of 3-Cyano-5-hydroxybenzoic acid as a MALDI matrix for peptide analysis. A thorough review of current scientific literature reveals that this specific isomer is not a commonly used or well-documented matrix for this application. However, the structural motif of a cyano- and hydroxyl-substituted benzoic or cinnamic acid is prevalent in several highly effective and widely adopted MALDI matrices.
Therefore, this guide will focus on the preeminent matrix in this chemical class: α-Cyano-4-hydroxycinnamic acid (CHCA) . CHCA is considered a "gold standard" for the analysis of peptides and protein digests, particularly for molecules with a molecular weight of less than 5 kDa.[1] We will provide a detailed exploration of the principles behind its function, comprehensive protocols for its use, and expert insights to optimize your peptide analysis workflows.
Part 1: Principles and Rationale
The Role of the Matrix in MALDI-MS
The MALDI process relies on a matrix to perform three crucial functions:
-
Analyte Isolation: The analyte (peptides) is co-crystallized with a vast molar excess of the matrix, effectively isolating individual peptide molecules within the crystalline lattice. This prevents aggregation and promotes efficient ionization.
-
Energy Absorption: The matrix strongly absorbs the energy from the laser (typically a UV laser operating at 337 nm or 355 nm), while the analyte itself is largely non-absorbent at this wavelength. This absorption leads to the rapid sublimation of the matrix and analyte into the gas phase.
-
Ionization: In the dense plume of desorbed material, the excited matrix molecules act as proton donors (in positive-ion mode), transferring a proton to the analyte molecules. This "soft" ionization process minimizes fragmentation of the peptide analytes.
Why α-Cyano-4-hydroxycinnamic Acid (CHCA) is Effective for Peptides
CHCA's efficacy as a peptide matrix stems from several key properties:
-
Strong UV Absorbance: Its chemical structure allows for strong resonance stabilization, leading to high absorption at the wavelengths of common MALDI lasers.
-
Efficient Proton Donor: The carboxylic acid group on CHCA provides an acidic proton that is readily transferred to the basic residues (such as arginine and lysine) commonly found in tryptic peptides.
-
Co-crystallization Properties: CHCA forms small, homogenous crystals, which is crucial for shot-to-shot reproducibility and high spectral resolution.[2] In contrast, matrices like 2,5-dihydroxybenzoic acid (DHB) can form large, needle-like crystals, leading to "hot spots" and reduced resolution.
-
Hydrophobicity Match: CHCA is considered a relatively hydrophobic matrix, which provides a good match for the hydrophobicity of many tryptic peptides, facilitating efficient co-crystallization.[2]
Part 2: Experimental Protocols
This section provides detailed, step-by-step protocols for the preparation and application of CHCA matrix for peptide analysis.
Protocol 1: Standard CHCA Matrix Solution Preparation
This is the most common and versatile preparation method for routine peptide analysis.
Materials:
-
α-Cyano-4-hydroxycinnamic acid (CHCA), high purity/MALDI grade
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), sequencing grade
-
Ultrapure water (e.g., Milli-Q or equivalent)
Procedure:
-
Prepare the Solvent Mixture (TA30-50):
-
For a standard TA30 solution, mix 30% acetonitrile with 70% ultrapure water.
-
Add TFA to a final concentration of 0.1%. For example, to 1 mL of 30:70 ACN/water, add 1 µL of pure TFA.
-
Scientist's Note: The percentage of acetonitrile can be increased to 50% (TA50) to improve the solubility of more hydrophobic peptides.
-
-
Prepare a Saturated CHCA Solution:
-
Add approximately 10 mg of CHCA to a 1.5 mL microcentrifuge tube.
-
Add 1 mL of the TA solvent mixture.
-
Vortex vigorously for 1-2 minutes to create a saturated solution. A small amount of undissolved matrix should remain at the bottom.
-
Rationale: Using a saturated solution ensures a consistent concentration for reproducible crystal formation.
-
-
Clarify the Matrix Solution:
-
Centrifuge the tube at high speed (e.g., >10,000 x g) for 1 minute to pellet the undissolved CHCA.
-
Carefully transfer the supernatant to a new, clean tube. This is your working matrix solution.
-
Trustworthiness Check: Always use the clear supernatant for spotting. Using a suspension with undissolved particles will lead to inconsistent spotting and poor crystal formation. The matrix solution should be prepared fresh daily for best results.
-
Protocol 2: Dried-Droplet Sample Spotting
This is the most common method for spotting peptide samples for MALDI-MS analysis.
Procedure:
-
Mix Sample and Matrix:
-
On a clean surface (e.g., Parafilm), or in a microcentrifuge tube, mix your peptide sample solution with the prepared CHCA matrix solution in a 1:1 volume ratio.
-
Expert Tip: The optimal sample-to-matrix ratio can vary. For very dilute samples, a ratio of 1:2 (sample:matrix) may yield better results.
-
-
Spot onto the MALDI Target Plate:
-
Pipette 0.5 - 1.0 µL of the mixture onto a single spot on the MALDI target plate.
-
Causality Note: Smaller volumes (0.5 µL) tend to create a more concentrated spot of smaller crystals, which can improve sensitivity and resolution.
-
-
Allow to Dry:
-
Let the droplet air-dry at room temperature. This will result in the co-crystallization of the peptide and matrix.
-
The spot should appear as a thin, often slightly yellowish, crystalline film.
-
Workflow Diagram: From Sample to Analysis
Caption: Standard MALDI-TOF MS workflow for peptide analysis.
Part 3: Data, Troubleshooting, and Advanced Insights
Data Presentation: Matrix and Solvent Summary
| Matrix | Common Analytes | Typical Solvent System | Key Characteristics |
| α-Cyano-4-hydroxycinnamic acid (CHCA) | Peptides, Tryptic Digests (<5 kDa) | 30-50% ACN, 0.1% TFA | Small, uniform crystals; good for PSD fragmentation.[3] |
| 2,5-Dihydroxybenzoic acid (DHB) | Peptides, Glycoproteins, Glycans | 30% ACN or water/ethanol | More tolerant to contaminants; forms large crystals.[3] |
| Sinapinic acid (SA) | Proteins, large peptides (>5 kDa) | 30-50% ACN, 0.1% TFA | "Softer" ionization, less fragmentation for large molecules.[3] |
| 3-Hydroxy-4-nitrobenzoic acid (3H4NBA) | Peptides (for In-Source Decay) | Acetonitrile/Water/TFA | Oxidizing matrix, useful for specific fragmentation pathways.[4][5] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity | - Sample concentration too low- Salt or detergent contamination- Suboptimal matrix-to-analyte ratio | - Concentrate the sample- Desalt the sample using a C18 ZipTip or similar- Titrate the matrix-to-analyte ratio (try 1:2 or 2:1) |
| Poor Resolution | - Inhomogeneous crystal formation- Laser power too high | - Ensure the matrix is fully dissolved (use supernatant)- Try the "thin-layer" preparation method- Reduce laser power to just above the ionization threshold |
| Dominant Matrix Peaks | - Matrix concentration too high relative to sample | - Dilute the sample less with the matrix solution- Use a lower concentration of matrix (e.g., 5 mg/mL) |
| No Signal (Complete Suppression) | - High salt concentration (e.g., from PBS buffer)- Incompatible solvents | - Aggressive desalting is required- Ensure sample solvent is compatible with the ACN/water/TFA system |
Advanced Insight: The Use of Matrix Additives
For certain applications, the performance of CHCA can be enhanced with additives. For instance, in the analysis of hydrophobic peptides, which are often difficult to detect with standard hydrophilic matrices, an alkylated derivative of dihydroxybenzoic acid (ADHB) can be added to the CHCA solution.[3][6] This additive improves the affinity for hydrophobic peptides, leading to a 10- to 100-fold increase in sensitivity for these challenging analytes.[3][6]
Part 4: Conclusion
While this compound is not a matrix of common record, its structural relative, α-Cyano-4-hydroxycinnamic acid (CHCA) , remains a highly reliable and effective choice for the MALDI-MS analysis of peptides. By understanding the chemical principles behind its function and adhering to meticulous preparation protocols, researchers can consistently achieve high-quality mass spectra. The experimental choices outlined in this guide, from solvent composition to spotting technique, are designed to provide a robust and self-validating system for routine and advanced peptide analysis, ensuring both trustworthiness and high performance in your mass spectrometry workflows.
References
- 1. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 2. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
- 3. Alkylated dihydroxybenzoic acid as a MALDI matrix additive for hydrophobic peptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Hydroxy-4-nitrobenzoic Acid as a MALDI Matrix for In-Source Decay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Protocol for Preparing 3-Cyano-5-hydroxybenzoic Acid Matrix Solution for MALDI-TOF Mass Spectrometry
Introduction: The Role and Rationale of 3-Cyano-5-hydroxybenzoic Acid (CHB) in MALDI-MS
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a cornerstone technique for the analysis of a wide range of analytes, from small molecules to large proteins and polymers. The success of a MALDI experiment is critically dependent on the choice of matrix and the method of sample preparation. The matrix, a small organic molecule, co-crystallizes with the analyte and absorbs the energy from the laser, facilitating a soft ionization process that allows large, non-volatile molecules to be transferred into the gas phase without significant fragmentation.[1]
This compound (CHB) is a structural isomer of the widely used α-cyano-4-hydroxycinnamic acid (CHCA) matrix.[1][2] Like CHCA, CHB possesses the key chemical moieties for an effective MALDI matrix: an aromatic ring for strong UV absorption (at the wavelength of common nitrogen lasers, 337 nm) and an acidic proton source (the carboxylic acid group) to facilitate analyte ionization. The positioning of the hydroxyl and cyano groups influences the crystal structure, hydrophobicity, and proton affinity of the matrix, which can offer unique advantages for specific classes of analytes. While protocols for CHCA are abundant, this note provides a detailed protocol for the preparation of CHB matrix solutions, offering researchers an alternative that may provide enhanced performance for certain applications. The principles outlined here are based on established methodologies for similar cyanohydroxybenzoic acid-based matrices.[1][3][4]
Core Principles of CHB Matrix Preparation
The fundamental goal of matrix preparation is to create a homogenous solution that, when mixed with the analyte and dried on the target plate, forms a uniform co-crystalline lattice.[3] This ensures reproducible ionization and high-quality mass spectra. Key considerations include:
-
Purity: Use only high-purity CHB and HPLC-grade solvents to avoid introducing contaminants that can interfere with ionization or add noise to the low-mass region of the spectrum.[4]
-
Solubility: The chosen solvent system must effectively dissolve both the CHB matrix and the analyte to promote intimate mixing.[3]
-
Freshness: Matrix solutions should be prepared fresh daily, as degradation can occur over time, affecting performance.[1][3] Saturated solutions, in particular, should be used shortly after preparation.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound (CHB) | ≥95% Purity | ChemScene (CS-0373299) |
| Acetonitrile (ACN) | HPLC or Mass Spectrometry Grade | Major chemical suppliers |
| Water | HPLC or Milli-Q® Grade | Major chemical suppliers |
| Trifluoroacetic acid (TFA) | Sequencing Grade | Major chemical suppliers |
| Eppendorf tubes (1.5 mL) | DNase/RNase-free | Standard lab suppliers |
| Micropipettes (P10, P200, P1000) | Calibrated | Standard lab suppliers |
| Vortex Mixer | N/A | Standard lab suppliers |
| Microcentrifuge | N/A | Standard lab suppliers |
Experimental Protocol: Preparation of CHB Stock Solution
This protocol details the preparation of a standard 10 mg/mL CHB matrix solution, a widely used concentration for matrices like CHCA and DHB.[3][5] This concentration provides a robust starting point for a variety of analytes.
Step 1: Prepare the Solvent System
The most common solvent system for cyanocinnamic acid derivatives is a mixture of acetonitrile (ACN) and water, with a small amount of trifluoroacetic acid (TFA).[3] TFA aids in the protonation of analytes and can improve peak resolution.
-
Label a clean glass vial or flask.
-
Pipette 500 µL of HPLC-grade Acetonitrile into the vial.
-
Pipette 500 µL of HPLC-grade Water into the same vial.
-
Add 1 µL of Trifluoroacetic acid (TFA) to the mixture. This creates a final concentration of 0.1% TFA.
-
Vortex the solution for 30 seconds to ensure it is thoroughly mixed. This solvent system is commonly referred to as TA50 (50% Acetonitrile, 0.1% TFA).
Step 2: Weigh and Dissolve the CHB Matrix
-
Weigh out 10 mg of this compound powder.
-
Transfer the powder to a clean 1.5 mL microcentrifuge tube.
-
Add 1 mL of the prepared TA50 solvent system to the tube containing the CHB powder.
-
Vortex the tube vigorously for 1-2 minutes to fully dissolve the matrix. Visually inspect the solution to ensure no solid particles remain. If solubility is an issue, gentle warming or sonication can be applied, but the solution should be returned to room temperature before use.
Step 3: Clarify the Matrix Solution (Recommended)
For saturated solutions or if any particulate matter is visible, a clarification step is crucial.
-
Centrifuge the tube at high speed (e.g., 12,000 x g) for 30-60 seconds to pellet any undissolved matrix or impurities.[3]
-
Carefully pipette the clear supernatant into a new, clean, and clearly labeled 1.5 mL tube. Avoid disturbing the pellet.
-
The resulting solution is a 10 mg/mL CHB matrix solution, ready for use.
Alternative Preparation: Saturated CHB Solution
For some applications, particularly with peptides, a saturated matrix solution may yield better results.[3][4]
-
Add an excess amount of CHB powder (e.g., ~15-20 mg) to 1 mL of the TA50 solvent system in a 1.5 mL microcentrifuge tube.
-
Vortex vigorously for 2-3 minutes to ensure the solvent is fully saturated. A small amount of undissolved solid should remain at the bottom.[4]
-
Centrifuge the tube at 12,000 x g for 1 minute.
-
Transfer the supernatant to a fresh tube for immediate use.
Application Workflow: Sample Spotting
The co-crystallization of the matrix and analyte is achieved by spotting the mixture onto the MALDI target plate. The dried-droplet method is the most common technique.[1]
Caption: Workflow for MALDI sample preparation using the dried-droplet method.
Causality and Expert Insights
-
Why 0.1% TFA? Trifluoroacetic acid serves as a proton source, which is essential for the ionization of many analytes, particularly peptides and proteins, in positive-ion mode. It also acts as an ion-pairing agent that can improve chromatographic resolution if the sample is derived from an HPLC separation. However, high concentrations of TFA can suppress the signal, so 0.1% is a standard compromise.[3]
-
ACN/Water Ratio: A 50:50 (v/v) ratio of acetonitrile to water provides a good balance of polarity to dissolve a wide range of analytes and the matrix.[4] For highly hydrophobic molecules, the percentage of ACN can be increased (e.g., to 70%), but this may affect the crystal formation.[3] The volatility of this mixture allows for reasonably fast and uniform drying on the target plate.[3]
-
Crystal Formation: The quality of the co-crystals is paramount. Rapid drying can lead to small, heterogeneous crystals and poor shot-to-shot reproducibility. Allowing the spot to air dry slowly without external heat generally produces a more uniform crystal lattice, leading to higher quality spectra.
Troubleshooting and Optimization
-
Low Signal Intensity:
-
Increase the matrix-to-analyte ratio.
-
Try a saturated matrix solution instead of a fixed concentration.
-
Optimize the solvent system; for hydrophobic analytes, increase the ACN percentage.
-
-
Poor Resolution:
-
Ensure the matrix solution is fresh and properly clarified.
-
Allow the sample spot to dry more slowly to improve crystal homogeneity.
-
Check for salt or detergent contamination in the analyte solution, which can suppress ionization and degrade resolution.
-
-
Matrix-Related Peaks:
-
If matrix clusters obscure the low-mass range, try reducing the matrix concentration or using a thinner layer of matrix on the plate.
-
This protocol provides a robust starting point for the use of this compound as a MALDI matrix. As with any analytical method, analyte-specific optimization may be necessary to achieve the best results.
References
Navigating the Matrix: An Application Guide to α-Cyano-4-hydroxycinnamic Acid (CHCA) for Optimal MALDI-MS Analysis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), the choice of matrix is paramount to achieving high-quality data with exceptional sensitivity and resolution. While a vast array of matrix compounds have been developed, α-Cyano-4-hydroxycinnamic acid (CHCA) remains a cornerstone for the analysis of peptides and other small molecules. This guide provides an in-depth exploration of CHCA, moving beyond simple recitation of protocols to explain the fundamental principles that govern its application.
A preliminary investigation into 3-Cyano-5-hydroxybenzoic acid, a structural isomer of CHCA, found no documented use of this compound as a MALDI matrix in peer-reviewed literature or standard protocols. Therefore, this guide will focus on the well-established and widely utilized CHCA to provide a robust and practical resource for mass spectrometry users.
The Role of CHCA in MALDI-MS: A Mechanistic Overview
CHCA is a "hard" matrix, meaning it imparts a significant amount of internal energy to analyte molecules upon laser irradiation. This property leads to efficient ionization but can also induce fragmentation, a characteristic that is harnessed in Post-Source Decay (PSD) analysis for peptide sequencing.[1] The primary advantage of CHCA lies in its ability to form small, homogenous crystals, which directly contributes to enhanced resolution in MALDI analysis.[1]
The fundamental mechanism of MALDI-MS involves the co-crystallization of the analyte with a vast molar excess of the matrix. The matrix serves several critical functions:
-
Energy Absorption: The aromatic structure of CHCA allows for strong absorption of UV laser energy (typically from a nitrogen laser at 337 nm).
-
Analyte Isolation: By embedding analyte molecules within its crystalline lattice, the matrix minimizes direct analyte-analyte interactions.
-
Soft Ionization: Upon laser irradiation, the matrix undergoes rapid sublimation, carrying the intact analyte molecules into the gas phase. Proton transfer from the acidic matrix to the analyte results in the formation of singly charged ions, enabling their analysis by the mass spectrometer.
Optimizing CHCA Concentration: A Data-Driven Approach
The optimal concentration of CHCA is highly dependent on the nature of the analyte and the desired outcome of the analysis. The following table summarizes recommended starting concentrations and solvent systems for various applications. It is imperative to note that these are starting points, and empirical optimization is often necessary to achieve the best results.
| Analyte Class | Recommended CHCA Concentration | Typical Solvent System | Key Considerations |
| Peptides (<10 kDa) | Saturated Solution or 4 mg/mL | 50:50 Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA) | A saturated solution is often prepared fresh daily. The addition of acetone can increase solubility. |
| Protein Digests | Saturated Solution | 30:70 (v/v) Acetonitrile:0.1% TFA in water (TA30) | Ensure complete dissolution of the matrix. Centrifuge to pellet any undissolved material before use.[2] |
| Glycans | 20 mg/mL in TA30 (as a co-matrix) | 30:70 (v/v) Acetonitrile:0.1% TFA in water (TA30) | Often used in combination with other matrices like 2,5-DHB for improved glycan analysis.[3] |
| Hydrophobic Peptides | Standard concentration with additive | 50:50 Acetonitrile:Water with 0.1% TFA | The addition of o-alkylated dihydroxybenzoic acid (ADHB) can significantly improve sensitivity for hydrophobic peptides.[4] |
Experimental Protocols: From Benchtop to High-Throughput Analysis
The following protocols provide detailed, step-by-step methodologies for the preparation of CHCA matrix solutions and their application in MALDI-MS sample preparation.
Protocol 1: Preparation of a Saturated CHCA Solution
Objective: To prepare a fresh, saturated solution of CHCA for routine peptide and protein digest analysis.
Materials:
-
α-Cyano-4-hydroxycinnamic acid (CHCA), high purity (≥99.0%)
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water (18.2 MΩ·cm)
-
Trifluoroacetic acid (TFA), sequencing grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Prepare the solvent mixture: In a clean container, mix equal volumes of acetonitrile and ultrapure water. Add TFA to a final concentration of 0.1%. For example, to make 1 mL of solvent, mix 500 µL of ACN, 500 µL of water, and 1 µL of TFA.
-
Add CHCA to a 1.5 mL microcentrifuge tube. A small scoop, roughly 5-10 mg, is sufficient.
-
Add approximately 1 mL of the prepared solvent to the tube containing the CHCA.
-
Vortex the tube vigorously for 1-2 minutes to ensure thorough mixing and to facilitate the dissolution of the matrix.
-
Centrifuge the tube at high speed (e.g., 14,000 x g) for 1 minute to pellet any undissolved CHCA.
-
Carefully pipette the supernatant into a fresh, clean microcentrifuge tube. This supernatant is the saturated CHCA matrix solution.
-
For optimal results, prepare this solution fresh daily.[4]
Protocol 2: The Dried-Droplet Method for Sample Spotting
Objective: To co-crystallize the analyte and CHCA matrix on a MALDI target plate for subsequent analysis.
Materials:
-
Saturated CHCA matrix solution (from Protocol 1)
-
Analyte solution (e.g., peptide mixture, protein digest) at a suitable concentration (typically 1-10 µM)
-
MALDI target plate
-
Pipettes and tips (0.5-10 µL range)
Procedure:
-
In a separate microcentrifuge tube, mix the analyte solution and the saturated CHCA matrix solution. A 1:1 (v/v) ratio is a common starting point.
-
Pipette 0.5 to 1.0 µL of the analyte/matrix mixture onto a spot on the MALDI target plate.
-
Allow the droplet to air-dry completely at room temperature. This will result in the formation of a crystalline spot.
-
The plate is now ready for insertion into the mass spectrometer.
Visualizing the Workflow and Chemical Structure
To further elucidate the process, the following diagrams illustrate the MALDI-MS workflow and the chemical structure of CHCA.
Caption: A generalized workflow for MALDI-MS analysis using CHCA matrix.
References
Navigating the Frontier: A Guide to Evaluating 3-Cyano-5-hydroxybenzoic Acid in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name], Senior Application Scientist
Introduction: The Quest for Novel Matrices in MALDI Mass Spectrometry
Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is a cornerstone of modern proteomics, enabling the analysis of a wide array of biomolecules from peptides to intact proteins. The choice of the matrix, a crystalline compound that co-crystallizes with the analyte and facilitates its desorption and ionization, is critical to the success of a MALDI experiment. While a canon of well-established matrices, such as α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB), are routinely employed, the exploration of novel matrix compounds continues to be an active area of research to enhance sensitivity, resolution, and applicability to challenging analytes.[1][2]
This application note addresses the use of 3-Cyano-5-hydroxybenzoic acid (CHB) in proteomics. It is important to note that, at the time of this writing, this compound is not a commonly documented or commercially available MALDI matrix for proteomics applications. Therefore, this guide will provide a comprehensive framework for researchers interested in evaluating its potential as a novel matrix, drawing upon established principles of MALDI-MS and protocols for analogous compounds.
The Rationale for Exploring Novel Benzoic Acid Derivatives
The chemical structure of a MALDI matrix dictates its physical and chemical properties, which in turn influence its performance. Key characteristics of an effective matrix include:
-
Strong absorption at the laser wavelength: The matrix must efficiently absorb the energy from the laser (typically a nitrogen laser at 337 nm or a Nd:YAG laser at 355 nm) to promote desorption and ionization.[2]
-
Good co-crystallization with the analyte: The matrix and analyte must form a homogeneous solid solution to ensure efficient energy transfer.
-
Vacuum stability: The matrix should have low volatility to remain stable under the high vacuum conditions of the mass spectrometer.
-
Analyte ionization potential: The matrix should facilitate the protonation or deprotonation of the analyte molecules.
Benzoic acid and cinnamic acid derivatives are the most common classes of MALDI matrices.[1][3] The presence of a carboxyl group and hydroxyl substitutions on the aromatic ring in this compound suggests it may possess the necessary chromophoric and proton-donating properties to function as a MALDI matrix. The additional cyano group could potentially influence its crystallinity and hydrophobicity, which may offer unique advantages for specific classes of peptides or proteins.
A Systematic Approach to Evaluating this compound as a MALDI Matrix
For any novel compound being considered as a MALDI matrix, a systematic evaluation is essential. The following sections provide a step-by-step guide for researchers to assess the suitability of this compound for their proteomics workflows.
Phase 1: Fundamental Characterization and Solution Preparation
The first step is to prepare a stock solution of the candidate matrix and assess its basic properties.
Protocol 1: Preparation of this compound (CHB) Stock Solution
-
Solvent Selection: Begin by testing the solubility of CHB in common MALDI matrix solvents. A standard starting point is a 50:50 (v/v) mixture of acetonitrile (ACN) and 0.1% trifluoroacetic acid (TFA) in water. Other solvents to consider include acetone, ethanol, and methanol.
-
Preparation of a Saturated Solution:
-
Add approximately 10 mg of CHB to a 1.5 mL microcentrifuge tube.
-
Add 1 mL of the chosen solvent.
-
Vortex thoroughly for 1-2 minutes to ensure maximum dissolution.
-
Centrifuge the solution at high speed (e.g., 14,000 x g) for 1 minute to pellet any undissolved material.
-
Carefully transfer the supernatant to a fresh, clean tube. This is your saturated CHB matrix solution.
-
Note: It is recommended to prepare matrix solutions fresh daily to avoid degradation and ensure reproducibility.
-
Table 1: Recommended Starting Solvents for Matrix Evaluation
| Solvent System | Rationale |
| 50% ACN / 0.1% TFA | Standard for many peptide and protein matrices. Balances solubility and promotes good crystal formation. |
| 70% ACN / 0.1% TFA | For potentially more hydrophobic matrices or analytes. |
| 30% ACN / 0.1% TFA | For more hydrophilic matrices or analytes. |
| Acetone | Can improve the solubility of some aromatic matrices. |
Phase 2: Initial Performance Testing with Standard Peptides
Once a stable solution is prepared, the next step is to evaluate the matrix's performance with a known standard. A commercially available peptide calibration standard is ideal for this purpose.
Protocol 2: Dried-Droplet Spotting with a Peptide Standard
-
Analyte Preparation: Prepare a 1 pmol/µL solution of a peptide standard mixture in 0.1% TFA.
-
Matrix-Analyte Mixture: In a microcentrifuge tube, mix the CHB matrix solution and the peptide standard solution in various ratios. Common starting ratios are 1:1, 5:1, and 10:1 (matrix:analyte, v/v).
-
Spotting:
-
Pipette 0.5 - 1 µL of the matrix-analyte mixture onto a clean MALDI target plate.
-
Allow the droplet to air dry completely at room temperature.
-
Observe the crystal formation under a microscope if available. Homogeneous, small crystals are generally preferred.
-
-
Data Acquisition:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra across the spotted area, paying attention to signal intensity, resolution, and signal-to-noise ratio.
-
Compare the results obtained with CHB to those from a standard matrix like CHCA under identical conditions.
-
Diagram 1: Workflow for Evaluating a Novel MALDI Matrix
Caption: A systematic workflow for the evaluation of a novel MALDI matrix, from initial preparation to application in proteomics.
Phase 3: Application to Proteomic Samples
If the initial tests with peptide standards are promising, the next stage is to assess the performance of CHB with more complex biological samples, such as a tryptic digest of a standard protein (e.g., BSA) and an intact protein standard.
Protocol 3: Analysis of a Tryptic Digest
-
Sample Preparation: Prepare a tryptic digest of a standard protein like bovine serum albumin (BSA) at a concentration of approximately 100 fmol/µL.
-
Desalting: It is crucial to desalt the peptide mixture using a C18 ZipTip or a similar method to remove salts and detergents that can interfere with MALDI analysis.
-
Matrix-Analyte Preparation and Spotting: Follow the steps in Protocol 2, using the desalted tryptic digest as the analyte.
-
Data Analysis:
-
Acquire a peptide mass fingerprint (PMF) of the BSA digest.
-
Submit the resulting peak list to a database search engine (e.g., Mascot, Sequest) to identify the protein.
-
Evaluate the sequence coverage obtained with CHB and compare it to that achieved with a standard matrix.
-
Protocol 4: Analysis of an Intact Protein
-
Analyte Preparation: Prepare a solution of an intact protein standard (e.g., myoglobin, ~17 kDa) at a concentration of 1-10 pmol/µL.
-
Matrix Selection: For intact proteins, a "softer" ionization is often preferred to minimize fragmentation. The properties of CHB in this regard will need to be determined empirically.
-
Matrix-Analyte Preparation and Spotting: Follow the steps in Protocol 2, using the intact protein solution as the analyte.
-
Data Acquisition and Analysis:
-
Acquire mass spectra in the appropriate mass range for the intact protein.
-
Assess the quality of the spectrum, looking for sharp, well-resolved peaks corresponding to the singly and multiply charged ions of the protein.
-
Compare the signal intensity and resolution to a standard protein matrix like sinapinic acid (SA).
-
Table 2: Comparison of Common MALDI Matrices
| Matrix | Abbreviation | Typical Analytes | Key Characteristics |
| α-Cyano-4-hydroxycinnamic acid | CHCA | Peptides (< 30 kDa) | "Hard" matrix, good for fragmentation (PSD), forms small, homogeneous crystals.[2] |
| 2,5-Dihydroxybenzoic acid | DHB | Peptides, Glycoproteins | "Soft" matrix, tolerant to contaminants, forms larger needle-like crystals.[2] |
| Sinapinic acid | SA | Proteins (> 10 kDa) | "Soft" matrix, suitable for high molecular weight analytes. |
| This compound | CHB | To be determined | Hypothesized to have properties of a benzoic acid derivative, potential for unique selectivity due to the cyano group. |
Troubleshooting and Optimization
When working with a novel matrix, optimization is key. If initial results are not satisfactory, consider the following:
-
Varying the Solvent System: Adjust the ratio of organic solvent to water and the concentration of the acid modifier (e.g., TFA).
-
Matrix Additives: The addition of small amounts of other compounds can sometimes improve crystal formation and signal intensity. Common additives include ammonium salts.
-
Spotting Techniques: If the dried-droplet method yields poor crystal morphology, consider alternative methods such as the thin-layer method or the sandwich method.
Conclusion and Future Outlook
While this compound is not an established MALDI matrix, its chemical structure holds theoretical promise for applications in proteomics. This guide provides a robust framework for researchers to systematically evaluate its potential. Through careful experimentation and optimization, it may be possible to determine specific applications where CHB offers advantages over existing matrices. The exploration of novel matrices is a vital aspect of advancing mass spectrometry-based proteomics, and the methodologies outlined here can serve as a valuable resource for those at the forefront of this research.
References
Application Note: Dried-Droplet Method with 3-Cyano-5-hydroxybenzoic Acid for Protein Spotting
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the dried-droplet method for protein spotting, a fundamental technique in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. We focus on the application of 3-Cyano-5-hydroxybenzoic acid (CHCA) as the matrix, a cornerstone for the analysis of peptides and proteins. This note synthesizes technical protocols with the underlying scientific principles to empower researchers to achieve high-quality, reproducible results in protein analysis.
Introduction: The Principle of the Dried-Droplet Method
The dried-droplet method is the most straightforward and widely used sample preparation technique for MALDI-MS.[1] Its simplicity and effectiveness have made it a staple in proteomics research for protein identification, characterization, and quantification.[2] The core principle involves the co-crystallization of an analyte, in this case, a protein or peptide, with a much larger molar excess of a matrix compound.[3] This process embeds the analyte molecules within the crystalline structure of the matrix on a MALDI target plate.[2][4]
When the co-crystallized spot is irradiated by a laser in the mass spectrometer, the matrix absorbs the laser energy, leading to the desorption and ionization of the analyte molecules.[2][5] The matrix effectively acts as an energy mediator, protecting the fragile protein molecules from direct, destructive laser energy and facilitating their transfer into the gas phase as intact, charged ions.[5][6] The mass-to-charge ratio of these ions is then determined by a time-of-flight (TOF) analyzer, generating a mass spectrum that reveals the molecular weights of the proteins in the sample.[2]
The Role of this compound (CHCA) as a Matrix
α-Cyano-4-hydroxycinnamic acid (CHCA) is a preeminent matrix for the MALDI-MS analysis of peptides and smaller proteins, typically those with a molecular weight below 30 kDa.[7] Its efficacy stems from a unique combination of physicochemical properties:
-
Strong UV Absorption: CHCA exhibits strong absorption at the wavelengths of common lasers used in MALDI instruments (e.g., 337 nm for nitrogen lasers and 355 nm for Nd:YAG lasers).[6] This high molar absorptivity ensures that the laser energy is efficiently absorbed by the matrix, facilitating the desorption/ionization process.[6]
-
Analyte Protonation: CHCA has a suitable proton affinity to efficiently donate a proton to the analyte molecules in the gas phase.[7][8] This proton transfer is a key mechanism for generating the positively charged ions detected by the mass spectrometer.[7]
-
Co-crystallization Properties: CHCA readily forms a fine, homogeneous crystalline lattice when mixed with the analyte solution and allowed to dry. This uniform incorporation of the analyte within the matrix is crucial for achieving reproducible and high-quality mass spectra.
The ionization process in MALDI using CHCA is complex, involving secondary charge transfer reactions between matrix ions and analyte molecules.[8] Protonated matrix ions and their alkali metal adducts play a crucial role in the ionization of the target analytes.[8]
Experimental Workflow: A Visual Guide
The following diagram illustrates the key stages of the dried-droplet method for protein spotting with CHCA.
Caption: Workflow of the Dried-Droplet Method.
Detailed Protocols
Reagent and Sample Preparation
Critical Insight: The quality of your reagents and the cleanliness of your workspace are paramount. Contaminants such as salts, detergents, and polymers (e.g., polyethylene glycol) can suppress the analyte signal or introduce interfering peaks in the mass spectrum.[9][10] Always use high-purity solvents and reagents.
| Reagent/Sample | Recommended Concentration/Solvent | Rationale and Key Considerations |
| CHCA Matrix Solution | 5-10 mg/mL | A saturated or near-saturated solution is often used to promote rapid and uniform crystal formation.[11] The exact concentration can be optimized for specific applications. |
| 50% Acetonitrile / 0.1% Trifluoroacetic Acid (TFA) in Water | Acetonitrile is a volatile organic solvent that facilitates rapid drying.[11] TFA acidifies the solution, which promotes protonation of the analyte and improves signal intensity.[12] | |
| Protein/Peptide Sample | 0.5-10 µM (Peptides) 5-50 µM (Proteins) | The optimal concentration is analyte-dependent and should be determined empirically.[12] Overly concentrated samples can lead to signal suppression. |
| 0.1% TFA in Water | This solvent is compatible with the matrix solution and helps to maintain the analyte in a protonated state. For hydrophobic proteins, the percentage of organic solvent (e.g., acetonitrile) can be increased.[12] |
Step-by-Step Spotting Protocol
-
Prepare the CHCA Matrix Solution:
-
Weigh out the desired amount of high-purity CHCA powder.
-
Add the appropriate volume of 50% acetonitrile/0.1% TFA to achieve the target concentration (e.g., 10 mg in 1 mL for a 10 mg/mL solution).[13]
-
Vortex the solution vigorously for at least 30 seconds to ensure thorough mixing.[11][12]
-
Centrifuge the solution to pellet any undissolved matrix material.[11][12]
-
Carefully transfer the supernatant to a new, clean microfuge tube. This is your working matrix solution.[11] Note: The reconstituted matrix solution is typically stable for about one week when stored at 4°C.[13]
-
-
Mix Analyte and Matrix:
-
In a separate microfuge tube, combine the analyte solution and the matrix solution. A common starting ratio is 1:1 (v/v), but this can be varied from 1:9 to 9:1 depending on the analyte and its concentration.[12] For low-abundance samples, a higher proportion of matrix solution may be beneficial.[12]
-
Gently mix the solutions by pipetting up and down. Avoid vigorous vortexing at this stage to prevent protein denaturation.
-
-
Spotting onto the MALDI Target Plate:
-
Ensure the MALDI target plate is scrupulously clean. Wipe the surface with a lint-free tissue dampened with a high-purity solvent like methanol or ethanol, followed by ultrapure water, and allow it to dry completely.[10]
-
Pipette 0.5 to 1.0 µL of the analyte/matrix mixture onto a single spot on the target plate.[11][12]
-
-
Drying and Co-crystallization:
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Signal | - Insufficient analyte concentration.- Presence of contaminants (salts, detergents).- Inappropriate matrix-to-analyte ratio. | - Increase analyte concentration or use a larger volume for spotting.- Desalt or purify the sample prior to spotting.[10]- Experiment with different mixing ratios. |
| Poor Resolution/Broad Peaks | - Inhomogeneous crystal formation.- High laser intensity. | - Optimize the drying process; consider a slower evaporation rate.- Reduce the laser power during data acquisition. |
| "Coffee Ring" Effect | - Uneven drying of the droplet. | - Use more volatile solvents to promote faster, more uniform drying.- Consider alternative spotting techniques like the thin-layer method.[10] |
| Matrix-Related Ion Interference | - Matrix clusters obscuring the low mass range. | - This is inherent to MALDI; ensure proper calibration and background subtraction. |
Conclusion
The dried-droplet method using CHCA is a robust and accessible technique for preparing protein and peptide samples for MALDI-MS analysis. By understanding the fundamental principles and meticulously following the outlined protocols, researchers can consistently generate high-quality data for a wide range of applications in basic research and drug development. Mastery of this technique is a critical first step toward successful proteomic analysis.
References
- 1. MALDI/MS peptide mass fingerprinting for proteome analysis: identification of hydrophobic proteins attached to eucaryote keratinocyte cytoplasmic membrane using different matrices in concert - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Procedure for Protein Mass Measurement Using MALDI-TOF | MtoZ Biolabs [mtoz-biolabs.com]
- 3. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 4. Matrix-assisted laser desorption/ionization - Wikipedia [en.wikipedia.org]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-Chloro-α-cyanocinnamic acid is an advanced, rationally designed MALDI matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual roles of [CHCA + Na/K/Cs]+ as a cation adduct or a protonated salt for analyte ionization in matrix‐assisted laser desorption/ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. proteochem.com [proteochem.com]
- 12. MALDI - Dried Droplet [mwilm-conway-ucd.de]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
Application of Novel Benzoic Acid Derivatives in Small Molecule Analysis: A Technical Guide
Abstract
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for the analysis of large biomolecules. However, its application to small molecules (typically < 700 Da) is often hampered by significant spectral interference from conventional matrix ions in the low mass-to-charge (m/z) region. This guide explores the rationale for designing novel matrices to overcome this challenge, focusing on the benzoic acid scaffold. We present a hypothetical case study on 3-Cyano-5-hydroxybenzoic acid , analyzing its structural features to predict its potential as a low-noise matrix. Furthermore, we provide detailed protocols for the systematic evaluation of new candidate matrices, empowering researchers in drug discovery and metabolomics to expand the analytical capabilities of MALDI-TOF MS.
Introduction: The Small Molecule Challenge in MALDI-MS
MALDI-TOF MS offers significant advantages in speed, sensitivity, and tolerance to complex mixtures. The core principle involves co-crystallizing an analyte with a large molar excess of a matrix compound. The matrix absorbs the energy from a UV laser, leading to a soft desorption and ionization of the analyte, protecting it from fragmentation.[1]
While matrices like α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB) are staples for peptides and proteins, they generate a dense forest of background ions in the low m/z range (<700 Da).[2] This chemical noise can obscure or completely suppress the signals from small molecule analytes, a significant limitation for applications in:
-
Drug Development: Screening for active pharmaceutical ingredients (APIs) and their metabolites.
-
Metabolomics: Profiling endogenous small molecules to understand biological pathways.
-
Toxicology: Rapidly identifying drugs of abuse or environmental contaminants.
Overcoming this "matrix problem" is a key area of research, focusing on the rational design of novel matrices that are either "quieter" in the low-mass region or ionize analytes with much greater efficiency.
The Benzoic Acid Scaffold: A Foundation for Matrix Design
Many successful MALDI matrices are built upon aromatic carboxylic acid frameworks, such as cinnamic or benzoic acid.[1] These structures share two key properties essential for a MALDI matrix:
-
Strong UV Absorbance: The aromatic ring efficiently absorbs energy at the wavelengths of common MALDI lasers (e.g., 337 nm N₂ laser).
-
Proton Donor: The acidic carboxylic acid group facilitates protonation of the analyte, enabling its detection in positive-ion mode.
2,5-Dihydroxybenzoic acid (DHB) is a classic example. It is considered a "soft" matrix, imparting less internal energy to analytes, which reduces fragmentation. Its utility extends to peptides, carbohydrates, and some small molecules. However, like CHCA, it produces significant background ions. Modifying this basic scaffold by adding or moving functional groups can dramatically alter a matrix's performance.
A Hypothetical Case Study: this compound
While not yet documented as a MALDI matrix in peer-reviewed literature, we can infer the potential of This compound by analyzing its structure in comparison to proven matrices. This exercise in rational design provides a framework for evaluating any new candidate matrix.
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₅NO₃ | PubChem[3] |
| Molecular Weight | 163.13 g/mol | PubChem[3] |
| Monoisotopic Mass | 163.027 Da | PubChem[3] |
| Structure | See Figure 2 | - |
Structural Analysis and Predicted Performance
The structure of this compound combines features from two highly successful matrix classes.
Figure 1: Logical relationship between the hypothetical matrix and established compounds.
-
Hydroxybenzoic Acid Core: Like DHB, it possesses the fundamental chromophore and proton source necessary for the MALDI process.
-
Cyano Group (-C≡N): This powerful electron-withdrawing group is a key feature of CHCA, which is arguably the most common matrix for peptides and has shown utility for small molecules. This group is thought to enhance the ionization efficiency of analytes. The development of chlorinated CHCA derivatives has further demonstrated that modifying the electron density of the aromatic ring can lead to matrices with superior performance and reduced background noise.[4]
Hypothesis: The combination of a benzoic acid core with a cyano group in this compound could potentially offer a "best of both worlds" scenario: the softer ionization characteristic of a benzoic acid matrix, coupled with the enhanced ionization efficiency and potentially altered fragmentation pattern conferred by the cyano group. This could lead to cleaner spectra and higher sensitivity for specific classes of small molecules compared to DHB or CHCA alone.
Figure 2: Comparative structures of MALDI matrices.
Protocol: Screening a Novel Matrix for Small Molecule Analysis
This protocol provides a systematic workflow for evaluating the performance of a new candidate matrix, such as this compound.
Figure 3: Experimental workflow for testing a new MALDI matrix.
PART A: Materials and Reagent Preparation
-
Candidate Matrix: this compound
-
Control Matrices: α-Cyano-4-hydroxycinnamic acid (CHCA), 2,5-Dihydroxybenzoic acid (DHB)
-
Test Analyte: A well-characterized small molecule standard (e.g., Verapamil, MW 454.6 g/mol ; or a custom in-house standard).
-
Solvents: HPLC-grade acetonitrile (ACN), methanol (MeOH), water, and 0.1% trifluoroacetic acid (TFA) in water.
Protocol 1: Matrix Solution Preparation
Causality: The solvent system is critical. It must completely dissolve the matrix while being volatile enough to allow for rapid, uniform co-crystallization with the analyte. A combination of organic solvent and acidified water is standard.
-
Prepare a stock solution of the candidate matrix at 10 mg/mL . Test a few different solvent systems to find the optimal one.
-
Use a vortex mixer to ensure the matrix is fully dissolved. If solubility is low, gentle heating or sonication may be required. Saturated solutions are also commonly used.
| Solvent System | Rationale |
| 50% ACN / 50% Water / 0.1% TFA | Standard starting point for many matrices and analytes. |
| 70% ACN / 30% Water / 0.1% TFA | For more hydrophobic matrices or analytes. |
| 100% Methanol | Useful for certain classes of small molecules. |
PART B: Sample Spotting and Crystallization
Protocol 2: Analyte and Sample Mixture Preparation
-
Prepare a 1 mg/mL stock solution of your small molecule test standard in an appropriate solvent (e.g., methanol or 50% ACN).
-
Create a dilution series of the analyte (e.g., 100 µM, 10 µM, 1 µM).
-
For each concentration, mix the analyte solution with the matrix solution in a 1:1 volume ratio in a microcentrifuge tube.
Protocol 3: The Dried-Droplet Method
Causality: This is the simplest and most common spotting technique. The goal is to create a homogenous crystal lattice incorporating the analyte.
-
Pipette 0.5 - 1.0 µL of the analyte/matrix mixture onto a spot on the MALDI target plate.
-
Allow the droplet to air dry completely at room temperature. Avoid rapid evaporation under forced air, as this can lead to poor crystal formation.
-
Once dry, inspect the spot under a microscope. A good crystallization will appear as a uniform film or a dense field of small, needle-like crystals. Large, irregular crystals often lead to poor shot-to-shot reproducibility.
PART C: MALDI-TOF MS Analysis and Evaluation
Protocol 4: Data Acquisition and Assessment
-
Matrix-Only Spectrum: First, acquire a spectrum from a spot containing only the matrix solution. This is your baseline for identifying matrix-related background peaks.
-
Analyte Spectrum: Acquire spectra from the spots containing the analyte/matrix mixture.
-
Laser Power Optimization: Start with low laser energy and gradually increase it until a strong analyte signal is observed with minimal fragmentation. The optimal laser power is a critical parameter that must be determined empirically for every matrix/analyte combination.
-
Performance Evaluation:
-
Signal-to-Noise (S/N) Ratio: Is the analyte peak clearly distinguishable from the baseline noise? Compare the S/N ratio to that obtained with control matrices (CHCA, DHB) under identical conditions.
-
Background Interference: Compare the analyte spectrum to the matrix-only spectrum. Does the candidate matrix produce fewer or less intense background peaks in the m/z region of your analyte?
-
Spot Homogeneity: Move the laser across the sample spot. Does the analyte signal remain consistent, or are there "sweet spots"? A uniform spot is crucial for quantitative applications.
-
Conclusion and Outlook
The analysis of small molecules by MALDI-TOF MS remains a challenging but rewarding field. While established matrices provide a starting point, the future of the technique relies on the development of novel, rationally designed matrices that provide cleaner spectral windows and improved ionization efficiency. A compound like This compound , which combines structural motifs from two successful matrix families, represents a promising, unexplored candidate. By following systematic screening protocols as outlined in this guide, researchers can effectively validate such new matrices, potentially unlocking new capabilities for high-throughput small molecule analysis in drug discovery and beyond.
References
- 1. A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C8H5NO3 | CID 19359201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Evaluation of the New MALDI Matrix 4-Chloro-α-Cyanocinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Synthesis and Bio-evaluation of 3-Cyano-5-hydroxybenzoic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: The benzoic acid scaffold is a cornerstone in medicinal chemistry, valued for its synthetic versatility and presence in numerous biologically active compounds. This guide provides a comprehensive overview of the synthesis of derivatives based on the 3-cyano-5-hydroxybenzoic acid motif, a structure noted for its potential in modulating various biological pathways. We will detail robust synthetic protocols, explain the rationale behind key experimental steps, and provide standardized methods for evaluating the biological activity of the resulting compounds, specifically focusing on antioxidant and anti-inflammatory bioassays.
Introduction: The Significance of the Cyanobenzoic Acid Scaffold
The this compound framework and its related structures represent a class of compounds with significant therapeutic potential. The presence of the electron-withdrawing cyano group and the hydrogen-bonding capabilities of the hydroxyl and carboxylic acid moieties confer unique physicochemical properties to these molecules.[1] These properties are often exploited to enhance interactions with biological targets. Derivatives of hydroxybenzoic acids have demonstrated a wide array of pharmacological activities, including antimicrobial, antioxidant, and anti-inflammatory effects.[2][3]
The strategic synthesis of a library of these derivatives is a fundamental step in drug discovery. By systematically altering substituents on the aromatic ring, researchers can perform Structure-Activity Relationship (SAR) studies to identify the key molecular features responsible for a desired biological effect. This iterative process of synthesis and testing is crucial for optimizing lead compounds into viable drug candidates. This document provides a practical guide for this process, from initial synthesis to preliminary biological screening.
General Synthetic Strategy: Building a Derivative Library
A common and effective method for generating a diverse library of cyanobenzoic acid derivatives is through the modification of a readily available starting material, such as an aminosalicylic acid. A highly successful two-step approach involves an initial cyanoacetylation followed by a Knoevenagel condensation with various aromatic aldehydes.[4][5] This strategy is advantageous due to the commercial availability of a wide range of substituted aldehydes, allowing for the rapid generation of structural diversity.
The overall workflow is designed to first install the reactive cyanoacetyl group onto a core aminobenzoic acid structure. This intermediate, possessing an active methylene group, is then poised for reaction with an aldehyde. The Knoevenagel condensation is a reliable carbon-carbon bond-forming reaction that, in this context, creates a conjugated system, often enhancing the biological activity of the final molecule.
Caption: General workflow for synthesizing a library of cyanobenzoic acid derivatives.
Detailed Synthesis Protocol: Preparation of 5-{[2-Cyano-3-(phenyl)prop-2-enoyl]amino}-2-hydroxybenzoic Acid Derivatives
This protocol details the synthesis of a representative series of derivatives starting from 5-aminosalicylic acid (5-ASA), a compound itself used to treat inflammatory conditions.[4] This makes its derivatives particularly interesting for anti-inflammatory screening.
Step 1: Synthesis of the Intermediate - 5-[(Cyanoacetyl)amino]-2-hydroxybenzoic acid
This initial step attaches the key cyanoacetyl moiety to the core structure. The use of an effective cyanoacetylating agent like 1-cyanoacetyl-3,5-dimethylpyrazole is crucial for driving the reaction to completion under relatively mild conditions.[5][6]
Materials:
-
5-Aminosalicylic acid (5-ASA)
-
1-Cyanoacetyl-3,5-dimethylpyrazole
-
Toluene
-
Rectified Spirit (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and vacuum flask
Procedure:
-
To a 100 mL round-bottom flask, add 5-aminosalicylic acid (1.53 g, 10 mmol) and toluene (30 mL).
-
Add 1-cyanoacetyl-3,5-dimethylpyrazole (1.63 g, 10 mmol) to the suspension.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110°C) with vigorous stirring for 60-90 minutes.
-
Rationale: Toluene is used as the solvent due to its appropriate boiling point and its inability to participate in the reaction. Refluxing provides the necessary activation energy for the acylation reaction. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting 5-ASA spot disappears.
-
After the reaction is complete, cool the mixture to room temperature. A precipitate will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with a small amount of cold toluene to remove any unreacted starting material.
-
Purify the crude product by recrystallization from rectified spirit to yield the pure intermediate, 5-[(cyanoacetyl)amino]-2-hydroxybenzoic acid, as a solid. Dry under vacuum.
Step 2: Knoevenagel Condensation to Synthesize Final Derivatives
This step creates the final derivatives. The active methylene group of the cyanoacetyl intermediate condenses with an aldehyde in the presence of a basic catalyst (piperidine) and an acid co-catalyst (acetic acid).[5]
Materials:
-
5-[(Cyanoacetyl)amino]-2-hydroxybenzoic acid (Intermediate from Step 1)
-
Substituted benzaldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc.)
-
Toluene
-
Piperidine (catalyst)
-
Glacial Acetic Acid (co-catalyst)
-
Round-bottom flask with Dean-Stark apparatus and reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
In a 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine the intermediate from Step 1 (2.20 g, 10 mmol), a selected substituted benzaldehyde (10 mmol), piperidine (0.3 mL), and glacial acetic acid (1.3 mL) in toluene (50 mL).
-
Rationale: The combination of piperidine and acetic acid forms a catalytic system. Piperidine, a weak base, deprotonates the active methylene group to form a nucleophilic carbanion. Acetic acid protonates the carbonyl oxygen of the aldehyde, making it more electrophilic and facilitating the nucleophilic attack. The Dean-Stark trap is used to azeotropically remove the water formed during the condensation, which drives the reaction equilibrium towards the product.
-
Heat the mixture to reflux (approx. 110°C) with continuous stirring for 5-7 hours. Monitor the collection of water in the Dean-Stark trap.
-
Once the reaction is complete (as monitored by TLC), cool the reaction mixture.
-
The product will typically precipitate out of the solution upon cooling. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold toluene and then hexane to remove impurities.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol, ethyl acetate/hexane). Dry the final product under vacuum.
-
Repeat this procedure for each different substituted benzaldehyde to generate a library of derivatives.
References
- 1. 3,5-Dicyano-4-hydroxybenzoic acid | Benchchem [benchchem.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. Synthesis and Antibacterial Evaluation of Novel Cyanoacrylamide Derivatives of 4-Aminosalicylic Acid | Semantic Scholar [semanticscholar.org]
The Versatile Role of 3-Cyano-5-hydroxybenzoic Acid in Modern Synthetic Organic Chemistry: Application Notes and Protocols
In the landscape of synthetic organic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-Cyano-5-hydroxybenzoic acid, a seemingly simple trifunctional aromatic compound, has emerged as a scaffold of significant interest for researchers in medicinal chemistry, materials science, and fine chemical synthesis. Its unique electronic and structural features, arising from the interplay of the electron-withdrawing cyano and carboxylic acid groups with the electron-donating hydroxyl group, offer a rich platform for a diverse array of chemical transformations.
This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols. The content herein is designed to empower researchers, scientists, and drug development professionals to harness the full synthetic potential of this versatile reagent.
Physicochemical Properties and Reactivity Profile
Before delving into specific applications, a foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior and optimizing reaction conditions.
| Property | Value | Source |
| Molecular Formula | C₈H₅NO₃ | --INVALID-LINK--[1] |
| Molecular Weight | 163.13 g/mol | --INVALID-LINK--[1] |
| Appearance | Solid | --INVALID-LINK--[2] |
| pKa | (Predicted) ~3.60 | --INVALID-LINK--[3] |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. | General knowledge |
The strategic placement of the three functional groups on the benzene ring dictates its reactivity. The strong electron-withdrawing nature of both the cyano (-CN) and carboxylic acid (-COOH) groups deactivates the aromatic ring towards electrophilic substitution.[4] Conversely, these groups increase the acidity of the carboxylic proton and the phenolic proton. The hydroxyl (-OH) group, being an electron-donating group, partially mitigates this deactivation and can direct electrophilic attack, although harsh conditions are often required. The true synthetic utility of this molecule lies in the sequential and selective manipulation of its three distinct functional handles.
Core Applications and Synthetic Protocols
Esterification: A Gateway to Diverse Derivatives
The carboxylic acid moiety of this compound serves as a primary site for modification, with esterification being a fundamental first step in many synthetic routes. This transformation is crucial for protecting the carboxylic acid, increasing lipophilicity, or introducing a handle for further reactions.
Causality Behind Experimental Choices: The classic Fischer-Speier esterification, employing an excess of alcohol in the presence of a strong acid catalyst, is a reliable method. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The use of excess alcohol shifts the equilibrium towards the ester product, in accordance with Le Châtelier's principle.
Protocol: Synthesis of Methyl 3-Cyano-5-hydroxybenzoate
-
Materials:
-
This compound (1.0 eq)
-
Methanol (20-30 fold excess, serves as solvent and reagent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~0.1 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound.
-
Add methanol to the flask.
-
Slowly and carefully, add the concentrated sulfuric acid to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 3-cyano-5-hydroxybenzoate.
-
The product can be further purified by recrystallization or column chromatography if necessary.
-
Self-Validation: The successful synthesis can be confirmed by comparing the melting point and spectroscopic data (¹H NMR, ¹³C NMR, IR) of the product with literature values. The disappearance of the broad carboxylic acid proton signal in the ¹H NMR spectrum is a key indicator of a complete reaction.
Caption: Workflow for the Fischer-Speier esterification of this compound.
Amide Bond Formation: Building Blocks for Bioactive Molecules
The synthesis of amides from this compound is a critical transformation, as the amide functionality is a cornerstone of many pharmaceuticals. This reaction allows for the coupling of the benzoic acid scaffold with a wide variety of amines, opening avenues to vast chemical libraries for drug discovery.
Causality Behind Experimental Choices: Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid must first be activated. Common activating agents include thionyl chloride (SOCl₂) to form the acid chloride, or peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). The use of coupling reagents is often preferred for sensitive substrates as it proceeds under milder conditions and minimizes side reactions.
Protocol: Synthesis of N-Benzyl-3-cyano-5-hydroxybenzamide
-
Materials:
-
This compound (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
Benzylamine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add EDC and HOBt to the solution and stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve benzylamine in the reaction solvent and add DIPEA.
-
Slowly add the amine solution to the activated carboxylic acid mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Self-Validation: The formation of the amide bond can be confirmed by IR spectroscopy (presence of a characteristic amide C=O stretch) and NMR spectroscopy (appearance of a new set of aromatic signals from the benzyl group and an amide N-H proton). Mass spectrometry will confirm the expected molecular weight of the product.
Caption: Simplified mechanism of EDC-mediated amide bond formation.
Decarboxylation: Access to Substituted Cyanophenols
In certain synthetic strategies, the carboxylic acid group may be viewed as a temporary directing group or a handle that needs to be removed to access the core cyanophenol structure. Catalytic decarboxylation offers a pathway to achieve this transformation under relatively mild conditions compared to traditional high-temperature methods.[5][6]
Causality Behind Experimental Choices: The decarboxylation of aromatic carboxylic acids can be challenging.[7] However, the presence of the electron-donating hydroxyl group can facilitate this process.[8] Catalytic methods, often employing transition metals like palladium or copper, can lower the activation energy for this transformation. The mechanism can involve the formation of an organometallic intermediate, followed by protonolysis to release the decarboxylated product.
Protocol: Catalytic Decarboxylation to 3-Cyano-5-hydroxyphenol (Conceptual)
-
Note: This is a conceptual protocol based on general principles of aromatic decarboxylation, as specific protocols for this compound are not widely published. Optimization would be required.
-
Materials:
-
This compound (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (catalytic amount, e.g., 5 mol%)
-
A suitable phosphine ligand (e.g., triphenylphosphine, PPh₃) (10 mol%)
-
A high-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or diphenyl ether)
-
A proton source (e.g., a mild acid or water)
-
-
Procedure:
-
In a reaction vessel suitable for high temperatures and equipped with a reflux condenser, combine this compound, the palladium catalyst, and the phosphine ligand.
-
Add the high-boiling point solvent under an inert atmosphere.
-
Heat the reaction mixture to a high temperature (e.g., 150-200 °C).
-
Monitor the reaction for the evolution of CO₂ and by TLC for the consumption of the starting material.
-
Upon completion, cool the reaction mixture and dilute with an appropriate organic solvent.
-
Filter the mixture to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
-
Self-Validation: Successful decarboxylation would be confirmed by the absence of the carboxylic acid proton in ¹H NMR and the loss of the carbonyl carbon signal in ¹³C NMR. Mass spectrometry would show a mass loss corresponding to CO₂.
Future Directions and Advanced Applications
The trifunctional nature of this compound makes it an ideal candidate for more complex synthetic endeavors, including:
-
Synthesis of Heterocyclic Scaffolds: The cyano and hydroxyl groups can participate in cyclization reactions to form a variety of heterocyclic systems, which are prevalent in medicinal chemistry.
-
Multicomponent Reactions: Its functional groups can be exploited in one-pot multicomponent reactions to rapidly build molecular complexity.
-
Polymer and Materials Science: The rigid aromatic core and the reactive functional groups make it a potential monomer for the synthesis of specialty polymers with tailored properties.
Conclusion
This compound is a valuable and versatile building block in synthetic organic chemistry. Its unique substitution pattern allows for selective transformations at its carboxylic acid, hydroxyl, and cyano functionalities. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for chemists seeking to incorporate this promising scaffold into their synthetic programs. As the demand for novel and complex molecules continues to grow, the strategic application of such multifunctional building blocks will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis.
References
- 1. This compound | C8H5NO3 | CID 19359201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. The electronic effects of benzoic acid substituents on glycine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. The Electronic Structure Studies of Hydroxyl Substituted Benzoic Acids | Semantic Scholar [semanticscholar.org]
High-throughput screening assays involving 3-Cyano-5-hydroxybenzoic acid
An Application and Protocol Guide for the High-Throughput Screening Evaluation of 3-Cyano-5-hydroxybenzoic acid
Authored by a Senior Application Scientist
Introduction: Navigating the Frontier of Novel Chemical Entities in HTS
In the landscape of high-throughput screening (HTS), the exploration of novel chemical scaffolds is the engine of discovery. This guide addresses this compound, a compound with a chemical structure suggestive of bioactive potential, yet not widely documented within established HTS literature. The presence of a cyano group and a hydroxylated benzoic acid core—motifs present in various enzyme inhibitors and pharmacologically active molecules—marks it as a compound of interest for screening campaigns.
This document serves as a comprehensive framework for the researcher, scientist, or drug development professional seeking to evaluate this compound as a potential new tool compound, library scaffold, or screening agent. We will proceed not with a rigid, pre-defined application, but with a logical, scientifically-grounded workflow for characterizing a novel entity for HTS applications. Our focus is on establishing a self-validating system of protocols to determine its utility, potential liabilities, and optimal use in both biochemical and cell-based assays.
Part 1: Physicochemical and Spectroscopic Characterization
Before its introduction into any biological assay, a thorough understanding of the compound's fundamental properties is paramount. This initial characterization is crucial for designing robust assays and for the accurate interpretation of screening data.
Compound Identity and Properties
A summary of the known properties of this compound is presented below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₈H₅NO₃ | PubChem[1] |
| Molecular Weight | 163.13 g/mol | PubChem[1] |
| CAS Number | 1163141-57-8 | ChemScene[2] |
Protocol for Solubility and Stability Assessment
Objective: To determine the solubility and stability of this compound in common HTS-compatible solvents and aqueous assay buffers.
Rationale: Poor solubility is a primary cause of artifacts and non-reproducible results in HTS. Degradation of the compound over the course of an experiment can lead to a loss of activity or the generation of interfering byproducts. This protocol establishes the practical working concentration range and storage conditions.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Assay buffer of choice (e.g., Tris-HCl, HEPES)
-
High-performance liquid chromatography (HPLC) system with a C18 column and UV detector
-
96-well microplates (UV-transparent for spectroscopic analysis)
-
Plate reader with absorbance and fluorescence capabilities
Step-by-Step Protocol:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Vortex thoroughly and visually inspect for any undissolved particulate matter. If necessary, sonicate for 5-10 minutes.
-
-
Aqueous Solubility Determination (Kinetic Method):
-
Create a serial dilution of the DMSO stock solution into the desired aqueous assay buffer in a 96-well plate. Typical final DMSO concentrations in HTS assays are kept below 1%.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the light scattering at a wavelength where the compound does not absorb (e.g., 600 nm) using a plate reader. An increase in scattering indicates precipitation. The highest concentration that does not show a significant increase in scattering is the kinetic solubility limit.
-
-
Stability Assessment by HPLC:
-
Dilute the DMSO stock solution into the aqueous assay buffer to a final concentration well below the determined solubility limit.
-
Divide the solution into aliquots for different conditions (e.g., 4°C, room temperature, 37°C).
-
Analyze a baseline sample (t=0) by HPLC-UV, recording the peak area of the parent compound.
-
Inject samples from each condition at various time points (e.g., 2, 4, 8, 24 hours).
-
Calculate the percentage of the compound remaining at each time point relative to t=0. A degradation of >10% over the planned assay duration would indicate instability.
-
Part 2: Assay Interference Profiling
Novel compounds can interfere with assay detection systems, leading to false-positive or false-negative results. It is critical to de-risk this compound by profiling its potential for common assay artifacts.
Workflow for Interference Assessment
References
3-Cyano-5-hydroxybenzoic Acid: A Versatile Linker for Bioconjugation
Application Note and Protocols
Authored by: Gemini, Senior Application Scientist
Introduction
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a fundamental technology in modern drug development, diagnostics, and materials science.[1] The choice of a chemical linker to bridge the biomolecule and a payload (e.g., a drug, fluorophore, or nanoparticle) is critical to the stability, efficacy, and pharmacokinetic properties of the resulting conjugate.[2] An ideal linker should be stable in circulation but allow for the efficient release of its payload under specific physiological conditions.[2] 3-Cyano-5-hydroxybenzoic acid is an emerging linker molecule that offers a unique combination of chemical handles for the synthesis of robust and versatile bioconjugates. Its aromatic core provides rigidity, while the carboxylic acid, hydroxyl, and cyano functionalities offer distinct opportunities for chemical modification and influence the linker's reactivity. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound as a linker in bioconjugation.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a linker is paramount for designing successful conjugation strategies.
| Property | Value | Source |
| Molecular Formula | C₈H₅NO₃ | --INVALID-LINK-- |
| Molecular Weight | 163.13 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| Appearance | Solid | - |
| Solubility | Soluble in organic solvents like DMF, DMSO. | General knowledge |
The Strategic Advantage of the Cyano and Hydroxyl Groups
The substitution pattern of this compound is not arbitrary; it provides distinct advantages in the context of bioconjugation:
-
The Carboxylic Acid: This is the primary handle for conjugation to amine-containing biomolecules, such as the lysine residues on proteins and antibodies. Activation of the carboxylic acid, typically via N-hydroxysuccinimide (NHS) ester formation, allows for the creation of stable amide bonds.[3]
-
The Cyano Group: As an electron-withdrawing group, the cyano moiety increases the acidity of the carboxylic acid, which can influence the efficiency of the activation step.[4] Furthermore, the nitrile group itself can be a valuable synthetic handle for further modifications, potentially allowing for the attachment of a second payload or a modulating moiety.[5]
-
The Phenolic Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding, potentially influencing the solubility and aggregation properties of the final conjugate.[6] It can also serve as a secondary conjugation site through etherification or other reactions, although this would require orthogonal protection strategies if the carboxylic acid is to be selectively addressed.[7] The presence of the hydroxyl group can also impact the electronic properties of the aromatic ring.[8]
Experimental Protocols
The following protocols provide a step-by-step guide for the use of this compound in bioconjugation.
Protocol 1: Activation of this compound via NHS Ester Synthesis
This protocol describes the conversion of the carboxylic acid of this compound to a more reactive N-hydroxysuccinimide (NHS) ester. This "activated" linker is then ready to react with primary amines on a biomolecule. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates this conversion.[9]
Materials:
-
This compound
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[10]
-
Dichloromethane (DCM) and Ethyl Acetate (for workup and purification)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and appropriate solvent system (e.g., 1:1 Ethyl Acetate:Hexanes)
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) and NHS (or sulfo-NHS, 1.1 equivalents) in anhydrous DMF. The volume should be sufficient to fully dissolve the reagents.
-
EDC Addition: Add EDC (1.2 equivalents) to the solution. It is crucial that the EDC is fresh and has been stored under anhydrous conditions.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC. The formation of the NHS ester can be visualized as a new, typically higher Rf spot compared to the starting carboxylic acid.
-
Workup (for non-sulfo-NHS):
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer with a 5% aqueous solution of sodium bicarbonate, followed by water, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude this compound-NHS ester.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Storage: The purified NHS ester should be stored under anhydrous conditions at -20°C to prevent hydrolysis.
NHS Ester Synthesis Workflow
Protocol 2: Conjugation of Activated this compound to a Protein
This protocol details the reaction of the pre-activated this compound-NHS ester with a protein, such as an antibody or enzyme. The primary amine groups on lysine residues of the protein will react with the NHS ester to form a stable amide bond.[11]
Materials:
-
Protein to be conjugated (e.g., Bovine Serum Albumin, IgG antibody)
-
This compound-NHS ester (from Protocol 1)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0[12]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column (e.g., Sephadex G-25) or dialysis cassette with an appropriate molecular weight cutoff (MWCO)[13]
-
UV-Vis Spectrophotometer
Procedure:
-
Protein Preparation: Dissolve the protein in the conjugation buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amines (e.g., Tris).
-
Linker Addition: Dissolve the this compound-NHS ester in a small amount of anhydrous DMF or DMSO. Add the desired molar excess of the activated linker solution to the protein solution while gently stirring. A typical starting molar excess is 10-20 fold, but this should be optimized for each specific protein and desired degree of labeling.
-
Conjugation Reaction: Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C with gentle stirring.
-
Quenching: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction.[12] The primary amines in the quenching buffer will react with any remaining unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the unreacted linker and byproducts (such as N-hydroxysuccinimide) by passing the reaction mixture through a desalting column equilibrated with PBS or by dialysis against PBS.[13]
-
Characterization: Determine the concentration of the final conjugate using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm. The degree of labeling can be determined using methods such as MALDI-TOF mass spectrometry or by UV-Vis spectroscopy if the linker has a distinct absorbance wavelength.[14]
References
- 1. biossusa.com [biossusa.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in phenolic–protein conjugates: synthesis, characterization, biological activities and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phenolic hydroxyl groups: Significance and symbolism [wisdomlib.org]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting poor signal intensity with 3-Cyano-5-hydroxybenzoic acid matrix
From the desk of a Senior Application Scientist: This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing poor signal intensity with 3-Cyano-5-hydroxybenzoic acid (CHCA) in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. The following sections are designed to address common issues and provide solutions grounded in scientific principles.
Troubleshooting Guide: Resolving Poor Signal Intensity
Poor signal intensity in MALDI-MS can be a multifaceted issue. This guide breaks down the most common causes and provides a systematic approach to resolving them.
Issue 1: No Signal or Very Low Analyte Intensity
This is one of the most common and frustrating issues. The root cause often lies in the intricate process of co-crystallization of the analyte and matrix.
| Possible Cause & Scientific Explanation | Troubleshooting Steps |
| Improper Matrix Preparation: The concentration and solvent composition of the CHCA solution are critical for effective co-crystallization. An incorrect concentration can lead to poor analyte incorporation into the matrix crystals.[1][2] | 1. Optimize CHCA Concentration: While a saturated solution is often used, studies have shown that a concentration of 5 mg/mL CHCA can yield optimal performance.[1] For highly sensitive applications, concentrations as low as 0.1 mg/mL in 20% acetonitrile have been shown to increase sensitivity by 100- to 1000-fold.[2] 2. Verify Solvent System: A common and effective solvent system for CHCA is 50-70% acetonitrile in water with 0.1% trifluoroacetic acid (TFA).[1][3] The organic solvent promotes matrix solubility, while the acidic aqueous component aids in analyte protonation. |
| Poor Matrix-Analyte Co-crystallization: The "dried droplet" method is common, but its success depends on the evaporation rate and the interaction between the sample and matrix.[3][4] | 1. Evaluate Spotting Technique: Mix your sample and matrix solution (a 1:1 ratio is a good starting point) and deposit 0.2 to 1.0 µL onto the MALDI target.[3][5] Allow it to air dry at room temperature.[3] Avoid rapid drying, as this can lead to large, heterogeneous crystals. 2. Consider the "Thin Layer" Method: This alternative involves first depositing a thin layer of matrix solution on the target, allowing it to dry, and then applying the analyte solution on top. This can sometimes improve results for certain samples. |
| Analyte Suppression by Contaminants: Salts (especially alkali salts), detergents, and plasticizers can severely suppress the analyte signal.[6][7][8] Salts can lead to the formation of matrix clusters that dominate the low mass range of the spectrum.[6] | 1. Desalt Your Sample: Use micro-reversed phase cartridges (like Zip-tips) to desalt and concentrate your sample before mixing with the matrix.[7] 2. Post-Crystallization Wash: After the sample-matrix spot has dried on the target, you can gently wash the spot with a small volume (a few microliters) of cold, deionized water or a dilute ammonium salt solution.[6][7] This can remove salts without dissolving the less water-soluble CHCA-analyte crystals.[7] 3. Check for Plasticizer Contamination: If your sample spot appears oily, it may be contaminated with plasticizers.[5] Ensure all tubes and pipette tips are rinsed with an appropriate solvent (e.g., acetonitrile) before use.[5] |
Issue 2: Inconsistent Signal/Poor Shot-to-Shot Reproducibility
Inconsistent signals across the sample spot often point to heterogeneous crystal formation, creating "hot spots" of high intensity surrounded by areas of low or no signal.
| Possible Cause & Scientific Explanation | Troubleshooting Steps |
| Non-uniform Crystal Formation: Rapid evaporation or impurities can lead to the formation of large, irregular crystals, resulting in poor shot-to-shot reproducibility. | 1. Control Evaporation: Allow the sample spot to dry slowly at room temperature. A gentle stream of cool air can be used to assist drying if needed.[9] 2. Recrystallize the Matrix: If the CHCA powder appears mustard-yellow instead of bright light yellow, it may contain impurities.[5] Recrystallizing the matrix can improve crystal quality and signal consistency.[10] 3. Additives for Homogeneity: The addition of certain additives can promote the formation of smaller, more uniform crystals. Ammonium salts like ammonium phosphate or ammonium citrate have been shown to improve spectral quality.[1][6] |
Issue 3: High Background Noise/Matrix Clusters
A high chemical background, particularly in the low mass range, can obscure analyte peaks, especially for low-abundance samples.
| Possible Cause & Scientific Explanation | Troubleshooting Steps |
| Matrix Cluster Formation: CHCA is known to form clusters, especially in the presence of alkali salts, which can dominate the spectrum below m/z 1200.[6] | 1. Use Matrix Additives: The addition of ammonium salts, such as monoammonium phosphate, to the CHCA solution can effectively suppress the formation of matrix clusters and improve sensitivity.[6] 2. Post-crystallization Washing: As mentioned previously, a gentle wash of the dried spot with an ammonium salt solution can remove alkali salts and reduce matrix cluster signals.[6] |
| Analyte-Matrix Adducts: In some cases, the analyte can form adducts with the matrix, leading to unexpected peaks and a reduction in the primary analyte signal.[11][12] This is more common with compounds that can form strong intermolecular hydrogen bonds with CHCA.[11][12] | 1. Modify Matrix Conditions: Altering the solvent system or adding a different acidic modifier (e.g., formic acid instead of TFA) can sometimes disrupt the interactions leading to adduct formation. 2. Try an Alternative Matrix: If adduct formation is persistent, consider a different matrix with a different chemical structure. |
Workflow & Decision Making
The following diagram illustrates a logical workflow for troubleshooting poor signal intensity with the CHCA matrix.
Caption: A decision-making flowchart for troubleshooting poor MALDI signal with CHCA matrix.
Frequently Asked Questions (FAQs)
Q1: What is the optimal mass range for using CHCA as a matrix?
A1: CHCA is most effective for the analysis of peptides and proteins with a molecular weight of less than 10 kDa.[13][14] For larger proteins (10-150 kDa), sinapinic acid (SA) is generally a better choice.[15]
Q2: How should I prepare my CHCA matrix solution?
A2: A common starting point is to create a saturated solution of CHCA in a solvent mixture of 50:50 acetonitrile:water with 0.1% TFA.[3][14] To do this, add an excess of CHCA to the solvent, vortex vigorously, and then centrifuge to pellet the undissolved solid.[3] Use the supernatant for your experiments.[3] However, as noted in the troubleshooting guide, lower concentrations can significantly improve sensitivity for certain applications.[2]
Q3: How long can I store my CHCA matrix solution?
A3: For best results, it is recommended to prepare CHCA solutions fresh daily.[16] If you need to store it, keep it in a refrigerator at 2-3°C for no more than a few days.[17] A 3-day old matrix solution should be discarded and replaced with a fresh one.[17]
Q4: My signal is still weak after trying everything. What else can I do?
A4: If you have exhausted the troubleshooting steps for sample and matrix preparation, consider the following:
-
Instrument Parameters: Optimize the laser intensity for your specific sample and matrix preparation.[1] Excessive laser power can cause analyte fragmentation and peak broadening, while insufficient power will result in a weak signal.[18]
-
Alternative Matrices: While CHCA is a versatile matrix, it's not universally optimal. For certain classes of compounds, other matrices may provide better results. For example, 2,5-dihydroxybenzoic acid (DHB) is often preferred for carbohydrates and glycoproteins.[15][17] For some low molecular weight compounds, derivatives of CHCA, such as 4-chloro-α-cyanocinnamic acid (Cl-CCA), have been shown to offer better signal-to-noise ratios.[19][20]
Q5: What are these extra peaks I see in my low mass range?
A5: These are likely matrix-related signals or salt adducts. CHCA can form its own clusters, as well as adducts with sodium ([M+Na]+) and potassium ([M+K]+), which are ubiquitous contaminants.[6] The presence of these can suppress your analyte signal. Using additives like ammonium phosphate and performing a post-crystallization wash can help minimize these interferences.[6]
Experimental Protocols
Protocol 1: Standard CHCA Matrix Preparation (Saturated Solution)
-
Weigh out approximately 10-25 mg of high-purity CHCA into a microcentrifuge tube.[3]
-
Add 1.0 mL of a solvent mixture consisting of 50% acetonitrile, 50% ultrapure water, and 0.1% TFA.[3]
-
Vortex the tube vigorously for 1-2 minutes to ensure thorough mixing.[3][5]
-
Centrifuge the tube to pellet any undissolved CHCA.[3]
-
Carefully transfer the supernatant to a new, clean tube. This is your working saturated CHCA matrix solution.[3]
Protocol 2: Dried Droplet Sample Deposition
-
In a separate tube, mix your analyte solution with the CHCA matrix solution. A 1:1 (v/v) ratio is a good starting point.[5]
-
Pipette 0.5 - 1.0 µL of the mixture onto a spot on the MALDI target plate.[3]
-
Allow the droplet to air dry completely at room temperature before analysis.[3]
Protocol 3: On-Plate Washing for Salt Removal
-
After the sample-matrix spot from Protocol 2 has completely dried, pipette 1-2 µL of cold (4°C) deionized water or a 10 mM ammonium phosphate solution onto the spot.
-
Let it sit for approximately 30-60 seconds.
-
Carefully remove the wash solution with a pipette, being careful not to disturb the crystals.
-
Allow the spot to air dry completely before introducing it into the mass spectrometer.
Data Presentation
| Parameter | Recommendation | Rationale |
| CHCA Concentration | 5 mg/mL (general use)[1] or 0.1 mg/mL (high sensitivity)[2] | Balances signal intensity with potential for matrix suppression. |
| Solvent System | 50-70% Acetonitrile / Water / 0.1% TFA[1][3] | Ensures good solubility of CHCA and promotes analyte protonation. |
| Matrix Additives | 6 mM Ammonium Phosphate[1] | Improves crystal homogeneity and suppresses matrix cluster formation.[6] |
| Sample:Matrix Ratio | 1:1 (v/v) as a starting point[5] | Can be optimized for specific analytes. |
| Deposition Volume | 0.2 - 1.0 µL[3] | Controls the spot size and drying time. |
Visualization of the MALDI-TOF Process
Caption: A simplified workflow of the MALDI-TOF MS process from sample preparation to analysis.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. An improved sample preparation method for the sensitive detection of peptides by MALDI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. proteochem.com [proteochem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ars.usda.gov [ars.usda.gov]
- 6. Suppression of alpha-cyano-4-hydroxycinnamic acid matrix clusters and reduction of chemical noise in MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bumc.bu.edu [bumc.bu.edu]
- 8. massspec.unm.edu [massspec.unm.edu]
- 9. skb.skku.edu [skb.skku.edu]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. Unusual analyte-matrix adduct ions and mechanism of their formation in MALDI TOF MS of benzene-1,3,5-tricarboxamide and urea compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CHCA MALDI Matrix 25 mg - α-Cyano-4-hydroxycinnamic acid (CHCA) MALDI-MS Matrix - ProteoChem [proteochem.com]
- 14. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 15. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 16. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 17. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
- 18. benchchem.com [benchchem.com]
- 19. Alternative CHCA-based matrices for the analysis of low molecular weight compounds by UV-MALDI-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 3-Cyano-5-hydroxybenzoic Acid (CHCA) Crystallization for MALDI
Welcome to the technical support center for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. As a Senior Application Scientist, I understand that achieving high-quality, reproducible MALDI data is critically dependent on the quality of the sample-matrix co-crystallization. This guide is designed to provide in-depth troubleshooting and practical advice for improving the crystallization of 3-Cyano-5-hydroxybenzoic acid (CHCA), a widely used matrix for the analysis of peptides and proteins.
Frequently Asked Questions (FAQs)
Q1: What is the ideal appearance of CHCA crystals for MALDI analysis?
A1: The goal is to create a homogenous layer of small, fine, needle-like crystals.[1] This morphology provides a large surface area for the analyte to co-crystallize with the matrix, leading to more consistent ionization and improved signal intensity across the sample spot. Large, blocky, or irregularly shaped crystals can lead to "hot spots" where the signal is strong, surrounded by areas with little to no signal, resulting in poor reproducibility.
Q2: My CHCA crystals are large and unevenly distributed. What is causing this?
A2: The formation of large, heterogeneous crystals is often a result of slow, uncontrolled evaporation of the solvent.[2] Several factors can contribute to this:
-
Solvent Composition: Solvents that evaporate too slowly can allow crystals to grow too large.
-
Environmental Conditions: High humidity or low ambient temperature can slow down the drying process.
-
Contaminants: Impurities in the matrix, solvent, or sample can interfere with the crystal lattice formation.
Q3: I'm not seeing any signal, or the signal is very weak. Could this be a crystallization problem?
A3: Absolutely. Poor co-crystallization is a primary cause of weak or absent MALDI signals. If the analyte molecules are not effectively incorporated into the CHCA crystal lattice, they will not be efficiently desorbed and ionized by the laser. This can happen if:
-
The matrix-to-analyte ratio is not optimal.
-
The solvent system is inappropriate for your analyte, leading to precipitation before co-crystallization.
-
The crystal morphology is poor, as discussed in Q2.
Q4: How does the purity of CHCA affect crystallization and my results?
A4: Matrix purity is paramount for achieving high-quality mass spectra.[3][4] Impurities, such as residual salts and organic by-products from synthesis, can significantly compromise the quality of your results by:[3][4]
-
Adduct Formation: Leading to non-analyte related peaks in the mass spectrum.
-
Increased Background Noise: Making it difficult to distinguish true analyte signals.
-
Signal Suppression: Interfering with the ionization of the analyte.[4]
Using ultra-pure CHCA can significantly improve the quality of MALDI-TOF spectra and increase the limits of detection.[3] If you suspect your CHCA is of low purity, recrystallization can be a simple and effective purification technique.[4][5]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during CHCA crystallization.
Issue 1: Inconsistent Signal/Poor Shot-to-Shot Reproducibility
Underlying Cause: This is often due to inhomogeneous crystal formation, creating "hot spots" on the MALDI target. The laser may hit a dense crystal region resulting in a strong signal, and then an area with sparse crystals, yielding a weak or no signal.
Solutions:
-
Optimize Solvent Composition: The choice of solvent is critical for controlling crystal formation. A common starting point is a mixture of acetonitrile (ACN) and water with 0.1% trifluoroacetic acid (TFA).[6][7] The ratio can be adjusted to control the evaporation rate. Faster evaporation generally leads to smaller crystals.
-
Recrystallization: If you suspect impurities in your CHCA, recrystallizing the matrix can lead to more uniform crystal growth.[5][8]
-
Use of Additives: Adding a small amount of a different solvent, like acetone, can sometimes improve the solubility of CHCA and lead to finer crystals.[9]
Issue 2: Large, Blocky Crystals
Underlying Cause: Slow solvent evaporation allows for the growth of large, well-defined crystals, which are not ideal for MALDI.
Solutions:
-
Increase Solvent Volatility: Increase the proportion of the more volatile solvent in your mixture (e.g., increase the ACN percentage).
-
Controlled Evaporation: A gentle stream of cool air can be used to assist in faster, more uniform drying.[10]
-
Thin-Layer Method: This technique involves first depositing a thin layer of matrix solution and allowing it to dry before applying the analyte. This can promote the formation of a bed of fine crystals.
Issue 3: "Coffee Ring" Effect
Underlying Cause: As the droplet of matrix/analyte solution evaporates, the solids are often concentrated at the edges, creating a ring-like deposit. This leads to a very high concentration of matrix and analyte at the periphery and very little in the center, causing inconsistent results.
Solutions:
-
Modify Solvent Properties: Adding a less volatile co-solvent can sometimes mitigate the coffee ring effect.
-
Use Pre-spotted Targets: Some commercially available MALDI targets have hydrophilic anchors on a hydrophobic surface, which helps to confine the droplet and promote more uniform crystallization.
-
Two-Step Matrix Application: First, apply a small volume of a fast-evaporating solvent with the matrix to create a seed layer, then apply the analyte mixed with the matrix solution on top.
Issue 4: Analyte Signal Suppression
Underlying Cause: The analyte is not being efficiently incorporated into the growing matrix crystals. This can be due to solubility mismatches, incorrect pH, or the presence of contaminants.
Solutions:
-
Adjust Solvent System: Ensure that both your analyte and the CHCA matrix are soluble in the chosen solvent system.[7][11]
-
Optimize pH: The addition of an acid like TFA is common and helps with the protonation of analytes, which is necessary for ionization in positive-ion mode.[2]
-
Sample Cleanup: If your sample contains salts, detergents, or buffers, these must be removed as they can severely interfere with crystallization and ionization.[7]
-
Matrix Additives: The addition of ammonium salts, such as ammonium monobasic phosphate or ammonium dibasic citrate, to the matrix can reduce the formation of matrix-metal adducts and improve peptide ionization, especially at low concentrations.[12]
Protocols and Methodologies
Standard Dried-Droplet Protocol for CHCA
This is the most common method for preparing MALDI samples.
Materials:
-
High-purity CHCA
-
Acetonitrile (ACN), HPLC grade
-
Water, proteomics grade
-
Trifluoroacetic acid (TFA)
-
Analyte sample
Procedure:
-
Prepare the Matrix Solution: Create a saturated solution of CHCA in a solvent mixture of 50% ACN, 50% water, and 0.1% TFA.[6] Vortex the solution vigorously. If not all the CHCA dissolves, centrifuge the tube and use the supernatant.
-
Mix with Analyte: Mix the saturated matrix solution with your analyte solution. A common starting ratio is 1:1 (v/v).
-
Spotting: Apply 0.5 to 1.0 µL of the mixture onto the MALDI target plate.[6]
-
Crystallization: Allow the droplet to air dry at room temperature.[6]
-
Analysis: Once the solvent has completely evaporated, the plate is ready for analysis.
Workflow for Optimizing CHCA Crystallization
Caption: A workflow diagram for CHCA crystallization and troubleshooting.
Quantitative Data Summary Table
| Parameter | Recommended Starting Point | Notes |
| CHCA Concentration | Saturated Solution | Prepare fresh daily for best results.[7] |
| Solvent Ratio (ACN:Water) | 1:1 (v/v) | Can be adjusted from 30% to 70% ACN to control evaporation.[6][7] |
| Acid Additive (TFA) | 0.1% | Aids in analyte protonation.[6] |
| Matrix:Analyte Ratio | 1:1 (v/v) | May need optimization depending on analyte concentration. |
| Spotting Volume | 0.5 - 1.0 µL | Smaller volumes can sometimes lead to faster drying and smaller crystals.[6] |
Visualizing the Co-crystallization Process
Caption: The process of matrix and analyte co-crystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. waters.com [waters.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. proteochem.com [proteochem.com]
- 7. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 10. skb.skku.edu [skb.skku.edu]
- 11. covachem.com [covachem.com]
- 12. Improvement in the Detection of Low Concentration Protein Digests on a MALDI TOF/TOF Workstation by Reducing α-Cyano-4-hydroxycinnamic Acid Adduct Ions - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing laser energy for 3-Cyano-5-hydroxybenzoic acid in TOF-MS
Welcome to the technical support guide for optimizing Matrix-Assisted Laser Desorption/Ionization (MALDI) Time-of-Flight (TOF) Mass Spectrometry (MS) experiments. This resource is designed for researchers, scientists, and drug development professionals utilizing 3-Cyano-5-hydroxybenzoic acid as a matrix. Our goal is to provide you with in-depth, field-proven insights to troubleshoot common issues and enhance your data quality.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the laser and the matrix in a MALDI-TOF-MS experiment?
In MALDI-TOF-MS, the process is a delicate interplay between the laser and the matrix to achieve "soft ionization," which gets large, non-volatile molecules like proteins or peptides into the gas phase as ions with minimal fragmentation.[1][2]
-
The Matrix (this compound): The matrix is a small, organic molecule that has a strong absorbance at the wavelength of the MALDI laser (typically a UV laser, such as a nitrogen laser at 337 nm or an Nd:YAG laser at 355 nm).[2][3] Its primary role is to act as an energy receptor. The analyte of interest is co-crystallized with a vast excess of this matrix.[4] This isolates analyte molecules from each other and protects them from direct, harsh laser radiation, which would otherwise cause extensive fragmentation.[1]
-
The Laser: A pulsed laser provides a very short, intense burst of energy (on the nanosecond scale).[1] This energy is absorbed by the matrix crystals. The rapid energy absorption causes the matrix to vaporize and desorb from the target plate, carrying the embedded analyte molecules with it into the gas phase, forming a dense plume.[2][4]
-
Ionization: Within this hot plume, proton transfer reactions occur. The excited matrix molecules act as proton donors or acceptors, leading to the ionization of the analyte molecules (e.g., forming [M+H]⁺ ions).[2][5] These newly formed ions are then accelerated into the TOF mass analyzer for mass-to-charge ratio (m/z) determination.[6]
The key is that the matrix absorbs the bulk of the laser energy, facilitating a gentle lift-off and ionization of the analyte, which is crucial for analyzing fragile biomolecules.[1][2]
Q2: Why choose an aromatic carboxylic acid like this compound as a matrix?
While α-Cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB) are more conventional choices, the selection of a matrix like this compound is governed by specific physicochemical properties that make it suitable for MALDI.[7]
-
UV Absorbance: Aromatic rings, like the one in benzoic acid derivatives, are excellent chromophores that strongly absorb UV light from the lasers typically used in MALDI instruments.[8] The specific absorption maximum (λmax) of the matrix should ideally align with the laser's wavelength for efficient energy transfer.[9] Benzoic acid itself has a primary absorption band around 221 nm, with other transitions at higher wavelengths depending on substituents and pH.[10][11]
-
Proton Donor/Acceptor: The carboxylic acid and hydroxyl groups on the molecule make it an effective proton source, which is essential for the protonation and ionization of analyte molecules in the gas-phase plume.[8]
-
Co-crystallization: It must have the ability to form a fine, homogeneous crystalline lattice that incorporates the analyte molecules upon solvent evaporation.[2] This ensures that the analyte is evenly distributed and can be efficiently desorbed and ionized when the laser fires.
Q3: My signal is very weak or completely absent. How should I troubleshoot this using laser energy?
This is one of the most common issues in MALDI-MS.[12] A systematic approach is required, starting with the most likely culprits.
Primary Cause: The laser energy is likely set below the ionization threshold for your specific sample preparation. Every matrix/analyte/instrument combination has a minimum energy requirement to initiate the desorption and ionization process.
Troubleshooting Protocol:
-
Confirm Co-crystallization: Visually inspect the sample spot on the MALDI target plate. You should see a crystalline film. If you see separated pools of sample and matrix or no crystalline structure, the issue is with sample preparation, not the laser. Re-prepare the sample spot.
-
Increase Laser Energy Systematically: Begin with a low laser power setting and gradually increase it while continuously firing the laser on the sample spot. Observe the live spectrum.
-
Find the Threshold: You should observe a point where a signal suddenly appears. This is your desorption/ionization threshold. The optimal energy will be slightly above this point.
-
Check Instrument Settings: Ensure the detector is on and the voltage is set appropriately. A detector voltage that is too low will result in poor signal intensity. Also, confirm that the mass range is set correctly to observe your target analyte.[12]
-
Search the Spot: Manually move the laser firing position around the sample spot. Due to imperfect crystallization, some areas ("sweet spots") will yield a much stronger signal than others.[13]
Below is a troubleshooting workflow for this specific issue.
Caption: Troubleshooting workflow for low or absent signal in MALDI-TOF-MS.
Q4: My mass peaks are broad with poor resolution and show fronting/tailing. What's wrong?
Poor peak shape and resolution are often direct consequences of excessive laser energy.[14] While increasing laser power can boost signal intensity, there is a definitive point of diminishing returns where spectral quality degrades rapidly.[15]
Primary Cause: Using a laser energy level that is far too high above the ionization threshold. This leads to several detrimental effects:
-
Detector Saturation: The detector becomes overwhelmed by the sheer number of ions arriving simultaneously, leading to a broadened, flat-topped peak shape.[14]
-
Space-Charge Effects: An excessively dense ion cloud is generated. The electrostatic repulsion between like-charged ions within this cloud causes an expansion of the ion packet. This results in ions of the same m/z having slightly different starting times and velocities, leading to peak broadening in the TOF analyzer.
-
Analyte Fragmentation: High laser energy can impart too much internal energy to the analyte ions, causing them to fragment in the source or during their flight. This reduces the signal of the intact molecular ion and complicates the spectrum.
Solution:
-
Reduce Laser Energy: Decrease the laser power in increments until the peak shape becomes more symmetric and Gaussian.
-
Find the "Sweet Spot": The optimal laser energy is the minimum amount required to achieve a good signal-to-noise ratio (>10:1) without sacrificing resolution or peak shape.[14][15]
-
Check Delayed Extraction: Ensure your delayed extraction (DE) or timed ion selector settings are optimized for the mass range of your analyte. Improper DE settings can also contribute to peak broadening.
| Laser Energy Setting | Signal Intensity | Resolution (Peak Width) | Peak Shape | Analyte Fragmentation |
| Too Low | None or very weak | N/A | N/A | None |
| Optimal | Good, stable signal | High (narrow peaks) | Symmetrical, Gaussian | Minimal |
| Too High | High but unstable | Low (broad peaks) | Asymmetric, flat-topped | Significant |
| Caption: Table summarizing the effects of laser energy on key spectral parameters. |
Experimental Protocols & Optimization Workflow
Protocol 1: Preparation of this compound Matrix Solution
Causality: The quality of the matrix solution is paramount for forming homogeneous crystals. A saturated solution is often used to promote rapid crystallization. The solvent system (often a mix of organic solvent and water with a small amount of acid) is chosen to dissolve both the polar analyte and the less polar matrix.[16]
-
Reagents:
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Water, ultrapure (18.2 MΩ·cm)
-
Trifluoroacetic acid (TFA), sequencing grade
-
-
Procedure:
-
Prepare the solvent mixture, commonly known as "TA30": 30% ACN, 69.9% Water, 0.1% TFA.
-
Create a saturated solution by adding an excess of this compound powder to an Eppendorf tube containing the TA30 solvent (e.g., ~10 mg in 1 mL).
-
Vortex the tube vigorously for 1-2 minutes.
-
Centrifuge the tube for 1 minute at high speed to pellet the undissolved solid.
-
Carefully pipette the supernatant (the clear, saturated matrix solution) into a fresh, clean tube. This solution should be prepared fresh daily for best results.[16]
-
Protocol 2: Dried-Droplet Sample Spotting
Causality: The goal of this method is to promote the co-crystallization of the analyte within the matrix lattice as the solvents evaporate. The speed of evaporation can influence crystal size and homogeneity.[13][17]
-
Analyte Preparation: Ensure your analyte is dissolved in a suitable solvent, ideally the same solvent system as the matrix or one that is miscible. The concentration should be in the low micromolar to femtomolar range.
-
Mixing: On a clean surface (like Parafilm), mix your analyte solution and the saturated matrix solution. A typical starting ratio is 1:1 (v/v), but this can be optimized. For example, mix 1 µL of analyte with 1 µL of matrix solution.
-
Spotting: Immediately pipette 0.5 - 1.0 µL of this mixture onto a designated spot on the MALDI target plate.
-
Drying: Allow the droplet to air-dry completely at room temperature. This will result in the formation of a crystalline spot. Avoid using a strong heat source, as it can lead to poor crystal formation.
Workflow: Systematic Laser Energy Optimization
Causality: This workflow ensures that you find the ideal laser energy that balances signal intensity with spectral quality, providing reliable and reproducible data. It is an essential step for any new analyte or matrix preparation.
Caption: A systematic workflow for determining the optimal laser energy in MALDI-TOF-MS.
References
- 1. Matrix-assisted Laser Desorption/Ionization - Creative Proteomics [creative-proteomics.com]
- 2. Matrix-assisted laser desorption/ionization - Wikipedia [en.wikipedia.org]
- 3. matis.is [matis.is]
- 4. mdpi.com [mdpi.com]
- 5. aims.chem.utoronto.ca [aims.chem.utoronto.ca]
- 6. medicallabnotes.com [medicallabnotes.com]
- 7. MALDI Matrices for the Analysis of Low Molecular Weight Compounds: Rational Design, Challenges and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry: Mechanistic Studies and Methods for Improving the Structural Identification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. gmi-inc.com [gmi-inc.com]
- 13. Rutgers_MS_Home [react.rutgers.edu]
- 14. bitesizebio.com [bitesizebio.com]
- 15. youtube.com [youtube.com]
- 16. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 17. lab.rockefeller.edu [lab.rockefeller.edu]
Technical Support Center: Strategies to Enhance the Solubility of 3-Cyano-5-hydroxybenzoic Acid
Document ID: TSG-CHBA-001 Version: 1.0 Last Updated: January 2, 2026
Introduction: Understanding the Solubility Challenge
3-Cyano-5-hydroxybenzoic acid is a valuable building block in medicinal chemistry and materials science. However, its rigid, planar structure combined with the presence of a polar carboxylic acid, a moderately polar hydroxyl group, and a nonpolar cyano group results in strong intermolecular interactions within its crystal lattice. This leads to low aqueous solubility, posing significant challenges during experimental work, formulation, and in biological assays.
This technical guide provides a structured, troubleshooting-oriented approach to systematically enhance the solubility of this compound. The strategies outlined below are based on fundamental physicochemical principles and are designed to be implemented by researchers in a laboratory setting.
Physicochemical Properties
A foundational understanding of the molecule's properties is critical before attempting to modify its solubility.
| Property | Value (Predicted/Estimated) | Source | Significance for Solubility |
| Molecular Formula | C₈H₅NO₃ | PubChem[1] | Provides the basis for molecular weight and elemental composition. |
| Molecular Weight | 163.13 g/mol | PubChem[1] | Essential for calculating molar concentrations. |
| XlogP (Predicted) | 0.9 | PubChem[1] | Indicates moderate lipophilicity; suggests poor intrinsic aqueous solubility. |
| pKa₁ (Carboxylic Acid) | ~3.5 - 4.0 | Estimated based on 4-cyanobenzoic acid (pKa = 3.55) and benzoic acid (pKa = 4.2).[2] | The carboxyl group will be deprotonated and negatively charged at pH > 4, significantly increasing polarity. |
| pKa₂ (Phenolic Hydroxyl) | ~9.0 - 10.0 | Estimated based on substituted phenols.[3][4] | The hydroxyl group will be deprotonated and negatively charged at pH > 10, further increasing polarity. |
Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address common experimental hurdles.
Q1: My initial attempts to dissolve this compound in water for a biological assay have failed. What is the most straightforward first step?
Answer: The most direct and impactful strategy for enhancing the aqueous solubility of an ionizable compound like this compound is pH adjustment . The molecule possesses two acidic protons (on the carboxylic acid and hydroxyl groups). By increasing the pH of the aqueous medium, these groups can be deprotonated to form anionic salts, which are significantly more water-soluble.
Caption: pH adjustment workflow for solubilization.
-
Prepare a Slurry: Suspend a known weight of this compound in your desired volume of purified water or aqueous buffer.
-
Stir Vigorously: Use a magnetic stirrer to ensure continuous mixing.
-
Add Base Dropwise: Slowly add a dilute solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 0.1 M or 1 M) to the slurry.
-
Monitor pH: Use a calibrated pH meter to track the pH of the suspension.
-
Observe Dissolution: As the pH increases above ~4, you should observe partial dissolution as the carboxylic acid group ionizes. For complete dissolution, you will likely need to increase the pH to above 10 to deprotonate the phenolic hydroxyl group as well.
-
Finalize Solution: Once the solution is clear, record the final pH and volume. If necessary, adjust the pH back down carefully, but be aware that precipitation may occur if you cross back below the pKa values.
Trustworthiness Check: A stable, clear solution at a specific pH validates this method. If the solution becomes cloudy over time, it may indicate a pH shift or that the solution is supersaturated.
Q2: My experiment is pH-sensitive and must be conducted at or near physiological pH (~7.4). How can I solubilize the compound under these constraints?
Answer: When maintaining a specific pH is critical, the use of co-solvents is the recommended approach. Co-solvents are water-miscible organic solvents that disrupt the hydrogen bonding network of water, reducing the overall polarity of the solvent system and making it more favorable for dissolving lipophilic compounds.
-
Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent.
-
Ethanol: A common and effective co-solvent.
-
Propylene Glycol (PG): Often used in pharmaceutical formulations.
-
Polyethylene Glycol 400 (PEG 400): A non-volatile, low-toxicity co-solvent.
-
Prepare a High-Concentration Stock in Pure Co-solvent: Dissolve a known, high concentration of this compound in 100% DMSO or ethanol (e.g., 10-50 mg/mL). This serves as your primary stock solution.
-
Serial Dilution into Aqueous Buffer: Perform serial dilutions of your primary stock solution into your final aqueous buffer (e.g., PBS at pH 7.4).
-
Observe for Precipitation: After each dilution step, vortex the solution and visually inspect for any signs of precipitation (cloudiness, particulates). The highest concentration that remains clear is your working solubility limit in that co-solvent/buffer system.
-
Control for Co-solvent Effects: It is imperative to run a vehicle control (the same concentration of co-solvent in buffer without your compound) in your final assay to account for any biological effects of the co-solvent itself.
Data Presentation: Estimated Solubility in Co-solvent Systems
| Co-solvent System (at pH 7.4) | Estimated Solubility | Notes |
| 100% DMSO | > 10 mg/mL | Based on data for similar compounds like 3-Amino-5-hydroxybenzoic acid. |
| 10% DMSO in PBS | Likely 0.1 - 1 mg/mL | Requires experimental verification. |
| 100% Ethanol | ~5-10 mg/mL | Based on data for 4-hydroxybenzoic acid.[5] |
| 10% Ethanol in PBS | Likely < 0.5 mg/mL | Requires experimental verification. |
Q3: I need a solid, readily-dissolvable form of the compound for preparing stock solutions quickly and reproducibly. What is the best strategy?
Answer: For applications requiring a stable, solid form with enhanced dissolution properties, salt formation is the ideal strategy. By reacting the acidic this compound with a suitable base, you can isolate a salt that often has superior solubility and a faster dissolution rate compared to the parent free acid.
Caption: Conceptual workflow of salt formation.
-
Dissolve the Acid: Dissolve 1.0 equivalent of this compound in a minimal amount of a suitable solvent like ethanol or methanol.
-
Prepare the Base: In a separate flask, dissolve 1.0 equivalent of sodium hydroxide in the same solvent.
-
Combine and React: Slowly add the sodium hydroxide solution to the acid solution while stirring.
-
Isolate the Salt: The resulting sodium salt may precipitate. If it does, it can be collected by filtration. If not, the solvent can be removed under reduced pressure to yield the solid salt.
-
Wash and Dry: Wash the collected solid with a small amount of cold solvent to remove unreacted starting materials and dry under vacuum.
Trustworthiness Check: The formation of the salt should be confirmed by analytical techniques. For instance, in FTIR spectroscopy, the characteristic C=O stretch of the carboxylic acid (~1700 cm⁻¹) will be replaced by the carboxylate anion stretch (~1550-1620 cm⁻¹).
Q4: My application is for an in vivo study, and I must avoid organic co-solvents and extreme pH. Is there a biocompatible alternative?
Answer: Yes, for sensitive biological applications, cyclodextrin complexation is an excellent and widely used technique. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the nonpolar regions of a "guest" molecule, like the benzene ring of this compound, forming a water-soluble inclusion complex.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): High aqueous solubility and a well-established safety profile, making it suitable for in vivo use.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Also possesses high solubility and an excellent safety record.
-
Prepare Cyclodextrin Solutions: Create a series of HP-β-CD solutions in water or buffer at various concentrations (e.g., 0%, 1%, 2.5%, 5%, 10% w/v).
-
Add Excess Compound: To each solution, add an excess amount of this compound to create a slurry.
-
Equilibrate: Seal the containers and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Solid: Centrifuge or filter the samples (using a 0.22 µm syringe filter) to remove all undissolved solid.
-
Quantify Solubilized Compound: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV.
-
Analyze Data: Plot the concentration of dissolved this compound against the concentration of HP-β-CD. A linear relationship (an Aₗ-type phase solubility diagram) indicates the formation of a soluble complex.
This method not only provides a means of solubilization but also yields quantitative data on the complexation efficiency, which is invaluable for formulation development.
References
Technical Support Center: Overcoming Analyte Suppression with 3-Cyano-5-hydroxybenzoic Acid (CHCA) Matrix
Welcome to the technical support center for optimizing MALDI-MS experiments using 3-Cyano-5-hydroxybenzoic acid (CHCA). As a widely used matrix for the analysis of peptides and other small molecules, CHCA is prized for its ability to generate high-quality spectra with excellent resolution and sensitivity.[1] However, successful analysis is critically dependent on proper sample preparation, and users frequently encounter challenges related to analyte signal suppression.
This guide provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind a Senior Application Scientist's experimental choices to help you mitigate signal suppression and achieve robust, reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding CHCA matrix preparation and analyte suppression.
Q1: What is the primary cause of weak or absent analyte signals when using CHCA?
A1: The most frequent cause is the presence of contaminants, particularly alkali metal salts (sodium and potassium), in the sample.[2][3] These salts can compete with the analyte for ionization, form adducts with the matrix that create significant background noise in the low-mass range (typically below m/z 1200), and ultimately suppress the analyte signal.[4][3]
Q2: What is a standard recipe for preparing a CHCA matrix solution?
A2: A robust starting point is a saturated solution of CHCA in a solvent mixture of 50% acetonitrile (ACN) and 50% purified water, with 0.1% trifluoroacetic acid (TFA) added.[5] For a 10 mg/mL concentration, dissolve 10 mg of CHCA in 1.0 mL of this solvent mixture and vortex vigorously.[5] If not everything dissolves, centrifuge the tube and use the supernatant.[5]
Q3: Can detergents in my sample cause signal suppression with CHCA?
A3: Yes, detergents can interfere with the co-crystallization process and suppress analyte signals. However, some non-ionic detergents, like Triton X-100, have been shown to be compatible with MALDI measurements up to certain concentrations and may even improve spectral quality in specific applications.[6] If detergents are necessary for your sample preparation, jejich removal or dilution is highly recommended before MALDI analysis.
Q4: My analyte is very hydrophobic. Is CHCA the right matrix?
A4: CHCA is considered a relatively hydrophobic matrix and is generally well-suited for hydrophobic peptides.[7] However, the key to good signal is matching the hydrophobicity of the analyte and the matrix.[7] If suppression issues persist with hydrophobic analytes, optimizing the solvent system (e.g., by increasing the ACN concentration) or trying a different matrix may be necessary.
Part 2: In-Depth Troubleshooting Guide
This section provides structured solutions to specific problems encountered during MALDI-MS analysis with CHCA.
Issue 1: High Background Noise and Matrix Clusters in the Low Mass Range (m/z < 1200)
Symptoms: The baseline of your spectrum is "noisy" and dominated by regularly spaced peaks that are not related to your analyte, making it difficult to detect low-mass peptides.
Causality: This is a classic sign of matrix cluster formation, often exacerbated by the presence of alkali salts.[2][4][3] The CHCA matrix itself, along with its sodium and potassium adducts, can ionize and form clusters that dominate the low-mass region of the spectrum.[8]
Solution Pathway:
-
Implement a Post-Crystallization Wash: This is a highly effective method to remove interfering salts.
-
Utilize Matrix Additives: Incorporating specific ammonium salts into the matrix solution can preemptively suppress cluster formation.
Experimental Protocol 1: On-Plate Sample Washing
This protocol leverages the low water solubility of CHCA compared to contaminating salts.[2][4]
Objective: To remove salts from the sample spot after the analyte and matrix have co-crystallized.
Materials:
-
Pipette with fine tips
-
Cold, high-purity deionized water
-
Optional (for enhanced washing): 10 mM ammonium phosphate solution
Procedure:
-
Co-crystallize Sample: Prepare your sample spot using the dried-droplet method. Mix your analyte and CHCA matrix solution (typically 1:1 v/v) and deposit 0.5–1.0 µL onto the MALDI target plate.[5] Allow it to air dry completely at room temperature.[5]
-
Apply Wash Solution: Gently place a small droplet (0.5–1.0 µL) of cold, deionized water directly onto the dried sample spot. For even better results, use a dilute ammonium salt solution, such as ammonium citrate or phosphate, which more effectively removes alkali salts and reduces matrix clusters.[2][4]
-
Incubate and Remove: Let the wash solution sit for 5-10 seconds.
-
Blot Dry: Carefully remove the droplet from the edge using the corner of a lint-free tissue or by gentle vacuum suction. Do not touch the crystal surface directly.
-
Air Dry: Allow the spot to dry completely before inserting the plate into the mass spectrometer.
Experimental Protocol 2: Using Ammonium Phosphate as a Matrix Additive
Objective: To suppress the formation of matrix-adduct ions by incorporating a competitive salt into the matrix solution itself.[8]
Rationale: Ammonium salts, particularly monoammonium phosphate, have been shown to effectively reduce matrix clusters and improve signal intensity.[2][8] The ammonium ions can displace sodium and potassium ions, leading to cleaner spectra.
Materials:
-
CHCA matrix
-
Standard CHCA solvent (e.g., 50% ACN, 0.1% TFA)
-
10 mM Ammonium Phosphate (monobasic) stock solution
Procedure:
-
Prepare the Additive Matrix Solution:
-
Dissolve: Vortex the solution for 1-2 minutes to ensure the CHCA is fully dissolved.[9]
-
Spot Sample: Mix this additive-containing matrix solution 1:1 with your sample and spot onto the MALDI plate as usual.
Data Summary: Impact of Matrix Additives
| Method | Key Advantage | Typical Sensitivity Improvement | Reference |
| No Additive (Control) | Standard method | Baseline | N/A |
| Post-crystallization Wash | Removes salts effectively | ~3-5 fold | [2] |
| Ammonium Phosphate Additive | Suppresses adduct formation | Significant S/N ratio increase | [8] |
| Combined Additive & Wash | Synergistic effect | Substantial improvement | [2] |
Issue 2: Poor Signal Intensity Despite a Clean Baseline
Symptoms: The spectrum is clean with minimal matrix background, but the analyte peaks are weak or undetectable.
Causality: This often points to poor incorporation of the analyte into the matrix crystals. If the analyte and matrix segregate during the drying process, the analyte will not be efficiently desorbed and ionized by the laser. This can be influenced by solvent composition and drying speed.[10]
Solution Pathway:
-
Optimize the Matrix Solvent System: Tailor the solvent to better match the analyte's properties.
-
Modify the Deposition Technique: Change the crystallization method to improve homogeneity.
Workflow for Troubleshooting Poor Analyte Incorporation
Caption: Troubleshooting workflow for low signal intensity.
Experimental Protocol 3: The Thin-Layer Method
Objective: To create a more homogeneous sample spot by first creating a fine layer of matrix crystals.
Rationale: This two-step method can improve shot-to-shot reproducibility and is particularly useful for samples that are difficult to co-crystallize with the standard dried-droplet method.
Materials:
-
Fast-evaporating solvent (e.g., acetone or a high-ACN mixture)
-
CHCA matrix solution
Procedure:
-
Create the Matrix Bed:
-
Prepare a dilute solution of CHCA in a highly volatile solvent like acetone.
-
Quickly spread a 0.5 µL aliquot of this solution across the MALDI spot area. The solvent will evaporate almost instantly, leaving a fine, microcrystalline "bed" of matrix.
-
-
Apply the Analyte:
-
Dissolve your analyte in its preferred solvent.
-
Deposit 0.5 µL of the analyte solution directly onto the prepared matrix bed.
-
-
Allow Absorption and Drying: Let the analyte solution absorb into the matrix bed and dry completely.
-
(Optional) Re-apply Matrix: For some analytes, applying another 0.5 µL of your standard CHCA matrix solution on top of the analyte spot can further improve signal.
Advanced Technique: Electrospray Deposition
For imaging mass spectrometry or when dealing with particularly challenging analytes, automated deposition methods like electrospraying can significantly improve results. Electrospray deposition of a solvent like methanol after the matrix has been applied can dramatically increase analyte signal by re-dissolving the surface and promoting better incorporation of the analyte into the matrix crystals.[11] This technique has been shown to increase signal gain factors by over 100-fold for CHCA.[11]
Part 3: Mechanism of Suppression & Ionization
Understanding the underlying principles of MALDI ionization is key to effective troubleshooting.
The Competing Processes at the Source
Caption: Competing ionization pathways in the MALDI plume.
In an ideal scenario, the excited CHCA matrix transfers a proton to the analyte molecule, generating the desired [A+H]+ ion. However, when alkali salts are present, they readily form adducts with both the analyte ([A+Na]+) and the matrix ([nCHCA+Na]+).[12] These processes compete with protonation, consuming available charge and energy, which leads to the suppression of the desired analyte signal and the creation of confounding background noise.
References
- 1. CHCA MALDI Matrix - Creative Proteomics [mspro.creative-proteomics.com]
- 2. Suppression of alpha-cyano-4-hydroxycinnamic acid matrix clusters and reduction of chemical noise in MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of alpha-cyano-4-hydroxycinnamic acid matrix clusters and reduction of chemical noise in MALDI-TOF mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. proteochem.com [proteochem.com]
- 6. Influence of solvents and detergents on matrix-assisted laser desorption/ionization mass spectrometry measurements of proteins and oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
- 8. Improvement in the Detection of Low Concentration Protein Digests on a MALDI TOF/TOF Workstation by Reducing α-Cyano-4-hydroxycinnamic Acid Adduct Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ars.usda.gov [ars.usda.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Improving the analyte ion signal in matrix-assisted laser desorption/ionization imaging mass spectrometry via electrospray deposition by enhancing incorporation of the analyte in the matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dual roles of [CHCA + Na/K/Cs]+ as a cation adduct or a protonated salt for analyte ionization in matrix‐assisted laser desorption/ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Peptide Analysis with Cyano-Hydroxy Aromatic Acid Matrices
A Note on Matrix Selection: This guide is designed to address common challenges in achieving high mass accuracy for peptide analysis using Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. The specified topic is "3-Cyano-5-hydroxybenzoic acid." However, a comprehensive review of scientific literature and application notes reveals that this compound is not a recognized or commonly used matrix for MALDI analysis.[1][2][3][4]
It is highly probable that the intended compound is α-Cyano-4-hydroxycinnamic acid (α-CHCA) , a structurally related molecule and one of the most widely used and validated matrices for peptide and protein analysis.[5][6][7][8][9] Given the critical importance of using the correct matrix for successful MALDI experiments, this guide will focus on the troubleshooting and optimization of α-CHCA . The principles and methodologies discussed here provide a robust framework for peptide analysis and are grounded in extensive field-proven applications.
Part 1: Frequently Asked Questions (FAQs) for α-CHCA
This section addresses foundational questions regarding the use of α-Cyano-4-hydroxycinnamic acid as a MALDI matrix.
Q1: What is α-CHCA and why is it a preferred matrix for peptide analysis? A1: α-Cyano-4-hydroxycinnamic acid (α-CHCA) is a small, acidic organic molecule that readily absorbs UV light at the wavelength of most MALDI lasers (e.g., 337 nm Nitrogen lasers).[9][10] Its key properties for peptide analysis include:
-
High Ionization Efficiency: It effectively transfers protons to peptide molecules, facilitating their ionization.[11]
-
Co-crystallization: It forms a fine, uniform crystalline lattice when mixed with peptide samples, which is crucial for reproducible desorption and ionization.[5]
-
"Hard" Ionization Matrix: α-CHCA imparts a significant amount of internal energy to analyte molecules upon desorption. While this can lead to some fragmentation of larger or more labile molecules, it is highly effective for ionizing peptides in the typical mass range for proteomics (up to ~3 kDa).[5][12]
Q2: What is the optimal concentration for my α-CHCA matrix solution? A2: The optimal concentration is highly dependent on the sample preparation method and analyte concentration.
-
Conventional Wisdom: Historically, concentrations around 10 mg/mL in a solvent mixture like 50% acetonitrile (ACN) / 0.1% trifluoroacetic acid (TFA) were standard.
-
Modern High-Sensitivity Approaches: Recent studies have demonstrated that reducing the α-CHCA concentration can dramatically increase sensitivity (100- to 1000-fold).[2] For low-level peptide detection, concentrations as low as 0.1 mg/mL in 20% ACN / 0.1% TFA have proven superior.[2] Reducing matrix concentration minimizes the formation of matrix clusters that can interfere with low-mass peptide signals.[13][14]
Q3: How does solvent composition impact my results? A3: Solvent choice is critical as it governs the solubility of the matrix and the analyte, and directly influences the speed and quality of crystal formation. A typical solvent system is a mixture of acetonitrile (ACN) and water, with a small amount of trifluoroacetic acid (TFA).
-
ACN Percentage: Higher ACN content (~50-70%) promotes rapid evaporation and the formation of very small, homogeneous crystals, which is often desirable.[7] Lower ACN content (~20-30%) slows evaporation, which can sometimes improve the incorporation of analytes into the growing crystals.
-
TFA Addition: 0.1% TFA is standard. It acidifies the solution, promoting analyte protonation and improving the solubility of many peptides.
Q4: My α-CHCA powder is pale yellow to off-white. Is this normal? A4: Yes. High-purity α-CHCA should appear as a bright yellow, crystalline powder.[5] An off-white or brownish color can indicate the presence of impurities that may negatively impact performance by introducing background noise or interfering with crystallization.[3] For high-sensitivity experiments, using an ultra-pure grade of α-CHCA or recrystallizing the matrix is strongly recommended.[5]
Part 2: Troubleshooting Guide for Mass Accuracy Issues
This guide provides a systematic approach to diagnosing and resolving common problems encountered during peptide analysis with α-CHCA.
Issue 1: Poor Mass Accuracy & Calibration Failure
-
Symptom: Mass assignments are consistently off by a significant margin across the entire spectrum, and internal or external calibration fails or yields high error rates.
-
Potential Causes & Solutions:
-
Cause: Dominant Matrix Clusters. α-CHCA can form its own clusters, often with sodium ([M+Na]⁺) or potassium ([M+K]⁺) ions. These clusters can be intense, particularly in the low mass range (m/z 700-1200), and can suppress analyte signals or be misidentified as calibrant peaks.[1][4][15]
-
Solution 1: Use Matrix Additives. Add 1-20 mM of an ammonium salt like ammonium monobasic phosphate (NH₄H₂PO₄) to your matrix solution.[1][16] Ammonium ions can displace sodium and potassium, reducing the formation of alkali adducts and matrix clusters, which in turn enhances peptide signal-to-noise.[1][16]
-
Solution 2: On-Target Washing. After the sample/matrix droplet has dried on the target plate, gently wash the spot with a small volume (0.5-1 µL) of cold, deionized water or an ammonium buffer. This removes soluble alkali salts while leaving the less soluble α-CHCA/peptide co-crystals intact.[16]
-
-
Cause: Incorrect Calibrant Peaks. The software may be incorrectly picking matrix-related peaks or contaminant peaks for calibration instead of the true calibrant peptides.
-
Solution: Manually inspect the calibration spectrum. Ensure that the peaks selected by the software correspond to your known calibrants. If necessary, manually select the correct calibrant peaks. A clean spectrum, free of excessive matrix clusters, is essential for accurate automated calibration.
-
-
Issue 2: Low Signal Intensity & Poor Sensitivity
-
Symptom: Peptide peaks are weak, have low signal-to-noise (S/N) ratios, or are completely absent, especially for low-concentration samples.
-
Potential Causes & Solutions:
-
Cause: Matrix Impurities. Commercial α-CHCA can contain contaminants, such as N,N-dimethylbutyl amine, that suppress peptide ionization and reduce sensitivity.[3]
-
Solution: Recrystallize the Matrix. A simple recrystallization can remove many harmful impurities. A validated protocol involves dissolving the α-CHCA in a hot solution of 90% acetonitrile with 0.1% acetic acid, allowing it to cool slowly to form pure crystals, and then filtering and drying.[5]
Protocol: α-CHCA Recrystallization (Small Batch)
-
Place 1g of α-CHCA in a clean glass beaker with a magnetic stir bar.
-
Add ~30 mL of 90% ACN / 0.1% acetic acid.
-
Gently heat on a hot plate with stirring until the solution is clear (~85°C).
-
Turn off the heat and allow the beaker to cool slowly to room temperature while stirring. For best results, insulate the beaker to slow the cooling process.
-
Cool further in an ice bath to maximize crystal formation.
-
Filter the bright yellow crystals using a Buchner funnel and wash with a small amount of ice-cold 90% ACN.
-
Dry the crystals under vacuum, protected from light. Store at -20°C.
-
-
Cause: Suboptimal Matrix-to-Analyte Ratio. A very high excess of matrix can lead to signal suppression.
-
Cause: Poor Crystal Formation. The "sweet spots" on a MALDI target are areas of perfect analyte incorporation into the matrix crystal. Poor crystallization leads to few or no sweet spots.
-
Solution: Refine Spotting Technique. The dried-droplet method is common but can be inconsistent.[13] Consider the thin-layer method:
-
First, deposit a small volume (~0.5 µL) of a fast-evaporating matrix solution (e.g., saturated α-CHCA in acetone) to create a fine seed layer.
-
Once dry, deposit a smaller volume (~0.2 µL) of your analyte mixed with the matrix solution onto the seed layer. This can promote more uniform and reproducible crystallization.
-
-
-
Issue 3: Mass Shifts & Adduct Formation
-
Symptom: Peptide peaks are observed not just at their expected protonated mass [M+H]⁺, but also at [M+Na]⁺ (
+22 Da) and [M+K]⁺ (+38 Da). This splits the signal and complicates data interpretation. -
Potential Causes & Solutions:
-
Cause: Alkali Salt Contamination. Sodium and potassium ions are ubiquitous in lab environments—present in glassware, plasticware, buffers, and solvents.[1] These ions readily form adducts with peptides.
-
Solution 1: Use High-Purity Reagents. Use HPLC-grade or better solvents and ultra-pure water. Leach contaminants from new plastic tubes by rinsing with 50% ACN before use.
-
Solution 2: Add Diammonium Citrate or Phosphate. As with suppressing matrix clusters, adding an ammonium salt to the matrix solution can competitively inhibit the formation of sodium and potassium adducts with the analyte.[1][16] Diammonium citrate is particularly effective.
-
Solution 3: Acidify the Matrix. Ensure your matrix solution contains 0.1% TFA. The excess protons help to favor the formation of [M+H]⁺ ions over alkali adducts.
-
-
Part 3: Data Presentation & Visualization
Table 1: Troubleshooting Summary for Mass Accuracy Issues
| Symptom | Potential Cause | Primary Solution(s) | Secondary Action(s) |
| Poor Calibration | Misidentification of calibrant peaks due to matrix clusters. | Add ammonium phosphate (1-10 mM) to the matrix solution.[1][16] | Manually inspect and select calibrant peaks; perform on-target washing.[16] |
| Low Signal/Sensitivity | Impurities in α-CHCA matrix. | Use ultra-pure grade matrix or perform recrystallization.[3][5] | Optimize matrix concentration; try the thin-layer spotting method.[2] |
| Mass Shifts (+22, +38 Da) | Alkali salt contamination (Na⁺, K⁺). | Add diammonium citrate to the matrix solution.[1] | Use high-purity solvents; pre-rinse plasticware. |
| Poor Reproducibility | Inconsistent crystal formation ("sweet spot" problem). | Use the thin-layer sample preparation method. | Optimize solvent evaporation rate (e.g., by varying ACN %). |
Diagram 1: Troubleshooting Logic for MALDI Peptide Analysis
This diagram illustrates a logical workflow for diagnosing and resolving common issues.
Caption: A decision tree for systematic troubleshooting in MALDI-MS peptide analysis.
Diagram 2: Standard vs. Additive-Modified Matrix Preparation Workflow
This diagram compares the standard sample preparation workflow with one optimized to reduce interferences.
Caption: Comparison of standard and optimized α-CHCA sample preparation workflows.
References
- 1. Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C8H5NO3 | CID 19359201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Rutgers_MS_Home [react.rutgers.edu]
- 6. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
- 7. MALDI Matrices for the Analysis of Low Molecular Weight Compounds: Rational Design, Challenges and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. α-Cyano-4-hydroxycinnamic acid - Wikipedia [en.wikipedia.org]
- 9. α-シアノ-4-ヒドロキシケイ皮酸 suitable for matrix substance for MALDI-MS, ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Comparison between the matrices alpha-cyano-4-hydroxycinnamic acid and 4-chloro-alpha-cyanocinnamic acid for trypsin, chymotrypsin, and pepsin digestions by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Mass Analysis of Peptides and Tryptic Digests of Proteins – MassTech [apmaldi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Biosynthesis of 3,5-AHBA-derived natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
Effect of pH on 3-Cyano-5-hydroxybenzoic acid matrix preparation
Welcome to the Technical Support Center for 3-Cyano-5-hydroxybenzoic Acid. This guide, curated for researchers, scientists, and drug development professionals, provides in-depth troubleshooting and frequently asked questions regarding the use of this compound as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. As Senior Application Scientists, we aim to deliver not just protocols, but a foundational understanding of the principles governing successful matrix preparation, with a special focus on the critical role of pH.
The Science of pH in MALDI Matrix Preparation
The effectiveness of an acidic MALDI matrix like this compound is fundamentally tied to its ability to co-crystallize with an analyte and facilitate its ionization. The pH of the matrix solution is a critical parameter that dictates the protonation state of both the matrix and the analyte, which in turn governs the quality of crystallization and the efficiency of the ionization process.
This compound is a carboxylic acid with a predicted pKa of approximately 3.52.[1] For optimal performance in positive-ion mode MALDI, the pH of the matrix solution should be maintained below the pKa of the matrix. This ensures that the carboxylic acid group remains protonated, which is essential for the matrix to act as an effective proton donor to the analyte during the laser-induced desorption/ionization event.[2] Dissociation of the matrix at a pH above its pKa can lead to poor co-crystallization and a significant reduction in signal intensity.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during the preparation and use of this compound matrix.
Issue 1: Low or No Analyte Signal
Question: I am not observing any signal from my analyte, or the signal is extremely weak. What are the likely causes related to matrix preparation and pH?
Answer:
This is a common issue that can often be traced back to suboptimal matrix preparation. Consider the following factors:
-
Incorrect pH of the Matrix Solution: If the pH of your matrix solution is at or above the pKa of this compound (around 3.52), the matrix will be deprotonated.[1] A deprotonated matrix is a poor proton donor, leading to inefficient ionization of your analyte in positive-ion mode.
-
Poor Co-crystallization: The analyte needs to be effectively incorporated into the matrix crystals to be efficiently ionized.
-
Solution: Experiment with different solvent systems. A common starting point is a mixture of acetonitrile (ACN) and water (e.g., 50:50 v/v) with 0.1% TFA.[6] The ratio of organic solvent to water can be adjusted to optimize the solubility of both your analyte and the matrix, leading to better co-crystallization.
-
-
Analyte Suppression: The presence of salts or other contaminants can suppress the analyte signal.
-
Solution: If you suspect salt contamination, you can try washing the sample spot on the MALDI target with a small volume of cold, deionized water after the matrix/analyte droplet has dried. This can help remove salts without dissolving the matrix-analyte crystals.[7]
-
Issue 2: Inconsistent Signal/Poor Reproducibility ("Sweet Spot" Phenomenon)
Question: I am getting a signal, but it is highly variable across the sample spot. Why is this happening and how can I improve it?
Answer:
This "sweet spot" phenomenon is often a result of inhomogeneous crystallization. The goal is to create a uniform layer of small matrix-analyte co-crystals.
-
Uneven Crystal Formation: Large, needle-like crystals can lead to poor shot-to-shot reproducibility.[3]
-
Solution:
-
Rapid Crystallization: Try to promote faster evaporation of the solvent. A gentle stream of cool air can be used.
-
Solvent Composition: Adjusting the solvent ratio can influence crystal morphology. Higher organic solvent content generally leads to faster evaporation and smaller crystals.
-
Seed Layering: A thin layer of matrix can be applied to the target and allowed to dry before spotting the analyte/matrix mixture. This can promote more uniform crystal growth.
-
-
Issue 3: High Background Noise or Matrix Cluster Ions
Question: My spectra are dominated by low-mass signals from the matrix itself, obscuring my analyte peaks. How can I reduce this background noise?
Answer:
Matrix cluster ions are a common occurrence in MALDI. While they can sometimes be used for internal calibration, excessive clustering can be problematic.
-
Matrix Concentration: Using a matrix solution that is too concentrated can lead to the formation of large matrix clusters.
-
Solution: Prepare a saturated solution of this compound and then centrifuge it to pellet any undissolved solid. Use the supernatant for your experiments. Alternatively, you can prepare the matrix at a specific concentration (e.g., 10 mg/mL) and optimize from there.[4]
-
-
Laser Fluence: High laser energy can increase the formation of matrix-related ions.
-
Solution: Adjust the laser power to the minimum level required to obtain a good analyte signal.
-
-
Additive Effects: The choice of acidifier can influence background signals.
-
Solution: While TFA is standard, in some cases, other acidic additives might be explored. However, it is important to consider their potential for adduct formation with the analyte.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for preparing a this compound matrix solution?
A1: The optimal pH for a this compound matrix solution is below its pKa of approximately 3.52.[1] In practice, adding 0.1% TFA to the solvent system typically achieves a pH in the range of 2-3, which is ideal for keeping the matrix in its protonated, active form.
Q2: Can I use solvents other than acetonitrile and water?
A2: Yes. While ACN/water mixtures are a common starting point, other volatile organic solvents like methanol, ethanol, or acetone can be used, depending on the solubility of your analyte.[4] The key is to use high-purity solvents to avoid introducing contaminants.
Q3: How should I store my this compound matrix solution?
A3: It is best practice to prepare matrix solutions fresh daily to avoid degradation and ensure reproducibility.[6] If you must store it, keep it in a dark container at 2-8°C for no more than a few days.
Q4: Is this compound suitable for both positive and negative ion mode?
A4: As an acidic matrix, this compound is primarily designed for positive-ion mode MALDI, where it acts as a proton donor. Its suitability for negative-ion mode would be analyte-dependent and likely less efficient. For negative-ion mode, matrices that can facilitate deprotonation are generally preferred.
Q5: What are the key chemical properties of this compound?
A5: The key properties are summarized in the table below:
| Property | Value | Source |
| Molecular Formula | C₈H₅NO₃ | --INVALID-LINK--[2] |
| Molecular Weight | 163.13 g/mol | --INVALID-LINK--[2] |
| Predicted pKa | 3.52 ± 0.10 | --INVALID-LINK--[1] |
Experimental Protocols
Protocol 1: Standard Dried-Droplet Preparation
This is the most common method for preparing MALDI samples.
-
Prepare the Matrix Solution:
-
Create a saturated solution of this compound in a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% TFA.
-
Vortex the solution vigorously for 1 minute.
-
Centrifuge the solution for 30 seconds to pellet any undissolved matrix.
-
Carefully transfer the supernatant to a new microcentrifuge tube. This is your working matrix solution.
-
-
Prepare the Analyte Solution:
-
Dissolve your analyte in a solvent compatible with the matrix solution (e.g., 0.1% TFA in water). The optimal concentration will depend on the analyte and should be determined empirically (typically in the fmol/µL to pmol/µL range).
-
-
Mix and Spot:
-
Mix the analyte solution and the matrix solution in a 1:1 ratio (e.g., 1 µL of analyte solution with 1 µL of matrix solution).
-
Pipette 0.5 - 1 µL of the mixture onto the MALDI target plate.
-
Allow the droplet to air-dry at room temperature.
-
Protocol 2: The Sandwich Method
This method can sometimes improve sensitivity and reproducibility.
-
Prepare Solutions: Prepare the matrix and analyte solutions as described in Protocol 1.
-
First Matrix Layer: Spot 0.5 µL of the matrix solution onto the target plate and let it dry completely.
-
Analyte Layer: Spot 0.5 µL of the analyte solution on top of the dried matrix layer and let it dry.
-
Second Matrix Layer: Spot another 0.5 µL of the matrix solution on top of the dried analyte layer and let it dry.
Visualizing the Process
The Effect of pH on Matrix Protonation
Caption: The influence of pH on the protonation state of the matrix and its ability to ionize the analyte.
Troubleshooting Workflow for Low Signal
Caption: A step-by-step guide to troubleshooting low analyte signals.
References
- 1. This compound CAS#: 1163141-57-8 [m.chemicalbook.com]
- 2. This compound | C8H5NO3 | CID 19359201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Rutgers_MS_Home [react.rutgers.edu]
- 4. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 5. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 6. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 7. researchgate.net [researchgate.net]
Reducing adduct formation with 3-Cyano-5-hydroxybenzoic acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-Cyano-5-hydroxybenzoic acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize adduct formation and achieve high-quality mass spectrometry results.
Troubleshooting Guide: Reducing Adduct Formation
This section addresses specific issues you may encounter during your experiments with this compound, a matrix used in techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
Question: I am observing unexpected peaks in my mass spectrum that I suspect are adducts of my analyte with this compound. How can I confirm this and what steps can I take to minimize them?
Answer:
Adduct formation is a common phenomenon in mass spectrometry where an analyte molecule associates with other ions present in the sample, such as alkali metal ions or matrix molecules.[1][2] With this compound (C₈H₅NO₃, MW: 163.13 g/mol ), you might observe several types of adducts.[3][4]
Step 1: Identify the Adducts
First, let's identify the potential adducts. Common adducts include:
-
Protonated molecule [M+H]⁺: This is typically the desired ion.
-
Sodium adduct [M+Na]⁺: This will appear at M+22.99 Da relative to your analyte's mass.
-
Potassium adduct [M+K]⁺: This will appear at M+38.96 Da relative to your analyte's mass.
-
Matrix adducts: These can be more complex. For instance, an adduct of your analyte with the matrix could appear at [M + 163.13 + H]⁺. Sometimes, a water molecule is lost, leading to adducts like [M + (Matrix - H₂O) + H]⁺.[5]
To confirm if the unexpected peaks are adducts, check the mass differences between the main analyte peak and the unknown peaks. Consistent mass differences corresponding to the values above are strong indicators of adduct formation.
Step 2: Implement Strategies to Reduce Adduct Formation
Once you've identified the adducts, you can take several steps to minimize their formation:
-
Optimize the Matrix-to-Analyte Ratio: The ratio of matrix to analyte is crucial. A very high matrix concentration can lead to the formation of matrix-related ions and adducts that can suppress the analyte signal. Experiment with different ratios to find the optimal balance where the analyte signal is strong and adduct formation is minimal.
-
Improve Sample Purity: The presence of salts in your sample is a major cause of sodium and potassium adducts.[1][6] Ensure your sample is as clean as possible by using appropriate sample preparation techniques like solid-phase extraction or dialysis to remove salts and other contaminants.[1][7]
-
Use Additives: Certain additives can help reduce adduct formation. For instance, adding a small amount of an ammonium salt, such as ammonium monobasic phosphate or diammonium citrate, to the matrix solution can help suppress the formation of sodium and potassium adducts by promoting the formation of the desired protonated analyte.[6][8]
-
Adjust the Solvent System: The choice of solvent for your matrix and analyte can influence adduct formation. Using solvents that promote good co-crystallization of the matrix and analyte can lead to better ionization and fewer adducts.[7] A common solvent system for peptide analysis is a mixture of acetonitrile and water with a small amount of trifluoroacetic acid (TFA).[7]
-
Modify the Laser Fluence: In MALDI, the laser energy can affect ion formation. Using the minimum laser power necessary for good signal intensity can sometimes reduce the formation of unwanted adducts.
Below is a workflow to guide you through the troubleshooting process:
References
- 1. Removal of sodium and potassium adducts using a matrix additive during matrix-associated laser desorption/ionization time-of-flight mass spectrometric analysis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. learning.sepscience.com [learning.sepscience.com]
- 3. This compound | C8H5NO3 | CID 19359201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Determination of Abundant Metabolite Matrix Adducts Illuminates the Dark Metabolome of MALDI-Mass Spectrometry Imaging Datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 7. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 8. Improvement in the Detection of Low Concentration Protein Digests on a MALDI TOF/TOF Workstation by Reducing α-Cyano-4-hydroxycinnamic Acid Adduct Ions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Cyano-5-hydroxybenzoic Acid
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the purification of synthesized 3-Cyano-5-hydroxybenzoic acid. As a key intermediate in pharmaceutical development, achieving high purity is critical for downstream applications. This guide is structured to function as a direct line to an application scientist, anticipating the challenges you may encounter post-synthesis. We will move beyond simple protocols to explore the causality behind our purification strategies, empowering you to troubleshoot effectively and ensure the integrity of your results.
Part 1: Initial Assessment & Troubleshooting FAQs
This section addresses the most common initial observations and questions that arise after the initial synthesis and isolation of crude this compound.
Q1: My crude product is a brownish or yellowish powder, not the expected off-white solid. What causes this discoloration and how do I fix it?
A: Discoloration typically indicates the presence of colored organic impurities or residual reagents. These are often highly conjugated or polymeric side-products formed under harsh reaction conditions, such as the oxidation of alkylbenzenes which can lead to tarry materials.[1] The most effective method for removing baseline color is often recrystallization, sometimes with the addition of activated charcoal. The charcoal adsorbs the large, colored impurity molecules, which are then removed during the hot filtration step.
Q2: The melting point of my crude product is low and melts over a wide range (e.g., 5-8 °C range). What does this signify?
A: A depressed and broad melting point range is a classic indicator of an impure compound. Impurities disrupt the crystal lattice of the pure substance, requiring less energy (a lower temperature) to transition to a liquid state. The wide range reflects the sample melting over a period as different eutectic mixtures liquefy. A pure compound should have a sharp melting point, typically within a 1-2 °C range. Both recrystallization and chromatography are designed to remove these impurities and sharpen the melting point.
Q3: My reaction work-up involved quenching with water and extracting with an organic solvent. Now, my crude product seems to have poor solubility in solvents I'd expect it to dissolve in. Why?
A: This could be due to the presence of inorganic salts from your work-up (e.g., sodium sulfate, magnesium sulfate). If the crude product was not washed properly or if the aqueous and organic layers were not cleanly separated, these salts can precipitate with your product. An acid-base extraction is an excellent way to resolve this. Your organic acid will be converted to its water-soluble salt form, leaving insoluble organic impurities and any inorganic salts behind.[2][3]
Q4: HPLC and/or TLC analysis of my crude product shows multiple peaks/spots. How do I decide on the best purification strategy?
A: The choice depends on the nature and number of impurities.
-
If you have one major product peak and minor impurity peaks of different polarity: Column chromatography is the most powerful tool for separating compounds with different polarities.[4]
-
If you suspect the impurities are primarily neutral or basic starting materials or byproducts: An acid-base extraction is a highly efficient and scalable first-pass purification method.[5][6]
-
If the impurities are structurally very similar to the product (isomers, homologs): Recrystallization is often the best choice, as the subtle differences in structure can lead to significant differences in solubility and crystal lattice packing, allowing for effective separation.[7]
Below is a decision-making workflow to guide your choice.
Caption: Purification method selection workflow.
Part 2: In-Depth Protocol - Acid-Base Extraction
This technique exploits the acidic nature of the carboxylic acid group. By treating the crude mixture with a mild base, the target compound is converted into its water-soluble carboxylate salt, allowing it to be separated from neutral or basic organic impurities.
Troubleshooting & FAQs for Acid-Base Extraction
Q1: Why should I use a weak base like sodium bicarbonate (NaHCO₃) instead of a strong base like sodium hydroxide (NaOH)?
A: The choice of base is a matter of selectivity. This compound contains both a carboxylic acid (pKa ~4) and a phenolic hydroxyl group (pKa ~8-10). Sodium bicarbonate is a weak base that is strong enough to deprotonate the carboxylic acid but not the more weakly acidic phenol.[2] Using a strong base like NaOH would deprotonate both, potentially leading to lower recovery or side reactions if other base-sensitive functional groups are present.
Q2: I've mixed my organic solution and the sodium bicarbonate solution, and now I have a thick, stable emulsion in the separatory funnel that won't separate. What do I do?
A: Emulsion formation is common when the densities of the aqueous and organic layers are too similar or when surfactants are present. To break an emulsion:
-
Be Patient: Let the funnel sit undisturbed for 10-20 minutes.
-
Add Brine: Add a small amount of saturated aqueous NaCl solution (brine). This increases the ionic strength and density of the aqueous layer, helping to force the separation.
-
Gentle Agitation: Gently swirl or rock the funnel instead of vigorous shaking.
-
Filter: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can break the emulsion.
Q3: After I re-acidified the aqueous layer, my product precipitated. How do I know when I've added enough acid and how can I maximize my yield?
A: You must add acid until the solution is acidic to litmus or pH paper (pH < 4). It is critical to add a slight excess of acid to ensure complete protonation and precipitation of your carboxylic acid.[3] To maximize yield, cool the mixture in an ice bath after acidification. The solubility of this compound, like most organic acids, is significantly lower in cold water.[7]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve ~1.0 g of the crude product in 20 mL of a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a 125 mL separatory funnel.
-
Initial Extraction: Add 20 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the funnel.[3] Stopper the funnel, and invert it gently, venting frequently to release the CO₂ gas pressure that builds up from the acid-base reaction.[2] Shake gently for 1-2 minutes.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with another 20 mL portion of saturated NaHCO₃ solution. Combine this second aqueous extract with the first one. The organic layer now contains neutral and basic impurities and can be set aside.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly, and with stirring, add 6M HCl dropwise until gas evolution ceases and the solution is strongly acidic (test with pH paper). A white precipitate of your pure product should form.[6][8]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of ice-cold water to remove any residual inorganic salts.
-
Drying: Allow the product to dry completely in a vacuum oven or desiccator. Characterize the final product by melting point and spectroscopy.
Caption: Workflow for acid-base extraction.
Part 3: In-Depth Protocol - Recrystallization
Recrystallization is a powerful technique that relies on the differential solubility of a compound in a hot versus a cold solvent. An ideal solvent will dissolve the compound completely when hot but only sparingly when cold, while impurities remain soluble at all temperatures or are insoluble in the hot solvent.[7][9]
Troubleshooting & FAQs for Recrystallization
Q1: How do I choose the best solvent for recrystallization?
A: The adage "like dissolves like" is a good starting point. This compound is a polar molecule. You should test a range of solvents with varying polarities. An ideal solvent should:
-
Not react with the compound.
-
Dissolve the compound poorly at room temperature but very well at its boiling point.[7]
-
Dissolve impurities well at all temperatures or not at all.
-
Have a boiling point below the melting point of the compound.
-
Be volatile enough to be easily removed from the crystals. Water, ethanol, methanol, or mixtures like ethanol/water are excellent candidates to screen.[10]
Q2: I've cooled my hot, saturated solution, but no crystals are forming. What should I do?
A: This is a common issue known as supersaturation. To induce crystallization:
-
Scratch: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[7]
-
Seed: Add a tiny crystal of the crude product (a "seed crystal") to the solution. This provides a template for crystal formation.
-
Cool Further: Ensure the solution is thoroughly cooled in an ice-water bath.
-
Reduce Solvent: If all else fails, you may have used too much solvent. Gently heat the solution to boil off some of the solvent to re-saturate the solution, then attempt to cool and crystallize again.
Q3: My yield is very low after recrystallization. What are the common causes?
A: Low yield can result from several factors:
-
Using too much solvent: This is the most common error. The goal is to create a saturated solution at the solvent's boiling point. Use the minimum amount of hot solvent necessary to fully dissolve the solid.
-
Premature crystallization: If the solution cools too quickly during hot filtration, the product will crystallize in the funnel along with the impurities. Ensure your funnel and receiving flask are pre-heated.
-
Insufficient cooling: Make sure you allow adequate time for crystallization and that the final cooling is done in an ice bath to minimize the amount of product that remains dissolved.
Solvent Selection Table
| Solvent | Polarity | Boiling Point (°C) | Rationale & Comments |
| Water | High | 100 | Good potential. Benzoic acid's solubility in water increases dramatically with temperature.[11] Likely a primary choice. |
| Ethanol | Medium-High | 78 | Often a good solvent for aromatic acids. An ethanol/water mixture might be required to reduce cold solubility. |
| Ethyl Acetate | Medium | 77 | May dissolve the compound too well at room temperature, but worth testing. |
| Toluene | Low | 111 | Unlikely to be a good primary solvent due to polarity mismatch, but could be used in a solvent/anti-solvent system. |
| Acetone | Medium-High | 56 | Often dissolves many organics at room temperature, but its volatility is useful.[12] |
Experimental Protocol: Recrystallization
-
Solvent Selection: In a small test tube, add ~20-30 mg of your crude product and add a potential solvent dropwise at room temperature until the solid is just covered. If it dissolves, the solvent is unsuitable. If not, heat the tube gently. If it dissolves when hot, it's a good candidate. Allow it to cool to see if crystals form.
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to boiling on a hot plate with stirring.
-
Create a Saturated Solution: Continue to add small portions of the hot solvent until the solid just dissolves completely.[7]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.
-
Hot Filtration: Pre-heat a clean flask and a stemless or short-stemmed funnel. Place a fluted filter paper in the funnel. Pour the hot solution through the filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize crystal formation.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.
Part 4: In-Depth Protocol - Column Chromatography
For challenging separations where impurities have similar chemical properties but different polarities, column chromatography is the method of choice. It physically separates components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[13]
Troubleshooting & FAQs for Column Chromatography
Q1: How do I select the right mobile phase (eluent)?
A: The goal is to find a solvent system that moves your target compound with a Retention Factor (Rf) of ~0.3-0.4 on a TLC plate.
-
Stationary Phase: For an acidic compound like this compound, silica gel is the standard choice.
-
Eluent System: Start with a non-polar solvent (e.g., hexanes or petroleum ether) and add increasing amounts of a more polar solvent (e.g., ethyl acetate). A small amount of acetic or formic acid (~0.5-1%) is often added to the eluent. This is critical because it keeps the carboxylic acid protonated, preventing it from interacting ionically with the slightly acidic silica gel. This results in sharper bands and less "tailing" or streaking.[13]
Q2: My compound is streaking badly on the TLC plate and the column. What's wrong?
A: Streaking is often caused by one of three issues:
-
Overloading: You have applied too much sample to the TLC plate or column.
-
Ionic Interaction: As mentioned above, your acidic compound is interacting ionically with the silica. Add a small percentage of a volatile acid (like acetic acid) to your eluent to suppress this interaction.
-
Insolubility: The compound is not fully soluble in the mobile phase, causing it to precipitate and re-dissolve as it moves. You may need a more polar eluent system.
Experimental Protocol: Column Chromatography
-
TLC Analysis: Develop a suitable eluent system using TLC. Test various ratios of a non-polar solvent (e.g., Hexane) and a polar solvent (e.g., Ethyl Acetate), with 0.5% acetic acid added. The ideal system gives your product an Rf of 0.3-0.4 and separates it from all impurities.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (this can be done as a slurry or dry-packed and then wetted). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant head of solvent above the silica bed at all times to prevent the column from running dry.
-
Fraction Analysis: Monitor the collected fractions by TLC to determine which ones contain the pure product.
-
Combine & Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. odinity.com [odinity.com]
- 6. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. Chemistry 102 - Experiment 3 [home.miracosta.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to MALDI-MS Matrix Selection: 3-Cyano-5-hydroxybenzoic acid vs. α-Cyano-4-hydroxycinnamic acid (CHCA)
For researchers, scientists, and drug development professionals utilizing Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), the choice of matrix is a pivotal decision that profoundly influences the quality, sensitivity, and reproducibility of experimental results. An effective matrix must seamlessly co-crystallize with the analyte, absorb energy from the laser, and facilitate a "soft" ionization process that keeps fragile molecules intact.[1][2] For decades, α-cyano-4-hydroxycinnamic acid (CHCA) has been the undisputed workhorse for peptide and protein analysis.[3][4] However, the analytical challenge posed by small molecules has driven the exploration of alternatives like 3-Cyano-5-hydroxybenzoic acid.
This guide delivers an in-depth, evidence-based comparison of these two matrices. We will move beyond a simple feature list to dissect the causal mechanisms behind their performance, providing you with the field-proven insights needed to optimize your MALDI-MS assays.
The Matrix: An Active Participant in Ionization
The MALDI process is a sophisticated interplay of photochemical and physical events initiated by a laser pulse.[1][5][6] The matrix is not merely a solvent; it is the engine of the ionization process. Its core responsibilities are:
-
Analyte Isolation and Co-crystallization: The matrix material surrounds the analyte molecules in a vast molar excess, integrating them into its crystal lattice.[7] This prevents analyte aggregation and promotes the formation of singly charged ions.
-
Energy Absorption: The matrix possesses a chromophore that strongly absorbs laser energy at a specific wavelength (typically 337 nm or 355 nm), protecting the analyte from direct, harsh laser irradiation.[2][8]
-
Soft Ionization: Upon absorbing the laser energy, the matrix rapidly sublimates, creating a dense plume of gas-phase matrix and analyte molecules.[2] Proton transfer from the photoexcited matrix to the analyte is the dominant mechanism for generating the ions that are subsequently analyzed by the mass spectrometer.[8]
The chemical structure, acidity, and crystal morphology of the matrix directly dictate its efficacy in these roles, thereby impacting sensitivity, resolution, and signal-to-noise.
Caption: A simplified workflow of the MALDI-MS process.
Performance Deep Dive: this compound vs. CHCA
While both are aromatic acids, their distinct structures—a benzoic acid versus a cinnamic acid backbone—lead to significant, application-specific differences in performance.
| Feature | α-Cyano-4-hydroxycinnamic acid (CHCA) | This compound | Mechanistic Rationale for Difference |
| Primary Applications | Peptides and proteins (< 30 kDa), some small molecules.[7][9][10][11] | Small molecules, lipids, metabolites. | The simpler structure of this compound leads to fewer matrix-derived fragments, resulting in a cleaner background in the low-mass range, which is critical for small molecule detection.[12] |
| Crystal Morphology | Forms long, fine needles, which can lead to heterogeneous analyte distribution.[13] | Tends to form more homogenous, smaller crystals. | The planarity and potential for pi-stacking in the cinnamic acid structure of CHCA favor needle-like growth. The benzoic acid structure promotes a different packing arrangement, often resulting in more uniform crystal beds. |
| Background Noise | Can exhibit significant matrix-related clusters and fragments in the low mass range (< 700 Da).[14] | Generally provides a much cleaner background with significantly lower chemical noise in the low mass range.[12] | The fragmentation pathway of the cinnamic acid side chain in CHCA is more complex upon laser irradiation, generating more interfering ions compared to the more stable benzoic acid core. |
| "Sweet Spot" Effect | Prone to "sweet spots," requiring hunting for areas of strong signal, which harms reproducibility.[15][16] | Promotes more uniform analyte incorporation, leading to better spot-to-spot reproducibility and facilitating quantification. | The homogenous crystal formation provides a more consistent surface for laser irradiation, averaging the signal and reducing the dependency on specific crystal locations for optimal ionization. |
| Analyte Suitability | "Gold standard" for a wide variety of tryptic peptides due to excellent proton-donating ability.[3][17] | Highly effective for small organic molecules, including drugs and their metabolites, and lipids.[12] | CHCA's proton affinity is exceptionally well-matched for ionizing peptides. This compound's cleaner background and different crystal environment are more accommodating to small, often hydrophobic, molecules. |
In-Depth Analysis of Performance Differences
For Peptide and Proteomic Analysis:
CHCA is the established matrix of choice for peptide mass fingerprinting and general proteomics.[3] Its widespread use is a testament to its high ionization efficiency for peptides across a broad mass range.[9] However, this performance comes with caveats. The formation of heterogeneous, needle-like crystals often leads to the "sweet spot" phenomenon, where signal intensity varies dramatically across the sample spot.[15][16] This can be a significant source of irreproducibility, especially in high-throughput and quantitative workflows.[18] Furthermore, the low-mass region of a CHCA spectrum is often obscured by matrix adducts and fragments, which can interfere with the detection of very small peptides or post-translational modifications.[14]
For Small Molecule and Metabolomic Analysis:
This is the domain where this compound demonstrates its superiority. The primary challenge in small molecule MALDI-MS is distinguishing the analyte signal from the forest of matrix-related peaks. CHCA is particularly problematic in this regard.[19] this compound, by contrast, provides a significantly cleaner background in the low-mass range.[12] This characteristic is a direct result of its more stable chemical structure, which is less prone to fragmentation under laser irradiation. The resulting improvement in signal-to-noise ratio can be the difference between detecting a low-abundance metabolite and missing it entirely. Its tendency to form a more uniform crystal bed also enhances reproducibility, a critical factor for quantitative studies of drugs and metabolites.[12]
Experimental Protocols for Comparative Evaluation
These protocols are designed as self-validating systems to allow for a rigorous, unbiased comparison in your own laboratory.
Protocol 1: Peptide Standard Analysis (e.g., Angiotensin II)
Objective: To compare the sensitivity, resolution, and reproducibility for a standard peptide using both matrices.
Materials:
-
α-Cyano-4-hydroxycinnamic acid (CHCA), high purity
-
This compound, high purity
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), sequencing grade
-
Angiotensin II (or similar peptide standard, MW ~1046 Da)
-
MALDI target plate
Procedure:
-
Matrix Solution Preparation (Prepare Freshly for Both):
-
Create a saturated solution of the matrix in a solvent of ACN/Water/TFA (50:50:0.1, v/v/v). For CHCA, this is typically ~10 mg/mL.
-
Vortex vigorously for 1 minute, then centrifuge for 1 minute to pellet undissolved solids. Use only the clear supernatant.
-
Causality: A saturated solution ensures maximum matrix concentration for optimal crystal formation. The ACN/water solvent system is compatible with most peptides, and TFA acts as a proton source to aid ionization and improve peptide solubility.[10]
-
-
Analyte Solution Preparation:
-
Prepare a 1 pmol/µL stock solution of Angiotensin II in 0.1% TFA.
-
Perform serial dilutions to create standards at 100 fmol/µL, 10 fmol/µL, and 1 fmol/µL to rigorously test the limits of detection.
-
-
Sample Spotting (Dried-Droplet Method):
-
On the MALDI target, spot 1 µL of the matrix solution.
-
Immediately add 1 µL of the desired analyte dilution to the wet matrix spot. Pipette gently to mix.
-
Allow the spots to air dry completely at room temperature. Do not use a vacuum desiccator, as rapid drying can result in poor crystal formation.
-
-
MALDI-MS Data Acquisition:
-
Calibrate the mass spectrometer using an appropriate external standard.
-
For each spot, acquire spectra from at least 10 different locations using a random raster pattern to obtain a representative average and assess spot homogeneity.
-
Use the exact same laser power, mass range, and number of shots for all acquisitions to ensure a fair comparison.
-
-
Data Analysis and Validation:
-
Compare the signal-to-noise ratio (S/N) for the Angiotensin II peak ([M+H]+) for each matrix at every dilution level.
-
Assess the isotopic peak resolution.
-
Calculate the relative standard deviation (RSD) of the peak intensity across the 10 acquisitions for a single spot to quantitatively measure the "sweet spot" effect. A lower RSD indicates better reproducibility.
-
Examine the mass region below 700 Da for the intensity and number of matrix-related background peaks.
-
Caption: Workflow for comparing MALDI matrix performance.
Protocol 2: Small Molecule Analysis (e.g., Verapamil)
Objective: To compare background noise and sensitivity for a common small molecule drug standard.
Procedure: Follow the exact steps outlined in Protocol 1, with the following substitutions:
-
Analyte: Use Verapamil (MW ~454 Da) or another relevant small molecule.
-
Analyte Solution: Prepare a stock solution of 1 ng/µL in 50% ACN and create a dilution series down to 10 pg/µL.
-
Data Analysis: Focus the analysis on the low-mass region (100-800 Da). Directly compare the S/N of the Verapamil [M+H]+ peak and meticulously count the number and intensity of interfering matrix peaks for each matrix.
Conclusion and Authoritative Recommendations
The selection of a MALDI matrix is not a one-size-fits-all decision; it is a strategic choice based on the specific analytical goal.
-
α-Cyano-4-hydroxycinnamic acid (CHCA) remains the premier choice for qualitative and quantitative peptide analysis , particularly for complex samples derived from proteolytic digests.[3][17] Its high ionization efficiency is unparalleled for many peptides. However, users must be vigilant about the "sweet spot" effect and may need to employ automated rastering to ensure reproducible results.[18]
-
This compound should be considered the primary matrix for the analysis of small molecules, lipids, and metabolites , especially when low background noise is critical.[12] Its ability to produce a clean spectrum in the low-mass range significantly enhances the signal-to-noise ratio and improves the limit of detection for these challenging analytes. Its propensity for forming homogenous crystals also makes it a more reliable choice for quantitative applications requiring high spot-to-spot reproducibility.
Ultimately, the most authoritative recommendation is to perform an empirical evaluation. By using the protocols outlined in this guide with your specific analyte of interest, you can generate self-validating data to definitively determine the optimal matrix for your application, ensuring the highest quality results for your research.
References
- 1. Matrix-assisted laser desorption/ionization - Wikipedia [en.wikipedia.org]
- 2. MALDI Theory and Basics [ssi.shimadzu.com]
- 3. Evaluation of the New MALDI Matrix 4-Chloro-α-Cyanocinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. a-Cyano-4-hydroxycinnamic acid MALDI-TOF MS suitable 28166-41-8 [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. MALDI ionization mechanisms tutorial [rknochenmuss.ch]
- 7. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 8. Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry: Mechanistic Studies and Methods for Improving the Structural Identification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. store.bruker.com [store.bruker.com]
- 10. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 11. bitesizebio.com [bitesizebio.com]
- 12. A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Eliminating sweet spot in MALDI-MS with hydrophobic ordered structure as target for quantifying biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Correlation between Sweet Spots of Glycopeptides and Polymorphism of the Matrix Crystal in MALDI Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison between the matrices alpha-cyano-4-hydroxycinnamic acid and 4-chloro-alpha-cyanocinnamic acid for trypsin, chymotrypsin, and pepsin digestions by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bioanalysis-zone.com [bioanalysis-zone.com]
A Senior Application Scientist's Guide to Dihydroxybenzoic Acid Isomers as MALDI Matrices
Welcome to an in-depth exploration of dihydroxybenzoic acid (DHB) isomers for Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry. In the pursuit of high-quality mass spectra, the choice of matrix is a critical parameter that can profoundly influence ionization efficiency, spectral quality, and overall experimental success. While 2,5-dihydroxybenzoic acid (2,5-DHB) has long been a workhorse in MALDI-MS, a nuanced understanding of its isomers can unlock superior performance for specific analyte classes.[1] This guide provides a comprehensive comparison of the common DHB isomers, supported by experimental evidence, to empower researchers, scientists, and drug development professionals in making informed matrix selections.
The Critical Role of the Matrix in MALDI-MS
Before delving into the specifics of DHB isomers, it is essential to appreciate the fundamental role of the matrix in the MALDI process. The matrix serves several key functions: it absorbs the energy from the laser, facilitates the desorption and ionization of the analyte, and protects the analyte from fragmentation that would occur with direct laser irradiation.[2] An ideal matrix should exhibit strong absorbance at the laser wavelength, co-crystallize effectively with the analyte, and promote soft ionization.[3] Dihydroxybenzoic acid and its isomers have become popular choices due to their effectiveness with the commonly used nitrogen lasers operating at 337 nm.[3][4]
Physicochemical Properties of DHB Isomers: The "Why" Behind Performance Differences
The varied performance of DHB isomers in MALDI-MS is not governed by a single property but rather a complex interplay of their physicochemical characteristics.[1][5] Factors such as UV absorption, acidity, excited-state dynamics, and crystal morphology all contribute to their efficacy as matrices for different analytes.[5][6][7]
While properties like ionization potential and proton affinity alone do not fully explain the observed differences, the acidity of the isomers has been shown to correlate with their performance in generating positive and negative ions for certain analytes like phospholipids.[7] For instance, the quality of positive ion lipid spectra decreases in the order of 2,5-, 2,6-, 2,3-, and 2,4-DHB, which aligns with their decreasing acidity.[7] Conversely, for negative ion mode, 2,5-, 2,4-, and 3,5-DHB are more suitable, while the marked acidity of 2,6-DHB prevents it from generating signals in this mode.[7]
The underlying ionization mechanisms are complex and are thought to involve electronic excited states as key intermediates.[6] Differences in the excited-state lifetime and other properties related to the primary reactions in ion generation are believed to be crucial in determining the matrix activity of DHB isomers.[5][8]
Performance Comparison of DHB Isomers Across Analyte Classes
The selection of the optimal DHB isomer is highly dependent on the nature of the analyte. While 2,5-DHB is a versatile, all-purpose matrix, other isomers have demonstrated superior performance for specific molecular classes.[1][6]
Data Presentation: A Comparative Overview
| Analyte Class | Isomer Ranking (Best to Worst) | Key Findings |
| Peptides & Proteins | 2,5-DHB > 2,3-DHB ≈ 2,6-DHB > 2,4-DHB > 3,5-DHB | 2,5-DHB is a widely used and effective matrix for peptides and proteins.[6][9][10] The performance of other isomers can vary depending on the specific peptide or protein.[6] |
| Synthetic Polymers (e.g., Polyethylene Glycols) | 2,6-DHB > 2,3-DHB ≈ 2,5-DHB | 2,6-DHB consistently provides the most intense peaks for PEG polymers in both solvent-free and solvent-based preparations.[1][11] Other isomers are generally considered unusable for this application.[1] |
| Phospholipids (Positive Ion Mode) | 2,5-DHB > 2,6-DHB > 2,3-DHB > 2,4-DHB | The quality of the positive ion spectra correlates with the decreasing acidity of the DHB isomers.[7] 3,4- and 3,5-DHB provide very weak signals.[7] |
| Phospholipids (Negative Ion Mode) | 2,5-DHB ≈ 2,4-DHB ≈ 3,5-DHB | 2,6-DHB is not suitable for negative ion mode due to its high acidity.[7] |
| Oligonucleotides & Polysaccharides | 2,3-DHB, 2,5-DHB, and 2,6-DHB show useful results. | The relative ranking of these isomers can vary depending on the specific analyte.[6] |
Field-Proven Insights and Practical Considerations
Beyond the empirical data, several practical considerations can guide the selection and application of DHB isomers:
-
Crystal Morphology: 2,5-DHB is known to form fine, needle-like crystals, which can provide a homogeneous sample preparation.[7] This is in contrast to some other matrices that form larger, more heterogeneous crystals.[12]
-
Solvent Selection: The choice of solvent is crucial for achieving good co-crystallization. A solvent system in which both the analyte and the matrix are soluble is ideal.[3] Common solvent systems for DHB include mixtures of acetonitrile (ACN) and water with a small amount of trifluoroacetic acid (TFA).[9][13]
-
Analyte Concentration: The optimal analyte-to-matrix ratio is critical for achieving good signal intensity and resolution. This often requires some empirical optimization.[14]
-
Additives: In some cases, the performance of a DHB matrix can be enhanced with additives. For example, the addition of aniline to a 2,5-DHB matrix has been shown to increase the signal intensity for N-linked glycans.[9]
Experimental Protocols: A Step-by-Step Guide
Reproducible and high-quality MALDI-MS data rely on meticulous sample preparation. Below are detailed protocols for the widely used "Dried Droplet" method with 2,5-DHB and a protocol optimized for polymer analysis using 2,6-DHB.
Mandatory Visualization: Experimental Workflow
Caption: A generalized workflow for MALDI sample preparation using the dried droplet method.
Protocol 1: General Purpose Analysis with 2,5-DHB
This protocol is suitable for a wide range of analytes, including peptides, proteins, and carbohydrates.
Materials:
-
2,5-Dihydroxybenzoic acid (2,5-DHB)
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water
-
Trifluoroacetic acid (TFA)
-
Analyte of interest
-
MALDI target plate
-
Micropipettes and tips
Procedure:
-
Prepare the Matrix Solution (10 mg/mL):
-
Weigh 10 mg of 2,5-DHB and place it in a clean microcentrifuge tube.
-
Prepare a solvent mixture of 50:50 (v/v) ACN and ultrapure water containing 0.1% TFA.
-
Add 1 mL of the solvent mixture to the 2,5-DHB.
-
Vortex thoroughly to dissolve the matrix. If not fully dissolved, centrifuge the tube and use the supernatant.[13]
-
-
Prepare the Analyte Solution:
-
Dissolve the analyte in a suitable solvent to a concentration of approximately 1 mg/mL. The choice of solvent will depend on the analyte's solubility. For many peptides and proteins, the same solvent as the matrix can be used.
-
-
Sample-Matrix Co-crystallization (Dried Droplet Method):
-
In a separate microcentrifuge tube, mix the analyte solution and the matrix solution in a 1:1 volume ratio (e.g., 1 µL of analyte solution with 1 µL of matrix solution).
-
Pipette 0.5 to 1.0 µL of the mixture onto a spot on the MALDI target plate.[13]
-
Allow the droplet to air dry at room temperature. This will result in the co-crystallization of the analyte and matrix.
-
-
Mass Spectrometric Analysis:
-
Once the spot is completely dry, insert the MALDI target into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range and ion mode for your analyte.
-
Protocol 2: Synthetic Polymer Analysis with 2,6-DHB
This protocol is optimized for the analysis of synthetic polymers like polyethylene glycol (PEG), for which 2,6-DHB has shown superior performance.
Materials:
-
2,6-Dihydroxybenzoic acid (2,6-DHB)
-
Methanol (MeOH) or Tetrahydrofuran (THF), HPLC grade
-
Polymer sample (e.g., PEG)
-
MALDI target plate
-
Micropipettes and tips
Procedure:
-
Prepare the Matrix Solution (10 mg/mL):
-
Weigh 10 mg of 2,6-DHB and place it in a clean microcentrifuge tube.
-
Add 1 mL of MeOH or THF and vortex thoroughly to dissolve the matrix.
-
-
Prepare the Polymer Solution:
-
Dissolve the polymer sample in a suitable solvent (e.g., MeOH for PEG) to a concentration of approximately 1 mg/mL.
-
-
Sample-Matrix Co-crystallization:
-
Mix the polymer solution and the 2,6-DHB matrix solution. A common starting ratio is 1:5 (v/v) of polymer to matrix solution.
-
Spot 0.5 to 1.0 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry completely.
-
-
Mass Spectrometric Analysis:
-
Insert the target into the mass spectrometer and acquire the data. For polymers, it is common to observe sodiated or potassiated adducts.
-
Concluding Remarks
The selection of a MALDI matrix is a nuanced decision that extends beyond simply choosing the most common option. While 2,5-DHB remains an excellent and versatile choice for a broad range of applications, a deeper understanding of its isomers can lead to significant improvements in spectral quality for specific analyte classes. As demonstrated, 2,6-DHB offers clear advantages for the analysis of synthetic polymers, while the choice between isomers for phospholipid analysis depends on the desired ion mode. By considering the physicochemical properties of the DHB isomers and employing optimized experimental protocols, researchers can enhance the quality and reliability of their MALDI-MS data, ultimately accelerating their scientific discoveries.
References
- 1. benchchem.com [benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. covachem.com [covachem.com]
- 4. Matrix-assisted laser desorption/ionization - Wikipedia [en.wikipedia.org]
- 5. MALDI mechanism of dihydroxybenzoic acid isomers: desorption of neutral matrix and analyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rknochenmuss.ch [rknochenmuss.ch]
- 7. The suitability of different DHB isomers as matrices for the MALDI-TOF MS analysis of phospholipids: which isomer for what purpose? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. 2,5-dihydroxybenzoic acid (DHB) MALDI-MS Matrix [proteochem.com]
- 11. researchgate.net [researchgate.net]
- 12. Rutgers_MS_Home [react.rutgers.edu]
- 13. proteochem.com [proteochem.com]
- 14. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
A Researcher's Guide to MALDI-MS Matrix Selection for Phosphopeptide Analysis: A Comparative Evaluation
For researchers, scientists, and drug development professionals venturing into the intricate world of phosphoproteomics, the sensitive and accurate analysis of phosphopeptides remains a significant analytical challenge. The low stoichiometry of phosphorylation, coupled with the inherent lability of the phosphate group, demands meticulous optimization of every step in the mass spectrometry workflow. At the heart of successful Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) analysis lies the judicious selection of an appropriate matrix. This guide provides an in-depth evaluation of matrices for phosphopeptide analysis, with a comparative look at established and alternative options.
While a multitude of matrices have been proposed, this guide will focus on the performance of commonly used matrices, namely α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB), and will also explore other promising alternatives. It is important to note that while various derivatives of cinnamic and benzoic acids have been investigated, comprehensive, direct comparative data for some, such as 3-Cyano-5-hydroxybenzoic acid (CHB), in the context of phosphopeptide analysis is not extensively available in peer-reviewed literature. Therefore, we will focus on evidence-based comparisons of well-documented matrices to provide actionable insights for your research.
The Challenge of Phosphopeptide Analysis by MALDI-MS
The unique chemical nature of phosphopeptides presents several hurdles for MALDI-MS analysis:
-
Signal Suppression: The acidic phosphate group can suppress the ionization of the peptide, leading to lower signal intensity compared to their non-phosphorylated counterparts.
-
Neutral Loss: The labile phosphoester bond is prone to cleavage during laser-induced desorption/ionization, resulting in the neutral loss of phosphoric acid (H₃PO₄, 98 Da) or HPO₃ (80 Da). This fragmentation complicates spectral interpretation and can diminish the parent ion signal.
-
Low Abundance: Phosphorylation is a dynamic post-translational modification, often occurring at sub-stoichiometric levels, making detection challenging without effective enrichment strategies.
An ideal MALDI matrix for phosphopeptide analysis should, therefore, not only promote efficient ionization but also minimize in-source decay and neutral loss of the phosphate group, thereby enhancing the detection of the intact phosphopeptide.
Commonly Used Matrices: A Head-to-Head Comparison
α-Cyano-4-hydroxycinnamic Acid (CHCA)
CHCA is a widely used matrix for peptide analysis due to its strong absorption at the nitrogen laser wavelength (337 nm) and its ability to produce high-intensity peptide signals.
-
Advantages:
-
High ionization efficiency for general peptides.
-
Good performance for low-abundance peptides.[1]
-
-
Disadvantages:
2,5-Dihydroxybenzoic Acid (DHB)
DHB is another popular matrix, often favored for the analysis of post-translationally modified peptides and larger molecules.
-
Advantages:
-
Disadvantages:
Experimental Data: CHCA vs. DHB for Phosphopeptide Analysis
| Feature | α-Cyano-4-hydroxycinnamic acid (CHCA) | 2,5-Dihydroxybenzoic acid (DHB) | Reference |
| Ionization Efficiency | Generally higher for non-modified peptides. | Can be lower, but often provides better signal-to-noise for phosphopeptides due to reduced fragmentation. | [4] |
| Neutral Loss | More prone to induce neutral loss of the phosphate group. | Generally suppresses neutral loss, preserving the intact phosphopeptide ion. | [2] |
| Crystal Homogeneity | Forms finer, more homogeneous crystals. | Forms larger, less homogeneous, needle-like crystals. | [2] |
| Low Mass Interference | Higher background in the low m/z range. | Cleaner background in the low m/z range. | [3] |
| Typical Analytes | General peptide mass fingerprinting, low-abundance peptides. | Post-translationally modified peptides (including phosphopeptides), glycoproteins. | [3] |
Alternative Matrices and Additives for Enhanced Performance
Recognizing the limitations of standard matrices, researchers have explored alternatives and the use of additives to improve phosphopeptide analysis.
2,6-Dihydroxyacetophenone (DHAP) with Diammonium Hydrogen Citrate (DAHC)
A study by Zhang et al. demonstrated that a matrix of 2,6-dihydroxyacetophenone (DHAP) with the additive diammonium hydrogen citrate (DAHC) offers significant advantages for phosphopeptide analysis compared to the commonly used DHB with phosphoric acid (PA).[1][5]
-
Key Findings:
-
Superior Sensitivity: The optimized DHAP/DAHC matrix enabled the detection of phosphopeptides at low femtomole levels.[5]
-
Improved Homogeneity: This matrix combination forms smaller, more uniform crystals, leading to better shot-to-shot reproducibility.[5]
-
Enhanced Detection of Multiply Phosphorylated Peptides: The study highlighted the particular effectiveness of this matrix for analyzing peptides with multiple phosphorylation sites.[5]
-
4-Chloro-α-cyanocinnamic Acid (ClCCA)
A rationally designed matrix, 4-chloro-α-cyanocinnamic acid, has shown promise as a "cooler" alternative to CHCA.
-
Performance Highlights:
The Role of Additives: Phosphoric Acid
The addition of phosphoric acid (PA) to matrices like DHB is a common strategy to enhance the detection of phosphopeptides. The acidic additive is thought to protonate the phosphopeptide, increasing its ionization efficiency, and to create a more favorable environment for co-crystallization.[6]
Experimental Workflow & Protocols
To ensure reproducible and reliable results, adherence to a well-defined experimental protocol is paramount.
I. Sample Preparation: Phosphopeptide Enrichment
Due to their low abundance, enrichment of phosphopeptides prior to MALDI-MS analysis is often a critical step. Titanium dioxide (TiO₂) chromatography is a widely used and effective method.
Caption: A typical workflow for phosphopeptide analysis, including enrichment.
II. Matrix Preparation Protocols
a) α-Cyano-4-hydroxycinnamic acid (CHCA) Matrix Solution:
-
Prepare a saturated solution of CHCA in a solvent mixture of 50% acetonitrile and 0.1% trifluoroacetic acid (TFA) in water.
-
Vortex the solution thoroughly.
-
Centrifuge to pellet any undissolved matrix before use.
b) 2,5-Dihydroxybenzoic acid (DHB) Matrix Solution:
-
Prepare a solution of 10 mg/mL DHB in 30% acetonitrile in water.
-
For phosphopeptide analysis, a common modification is the addition of 1% phosphoric acid to the DHB solution.[5]
-
Vortex until the matrix is fully dissolved.
c) DHAP/DAHC Matrix Solution:
-
Prepare a stock solution of 2,6-dihydroxyacetophenone (DHAP) at 10 mg/mL in ethanol.
-
Prepare a stock solution of diammonium hydrogen citrate (DAHC) at 50 mg/mL in water.
-
For the working matrix solution, mix the DHAP and DAHC stock solutions at a ratio of 1:30 (v/v).[5]
III. MALDI Spotting: Dried-Droplet Method
-
Mix the phosphopeptide sample (typically 1 µL) with an equal volume of the desired matrix solution directly on the MALDI target plate.
-
Allow the mixture to air dry at room temperature.
-
The co-crystallization of the analyte within the matrix is now ready for analysis.
Logical Relationships in Matrix Selection
The choice of matrix is a critical decision point that influences the quality of the resulting data. This decision should be guided by the specific properties of the phosphopeptides being analyzed and the desired outcome of the experiment.
Caption: Decision-making flowchart for MALDI matrix selection in phosphopeptide analysis.
Conclusion and Future Perspectives
The selection of an appropriate MALDI matrix is a critical parameter for the successful analysis of phosphopeptides. While CHCA offers high sensitivity for general peptide analysis, its tendency to induce neutral loss makes it a less ideal choice for phosphopeptides. DHB, being a "cooler" matrix, generally provides better preservation of the intact phosphopeptide ion.
Emerging evidence suggests that alternative matrices, such as DHAP with a DAHC additive, and rationally designed matrices like 4-chloro-α-cyanocinnamic acid, can offer superior performance in terms of both sensitivity and the reduction of fragmentation. As research in phosphoproteomics continues to advance, the development of novel matrices tailored to the specific challenges of phosphopeptide analysis will undoubtedly play a crucial role in unraveling the complexities of cellular signaling.
For researchers evaluating new matrices, including derivatives like this compound, a systematic comparison against established standards like DHB and CHCA, focusing on sensitivity, selectivity, and the suppression of neutral loss, will be essential to validate their utility in the field.
References
- 1. Enhanced MALDI-TOF MS analysis of phosphopeptides using an optimized DHAP/DAHC matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the New MALDI Matrix 4-Chloro-α-Cyanocinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced MALDI-TOF MS Analysis of Phosphopeptides Using an Optimized DHAP/DAHC Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphoric acid as a matrix additive for MALDI MS analysis of phosphopeptides and phosphoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Uncharted Territory: A Comparative Analysis of 3-Cyano-5-hydroxybenzoic Acid as a MALDI Matrix
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the choice of matrix is a critical determinant of experimental success. While a select few compounds have become the workhorses of proteomics, metabolomics, and drug discovery, the vast chemical space of potential matrices remains largely unexplored. This guide delves into the curious case of 3-Cyano-5-hydroxybenzoic acid (CHB), a structural isomer of more common MALDI matrices, to cross-validate its potential and performance against established alternatives. Through a combination of theoretical analysis and cross-comparison with well-documented matrices, we aim to provide a comprehensive understanding of its suitability for mass spectrometry applications.
The Foundation: What Makes an Effective MALDI Matrix?
The role of a MALDI matrix is to co-crystallize with an analyte and absorb the energy from a pulsed laser, leading to the desorption and ionization of the analyte molecules with minimal fragmentation.[1] An ideal matrix possesses several key characteristics:
-
Strong Molar Absorptivity: It must efficiently absorb laser energy at the wavelength of the laser used (typically 337 nm for nitrogen lasers).[2] This property is usually conferred by an aromatic ring system.[2][3]
-
Analyte Co-crystallization: The matrix must form a homogeneous solid solution with the analyte, ensuring even distribution and reproducible ionization.
-
Efficient Proton Transfer: For positive-ion mode, the matrix should readily donate a proton to the analyte upon laser irradiation. The acidity of the matrix plays a significant role in this process.[4]
-
Vacuum Stability: The matrix must be stable under the high vacuum conditions of the mass spectrometer.[3]
-
Low Background Interference: The matrix itself should not generate an abundance of ions in the low mass range that could interfere with the detection of small molecule analytes.[2][5]
The interplay of these factors determines the sensitivity, resolution, and overall quality of the resulting mass spectrum.
The Established Players: A Tale of Two Matrices
Two of the most widely used matrices in MALDI-MS are α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB). Their enduring popularity stems from their proven efficacy across a broad range of analytes.
-
α-Cyano-4-hydroxycinnamic acid (CHCA): A derivative of cinnamic acid, CHCA is the go-to matrix for peptide and protein analysis, particularly for molecules below 30 kDa.[6] Its high proton affinity and ability to form fine, homogeneous crystals contribute to its excellent performance. CHCA is also utilized for the analysis of some lipids and small molecules.[6]
-
2,5-Dihydroxybenzoic acid (DHB): A benzoic acid derivative, DHB is a versatile matrix suitable for a wide array of analytes, including peptides, proteins, carbohydrates, and synthetic polymers.[1] It is particularly favored for its "soft" ionization properties, which minimize analyte fragmentation. The specific 2,5-substitution pattern of the hydroxyl groups is crucial for its effectiveness as a MALDI matrix.[4][7]
The following diagram illustrates the basic workflow for sample preparation using a standard MALDI matrix like CHCA or DHB.
Caption: A generalized workflow for MALDI sample preparation.
The Enigma of this compound (CHB)
Despite being a structural isomer of other known MALDI matrices, there is a conspicuous absence of published literature detailing the use and performance of this compound as a MALDI matrix. This suggests that it may not be a preferred or particularly effective choice for this application. We can, however, infer its potential properties by examining its structure in the context of established principles of MALDI matrix function.
Structural and Chemical Properties of CHB
| Property | Value | Source |
| Molecular Formula | C₈H₅NO₃ | [8] |
| Molecular Weight | 163.13 g/mol | [8] |
| IUPAC Name | This compound | [8] |
The structure of CHB features a benzoic acid backbone with a cyano group and a hydroxyl group at the 3 and 5 positions, respectively. The presence of the aromatic ring and the acidic carboxylic acid group are prerequisites for a potential MALDI matrix.[2][3]
A Theoretical Cross-Validation: CHB vs. Established Matrices
In the absence of direct experimental data for CHB, we can draw parallels from studies on other benzoic acid isomers to hypothesize its performance.
UV Absorbance and Energy Transfer
A crucial factor for a MALDI matrix is its ability to absorb UV light from the laser. A study on dihydroxybenzoic acid (DHB) isomers revealed that the position of the hydroxyl groups significantly influences their UV absorption properties and, consequently, their performance as MALDI matrices.[4] While the 2,5-DHB isomer is a highly effective matrix, other isomers show diminished performance.[4] It is plausible that the 3,5-substitution pattern in CHB may result in a lower molar absorptivity at the common laser wavelengths (337 nm and 355 nm) compared to the more effective substitution patterns found in matrices like 2,5-DHB and CHCA (which is a cinnamic acid derivative).
Proton Donation and Ionization Efficiency
The acidity of the matrix is a key factor in its ability to protonate analyte molecules. The relative positions of electron-withdrawing groups (like the cyano group) and electron-donating groups (like the hydroxyl group) on the aromatic ring will influence the pKa of the carboxylic acid. The 3,5-substitution may not be as effective at facilitating proton transfer as the arrangements in more established matrices.
The following diagram illustrates the hypothesized relationship between matrix structure and MALDI performance.
Caption: Hypothesized relationship between matrix structure and performance.
Experimental Protocols for Standard Matrices
To provide a practical baseline for comparison, detailed protocols for the preparation and use of CHCA and DHB are provided below. These protocols represent well-established methods that consistently yield high-quality data for their respective applications.
Protocol 1: α-Cyano-4-hydroxycinnamic acid (CHCA) for Peptide Analysis
Materials:
-
α-Cyano-4-hydroxycinnamic acid (MALDI grade)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), sequencing grade
-
Ultrapure water
Procedure:
-
Prepare the CHCA matrix solution:
-
Create a saturated solution of CHCA in a solvent mixture of 50% ACN, 49.9% water, and 0.1% TFA.
-
Vortex the solution vigorously for 1-2 minutes.
-
Centrifuge the solution to pellet any undissolved matrix. The supernatant is the working matrix solution.
-
-
Prepare the analyte solution:
-
Dissolve or dilute the peptide sample in a compatible solvent, typically 0.1% TFA in water.
-
-
Sample spotting (Dried-Droplet Method):
-
Mix the analyte and matrix solutions in a 1:1 volume ratio on a MALDI target plate.
-
Allow the spot to air dry completely, allowing for co-crystallization of the matrix and analyte.
-
-
Data Acquisition:
-
Introduce the target plate into the MALDI mass spectrometer and acquire data in the appropriate mass range for the expected peptides.
-
Protocol 2: 2,5-Dihydroxybenzoic acid (DHB) for General Purpose Analysis
Materials:
-
2,5-Dihydroxybenzoic acid (MALDI grade)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), sequencing grade
-
Ultrapure water
Procedure:
-
Prepare the DHB matrix solution:
-
Dissolve DHB in a solvent mixture of 50% ACN and 0.1% TFA to a final concentration of 10 mg/mL.
-
-
Prepare the analyte solution:
-
Dissolve or dilute the analyte in a solvent that is miscible with the matrix solution.
-
-
Sample spotting (Dried-Droplet Method):
-
Mix the analyte and matrix solutions in a 1:1 volume ratio on the MALDI target plate.
-
Allow the mixture to air dry.
-
-
Data Acquisition:
-
Analyze the sample using a MALDI mass spectrometer, optimizing laser power and other parameters for the specific analyte.
-
Conclusion: An Open Question in MALDI Matrix Chemistry
While this compound possesses the basic structural motifs of a MALDI matrix, the lack of empirical data on its performance, coupled with our theoretical analysis based on related isomers, suggests it is likely not an optimal choice for most MALDI-MS applications. The specific positioning of the cyano and hydroxyl groups may lead to suboptimal UV absorbance and proton transfer capabilities compared to well-established matrices like CHCA and 2,5-DHB.
For researchers seeking reliable and high-performance MALDI analysis, the established matrices remain the recommended choice. However, the exploration of less common isomers like this compound remains a scientifically valuable endeavor. Systematic investigation of such compounds could lead to a deeper understanding of the structure-function relationships that govern MALDI matrix efficacy and potentially uncover novel matrices with unique properties for specialized applications. This guide serves not as a final verdict, but as a call for further empirical investigation into the uncharted territories of MALDI matrix chemistry.
References
- 1. Matrix-assisted laser desorption/ionization - Wikipedia [en.wikipedia.org]
- 2. A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids [mdpi.com]
- 3. Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The suitability of different DHB isomers as matrices for the MALDI-TOF MS analysis of phospholipids: which isomer for what purpose? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrixes for Small Molecule Analysis Based on MALDI-MS [manu56.magtech.com.cn]
- 6. store.bruker.com [store.bruker.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound | C8H5NO3 | CID 19359201 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Novel MALDI-MS Matrices: The Case of 3-Cyano-5-hydroxybenzoic Acid
In the landscape of modern analytical chemistry, Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) stands as a cornerstone technique for the rapid and sensitive analysis of a wide array of molecules, from large biomolecules to small organic compounds.[1] The success of any MALDI-MS experiment is intrinsically linked to the choice of the matrix, a small organic molecule that co-crystallizes with the analyte and facilitates its desorption and ionization.[2] While classic matrices like α-Cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB) are workhorses in many laboratories, the quest for novel matrices with improved performance characteristics is a continuous endeavor in the scientific community.[3][4]
This guide provides a comprehensive framework for the evaluation and benchmarking of a novel matrix candidate, using the hypothetical case of 3-Cyano-5-hydroxybenzoic acid (CHB). While extensive experimental data on CHB as a MALDI matrix is not yet prevalent in published literature, its chemical structure allows us to infer its potential properties and design a rigorous evaluation strategy against other established and novel matrices. This guide is intended for researchers, scientists, and drug development professionals seeking to not only understand the nuances of matrix selection but also to establish a systematic approach for validating new matrix compounds in their own laboratories.
Unveiling a New Contender: this compound (CHB)
The rational design and selection of a MALDI matrix are predicated on a few fundamental physicochemical properties.[5] A successful matrix must:
-
Exhibit strong absorption at the laser wavelength used for irradiation.
-
Effectively co-crystallize with the analyte.
-
Promote analyte ionization, typically through proton transfer.
-
Have minimal interference from matrix-derived ions in the mass region of interest.
Let us consider the structure of our candidate, this compound (CHB):
Caption: Chemical structure of this compound (CHB).
From its structure, we can deduce the following:
-
Aromatic Core: The benzoic acid backbone provides the necessary chromophore for UV laser absorption, a critical feature for any MALDI matrix.
-
Acidic Groups: The presence of both a carboxylic acid (-COOH) and a hydroxyl (-OH) group suggests that CHB is an acidic matrix, capable of donating a proton to facilitate the ionization of analytes in positive-ion mode. This is a characteristic shared with many common matrices like CHCA and DHB.[6][7]
-
Cyano Group: The electron-withdrawing nature of the cyano (-CN) group can influence the acidity of the molecule and its proton-donating ability. This is a key functional group in the widely used matrix α-cyano-4-hydroxycinnamic acid (CHCA), known for its high ionization efficiency, particularly for peptides.[4]
-
Structural Isomerism: As an isomer of other cyanohydroxybenzoic acids, its specific substitution pattern will dictate its crystal structure, solubility, and ultimately, its interaction with different classes of analytes.
Based on this structural analysis, we can hypothesize that CHB may perform well for the analysis of peptides and potentially other small molecules that are readily ionized by protonation. Its performance with lipids and larger proteins would need to be empirically determined.
A Framework for Benchmarking: CHB vs. Novel Matrices
To objectively assess the performance of a new matrix like CHB, a comparative study against a panel of established and other novel matrices is essential. For this guide, we will benchmark CHB against the following novel matrices that have shown promise in recent literature:
-
4-Chloro-α-cyanocinnamic acid (ClCCA): A halogenated derivative of CHCA, reported to offer improved sensitivity and reduced bias for arginine-containing peptides.[8]
-
Nitro Indole Derivatives (e.g., 3,4-MNI): A newer class of matrices that have demonstrated dual-polarity capabilities, enabling the analysis of a broad class of analytes in both positive and negative ion modes.
-
α-Cyano-5-phenyl-2,4-pentadienic acid (CPPA): A CHCA derivative with an extended conjugated system, which has shown enhanced performance for the analysis of intact proteins.[9]
The following experimental workflow provides a systematic approach to this comparative analysis.
Caption: Experimental workflow for benchmarking a new MALDI matrix.
Experimental Protocols
Matrix Solution Preparation
Objective: To prepare standardized solutions of each matrix for consistent sample preparation.
Materials:
-
This compound (CHB)
-
4-Chloro-α-cyanocinnamic acid (ClCCA)
-
3,4-Methyl-4-nitro-1H-indole (3,4-MNI)
-
α-Cyano-5-phenyl-2,4-pentadienic acid (CPPA)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
Procedure:
-
Prepare a stock solvent of 50:50 (v/v) ACN:Water with 0.1% TFA.
-
For each matrix, prepare a saturated solution by adding an excess of the matrix powder to 1 mL of the stock solvent.
-
Vortex the solutions vigorously for 1 minute.
-
Centrifuge the solutions at 10,000 x g for 1 minute to pellet the undissolved solid.
-
Carefully collect the supernatant for use. Prepare fresh daily.
Analyte Standard Preparation
Objective: To prepare standardized analyte solutions representing different classes of molecules.
Materials:
-
Peptide standard mix (e.g., a commercial mix of angiotensin, bradykinin, etc.)
-
Lipid extract (e.g., from a biological sample like plasma or tissue)
-
Small molecule standard (e.g., a drug molecule of interest)
-
Appropriate solvents for each analyte.
Procedure:
-
Peptide Mix: Reconstitute the peptide standard in the stock solvent (50:50 ACN:Water with 0.1% TFA) to a final concentration of 1 pmol/µL.
-
Lipid Extract: Dilute the lipid extract in a suitable solvent like chloroform:methanol (2:1, v/v) to a concentration appropriate for MALDI-MS analysis (typically in the low µg/µL range).
-
Small Molecule: Dissolve the small molecule standard in the stock solvent to a final concentration of 100 ng/µL.
Sample Spotting (Dried-Droplet Method)
Objective: To co-crystallize the analytes with each matrix on the MALDI target plate.
Procedure:
-
Mix the analyte solution and the matrix solution in a 1:1 (v/v) ratio in a microcentrifuge tube.
-
Vortex briefly.
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the droplet to air dry completely at room temperature.
-
Repeat for each analyte and matrix combination.
MALDI-MS Data Acquisition
Objective: To acquire mass spectra for each sample under standardized conditions.
Instrument: A MALDI-TOF mass spectrometer.
Typical Parameters (to be optimized for your instrument):
-
Ionization Mode: Positive (and negative for 3,4-MNI)
-
Laser: Nitrogen laser (337 nm)
-
Laser Fluence: Use the minimum laser power necessary to obtain good signal intensity, and keep it consistent across all samples.
-
Mass Range: Adjust according to the analyte (e.g., m/z 500-4000 for peptides, m/z 200-1500 for lipids and small molecules).
-
Data Acquisition: Accumulate spectra from at least 500 laser shots from random locations within the sample spot to ensure representative data.
Data Presentation and Interpretation
A systematic comparison requires a clear presentation of the acquired data. The following table provides a template for summarizing the quantitative performance metrics.
| Matrix | Analyte | Average S/N Ratio | Peak Intensity (Arbitrary Units) | Number of Detected Analytes (for mixtures) | Key Observations (e.g., background, adducts) |
| CHB | Peptide Mix | [Data] | [Data] | [Data] | [Notes on performance] |
| Lipid Extract | [Data] | [Data] | [Data] | [Notes on performance] | |
| Small Molecule | [Data] | [Data] | [Data] | [Notes on performance] | |
| ClCCA | Peptide Mix | [Data] | [Data] | [Data] | [Notes on performance] |
| Lipid Extract | [Data] | [Data] | [Data] | [Notes on performance] | |
| Small Molecule | [Data] | [Data] | [Data] | [Notes on performance] | |
| 3,4-MNI | Peptide Mix | [Data] | [Data] | [Data] | [Notes on performance, including negative mode] |
| Lipid Extract | [Data] | [Data] | [Data] | [Notes on performance, including negative mode] | |
| Small Molecule | [Data] | [Data] | [Data] | [Notes on performance, including negative mode] | |
| CPPA | Peptide Mix | [Data] | [Data] | [Data] | [Notes on performance] |
| Lipid Extract | [Data] | [Data] | [Data] | [Notes on performance] | |
| Small Molecule | [Data] | [Data] | [Data] | [Notes on performance] |
Interpreting the Results:
-
S/N Ratio and Peak Intensity: These are direct measures of the matrix's ability to generate strong analyte signals. Higher values are generally better.
-
Number of Detected Analytes: For mixtures, a superior matrix will ionize a greater number of components, indicating broader applicability.
-
Background Interference: Examine the low mass region of the spectra. An ideal matrix will have minimal peaks in this region, reducing the chance of interference with small molecule analytes.[10]
-
Adduct Formation: Note the presence of sodium ([M+Na]+) and potassium ([M+K]+) adducts. While sometimes useful for confirmation, excessive adduction can complicate spectra and suppress the protonated molecular ion ([M+H]+).
Logical Framework for Matrix Selection
The choice of a MALDI matrix is not a one-size-fits-all decision. It is a multifactorial process that depends on the analyte's properties and the analytical goals. The following diagram illustrates a logical decision-making process for matrix selection.
Caption: Decision tree for selecting an appropriate MALDI matrix.
Conclusion
While the definitive performance of this compound as a MALDI matrix awaits empirical validation, its chemical structure suggests it holds promise as an acidic matrix, potentially excelling in the analysis of peptides and small molecules, similar to the well-established CHCA. This guide has provided a robust framework for any researcher to systematically benchmark CHB, or any other novel matrix candidate, against a panel of relevant comparators.
By adhering to standardized protocols for sample preparation and data acquisition, and by systematically evaluating key performance metrics, the scientific community can collectively build a deeper understanding of the structure-function relationships of MALDI matrices. This, in turn, will empower researchers to make more informed decisions, leading to higher quality data and advancing the frontiers of mass spectrometry in drug discovery, proteomics, and beyond.
References
- 1. uab.edu [uab.edu]
- 2. Frontiers | Method optimization for benchtop mass spectrometry imaging of lipids in Eisenia hortensis [frontiersin.org]
- 3. covachem.com [covachem.com]
- 4. Rutgers_MS_Home [react.rutgers.edu]
- 5. researchgate.net [researchgate.net]
- 6. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
- 7. A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the New MALDI Matrix 4-Chloro-α-Cyanocinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A binary matrix for the rapid detection and characterization of small-molecule cardiovascular drugs by MALDI-MS and MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to MALDI Matrix Selection: A Head-to-Head Comparison of Ionization Efficiency
For researchers, scientists, and drug development professionals engaged in mass spectrometry, the selection of a suitable matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) is a critical decision that profoundly impacts the quality and reliability of experimental results. The matrix is not merely a passive carrier; it is an active participant in the ionization process, and its properties dictate the efficiency of analyte ionization, the signal-to-noise ratio, and ultimately, the sensitivity and accuracy of the analysis.[1][2]
This guide provides an in-depth, head-to-head comparison of the ionization efficiency of common MALDI matrices for different classes of analytes. Moving beyond a simple catalog of matrices, we will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower you to make informed decisions for your specific application.
The Crucial Role of the MALDI Matrix: More Than Just a Co-crystal
The fundamental principle of MALDI is the use of a matrix that co-crystallizes with the analyte. This matrix serves two primary functions: it absorbs the energy from the laser, preventing the fragile analyte from being destroyed, and it facilitates the ionization of the analyte, allowing it to be detected by the mass spectrometer.[1][3] The ionization process is a complex interplay of photochemical and photophysical events, including energy transfer, protonation, and deprotonation within the hot plume of desorbed material.[1][4]
The choice of matrix is therefore paramount, as its chemical and physical properties directly influence the efficiency of these processes. An ideal matrix should possess the following characteristics:
-
Strong absorbance at the laser's wavelength: This ensures efficient energy absorption and transfer.[2]
-
Good vacuum stability: The matrix should not sublime excessively in the high vacuum of the mass spectrometer.
-
Ability to co-crystallize with the analyte: This intimate mixing is essential for efficient energy transfer and ionization.
-
Low background interference: The matrix itself should produce minimal signals in the mass range of interest.[5]
Head-to-Head Matrix Comparison: A Data-Driven Approach
The selection of the optimal matrix is highly dependent on the analyte's properties, such as its molecular weight, polarity, and proton affinity.[6] What follows is a comparative analysis of commonly used matrices for different classes of biomolecules, supported by experimental findings.
Peptides and Proteins: The Workhorses - CHCA and Sinapinic Acid
For the analysis of peptides and proteins, α-cyano-4-hydroxycinnamic acid (CHCA) and sinapinic acid (SA) are the most widely used matrices.[7] 2,5-dihydroxybenzoic acid (DHB) also finds application, particularly for glycoproteins and when reduced fragmentation is desired.[3][7]
| Analyte Class | Matrix | Key Performance Characteristics |
| Peptides (< 5 kDa) | CHCA | Generally provides higher ionization efficiency and sensitivity, especially for low-abundance peptides.[8] |
| DHB | Produces less background in the low m/z range, beneficial for small peptides and PTM analysis. May yield a higher number of identified peptides at higher analyte concentrations.[8] | |
| Proteins (> 10 kDa) | Sinapinic Acid (SA) | The standard choice for higher molecular weight proteins, providing good signal quality and resolution. |
| DHB | A viable alternative, particularly for glycoproteins where it can help to minimize the loss of sialic acid residues.[3] |
Experimental Evidence: A systematic comparison of CHCA and DHB for peptide mass fingerprinting revealed that CHCA offered higher sensitivity at low analyte concentrations.[8] Conversely, at higher concentrations, DHB allowed for the detection of a greater number of peptides, leading to more complete protein sequence coverage.[8] This highlights a crucial point: the optimal matrix can be concentration-dependent.
For enhanced performance, a mixture of matrices can be advantageous. A combination of CHCA and DHB has been shown to increase sequence coverage and spot-to-spot reproducibility for peptide mass mapping, as well as providing better tolerance to salts and impurities.[1][9]
Small Molecules (< 1000 Da): Overcoming the Matrix Interference Challenge
The analysis of small molecules by MALDI is often hampered by interference from matrix-related ions in the low mass range.[3] Therefore, matrix selection is critical to achieving a clean spectrum and high sensitivity.
| Analyte Class | Matrix | Key Performance Characteristics |
| Polar Small Molecules | DHB | A good starting point for polar analytes, offering a balance of performance and versatility.[7] |
| Non-polar Small Molecules | Dithranol (DTH) | Often preferred for non-polar analytes, including organometallic and metallic samples. |
| Drugs & Metabolites | 3-HC & ATT (Combination) | A combination of 3-hydroxycoumarin and 6-aza-2-thiothymine has been shown to provide high signal-to-noise ratios for drugs like donepezil and gefitinib, with reduced matrix background.[10][11] |
| DMAN | 1,8-bis(dimethyl-amino)naphthalene, often used in combination with DHB, has demonstrated improved coverage for a wide array of small molecules, including organic acids, amino acids, and sugars. |
Experimental Evidence: A study comparing a combination matrix of 3-HC and ATT to the individual components for the analysis of the drugs donepezil and gefitinib demonstrated significantly higher signal-to-noise (S/N) ratios with the combination matrix. For 1 ng of donepezil, the S/N ratio was 1474 with the combination matrix, compared to 330 with ATT and only 17 with 3-HC alone.[10][12]
Oligonucleotides: Minimizing Fragmentation and Adduct Formation
The analysis of oligonucleotides by MALDI can be challenging due to fragmentation and the formation of alkali metal adducts, which can decrease resolution and sensitivity.[8] The choice of matrix is crucial to mitigate these issues.
| Analyte Class | Matrix | Key Performance Characteristics |
| Oligonucleotides | 3-Hydroxypicolinic Acid (3-HPA) | A widely used matrix that imparts less internal energy to the analyte, thereby reducing fragmentation.[13] Often used with additives like diammonium citrate to suppress salt adducts.[8] |
| 2,4,6-Trihydroxyacetophenone (THAP) | Another effective matrix for oligonucleotides, particularly when used with additives.[9] | |
| 3,4-Diaminobenzophenone (DABP) | A newer matrix that has been shown to provide lower detection limits, less fragmentation, and fewer alkali metal adducts, even at low oligonucleotide concentrations. It also promotes homogenous sample spots.[8][9] |
Experimental Evidence: A study reported a limit of detection (LOD) and lower limit of quantification (LLOQ) of 0.25 pmol for an antimiR oligonucleotide using THAP as the matrix.[9] Another study highlighted the advantages of DABP, noting its ability to produce intact oligonucleotide ions at lower laser powers, leading to better detection limits and reduced fragmentation compared to conventional matrices.[8]
Lipids: Navigating Polarity and Ionization Mode
Lipid analysis by MALDI requires careful matrix selection based on the lipid class and the desired ionization mode (positive or negative).
| Analyte Class | Matrix | Ionization Mode | Key Performance Characteristics |
| Phospholipids | DHB | Positive | Good overall performance.[7] |
| 9-Aminoacridine (9-AA) | Negative | Often preferred for acidic lipids, providing high sensitivity.[2] | |
| Gangliosides | DHAP | Negative | Shows superior performance for gangliosides. |
| Cholesterol | DHB | Positive | Produces intense cholesterol signals. |
| General Lipids | DAN | Negative | Demonstrates excellent lipid coverage and signal intensity. |
Experimental Evidence: A comparative study of six MALDI matrices for lipid imaging found that in positive-ion mode, CHCA and THAP detected the most lipids, while THAP and DAN provided the best signal intensities. In negative-ion mode, DAN showed the best lipid coverage, and DHAP was superior for gangliosides.[14]
Experimental Workflows and Protocols
To ensure the scientific integrity of your matrix comparison studies, it is essential to follow standardized and well-documented protocols. Below are detailed methodologies for matrix preparation and a general workflow for a comparative analysis.
Experimental Workflow for Matrix Comparison
This workflow is designed to provide a systematic and objective comparison of different matrices for a specific analyte.
Caption: Workflow for comparing MALDI matrix efficiency.
Detailed Protocol: Dried-Droplet Sample Preparation
This is a widely used and straightforward method for sample preparation.
-
Matrix Solution Preparation:
-
CHCA: Prepare a saturated solution in a solvent mixture of 50% acetonitrile (ACN) and 50% water with 0.1% trifluoroacetic acid (TFA).[15]
-
Sinapinic Acid: Prepare a saturated solution in a solvent mixture of 30-50% ACN in water with 0.1% TFA.
-
DHB: Prepare a solution of 15 mg/mL in methanol.
-
Note: Always use high-purity matrices and solvents. It is recommended to prepare matrix solutions fresh daily.
-
-
Analyte Solution Preparation:
-
Dissolve your analyte in a solvent that is compatible with the matrix solution. For peptides and proteins, the same solvent as the matrix is often suitable.
-
-
Mixing and Spotting:
-
Mix the analyte and matrix solutions in a 1:1 volume ratio in a microcentrifuge tube.
-
Vortex the mixture briefly.
-
Pipette 0.5 - 1.0 µL of the mixture onto a spot on the MALDI target plate.
-
Allow the droplet to air-dry completely at room temperature.
-
Detailed Protocol: Ultra-Thin Layer (UTL) Method
The UTL method can provide greater tolerance to impurities and better resolution.
-
Preparation of the Thin Layer Substrate Solution:
-
Mix 1 part of a saturated CHCA solution (prepared as above) with 3 parts isopropanol.
-
-
Making the Thin Layer Substrate:
-
Apply 20-50 µL of the thin layer substrate solution to the MALDI plate and spread it evenly with the side of a pipette tip.
-
Allow the solution to dry completely.
-
-
Sample Application:
-
Dilute your analyte solution in the matrix solution to a final concentration of 0.2 - 2 µM.
-
Spot 0.5 µL of the sample/matrix mixture onto the prepared thin layer. A precipitate of co-crystallized matrix and analyte will form.[16]
-
The Underlying Mechanisms: Why Matrix Choice Matters
The ionization efficiency of a matrix is governed by a complex interplay of its physicochemical properties. Understanding these factors provides a rational basis for matrix selection.
Caption: Key factors influencing MALDI ionization efficiency.
-
Proton Affinity: For positive-ion mode, the matrix should have a lower proton affinity than the analyte to facilitate proton transfer to the analyte.[6] Acidic matrices like CHCA and SA are excellent proton donors.
-
Crystal Structure: The morphology and homogeneity of the matrix-analyte co-crystals are crucial. "Sweet spots" of high ion yield often correspond to regions of optimal crystal formation. The UTL method is one way to improve crystal homogeneity.
-
Analyte Incorporation: The ability of the analyte to be effectively incorporated into the growing matrix crystals during solvent evaporation is essential for efficient energy transfer.
Conclusion: A Strategic Approach to Matrix Selection
The selection of a MALDI matrix is a critical step that should be approached systematically and with a clear understanding of the underlying principles. There is no single "best" matrix; the optimal choice is always application-dependent. By leveraging the comparative data presented in this guide, following the detailed protocols, and considering the physicochemical properties of both your analyte and the potential matrices, you can significantly enhance the quality, sensitivity, and reproducibility of your MALDI-MS analyses. As a final recommendation, for novel or challenging analytes, it is always prudent to screen a small number of rationally chosen matrices to empirically determine the best performer.
References
- 1. Matrix-assisted laser desorption/ionization - Wikipedia [en.wikipedia.org]
- 2. Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. web.colby.edu [web.colby.edu]
- 6. Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry: Mechanistic Studies and Methods for Improving the Structural Identification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A matrix of 3,4-diaminobenzophenone for the analysis of oligonucleotides by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Pharmacokinetic Studies of Antisense Oligonucleotides Using MALDI-TOF Mass Spectrometry [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. A new combination MALDI matrix for small molecule analysis: application to imaging mass spectrometry for drugs and metabolites - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. analusis.edpsciences.org [analusis.edpsciences.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. MALDI-TOF Mass Spectrometry in Clinical Analysis and Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MALDI Sample Preparation: the Ultra Thin Layer Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Cyano-5-hydroxybenzoic Acid: A Traditional vs. Modern Approach
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of specialized aromatic compounds is a cornerstone of innovation. 3-Cyano-5-hydroxybenzoic acid is a valuable building block in the synthesis of various pharmaceutical and materials science targets. This guide provides an in-depth, objective comparison of two synthetic routes to this molecule: a traditional, established method and a modern, palladium-catalyzed approach. The information presented is grounded in experimental data from peer-reviewed literature and established chemical principles, offering a comprehensive resource for selecting the optimal synthetic strategy.
Introduction to Synthetic Strategies
The synthesis of this compound presents a unique challenge due to the presence of multiple functional groups that can interfere with standard transformations. The choice of synthetic route often depends on factors such as starting material availability, desired yield and purity, scalability, and safety considerations. Here, we will validate and compare two distinct pathways:
-
Established Route: A classic multi-step synthesis culminating in a Sandmeyer reaction. This approach is well-documented in the annals of organic chemistry and relies on robust, albeit sometimes harsh, reaction conditions.
-
New Synthetic Route: A more contemporary approach utilizing a palladium-catalyzed cyanation of an aryl bromide. This method leverages recent advancements in organometallic chemistry to offer potentially milder reaction conditions and improved functional group tolerance.
The Established Route: A Journey Through Classic Reactions
The traditional synthesis of this compound is a multi-step process that begins with the nitration of benzoic acid, followed by reduction, and finally, the introduction of the cyano group via a Sandmeyer reaction.
Overall Workflow of the Established Route
Comparative study of the photostability of different MALDI matrices
For researchers, scientists, and drug development professionals leveraging Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the choice of matrix is a critical parameter that dictates the quality, reproducibility, and success of an experiment. While factors such as analyte compatibility and crystal morphology are often primary considerations, the photostability of the matrix—its ability to withstand repeated laser irradiation without significant degradation—is a crucial, yet often overlooked, aspect that directly impacts signal stability and data integrity. This guide provides an in-depth comparative study of the photostability of three widely used MALDI matrices: α-cyano-4-hydroxycinnamic acid (CHCA), 2,5-dihydroxybenzoic acid (DHB), and sinapinic acid (SA).
The Critical Role of Photostability in MALDI-MS
In MALDI-MS, a pulsed laser irradiates a co-crystal of the matrix and analyte. The matrix absorbs the laser energy, leading to the desorption and ionization of the analyte molecules[1]. This process, however, is not without consequences for the matrix itself. Repeated laser shots on the same sample spot can lead to photochemical degradation of the matrix, a phenomenon often referred to as photobleaching. This degradation can manifest in several ways:
-
Signal Attenuation: As the matrix degrades, its ability to efficiently absorb laser energy and facilitate analyte ionization diminishes, leading to a decrease in signal intensity over time[2]. This is particularly problematic in applications requiring multiple measurements from the same spot, such as in imaging mass spectrometry (IMS) or when optimizing instrument parameters.
-
Generation of Interfering Ions: Photodegradation of the matrix can produce a variety of smaller ionic species that appear in the low mass range of the spectrum, contributing to chemical noise and potentially interfering with the detection of low molecular weight analytes[3].
-
Inconsistent "Sweet Spots": The heterogeneity of matrix-analyte co-crystallization leads to the formation of "sweet spots" with optimal signal intensity. Matrix degradation can alter the chemical and physical properties of these spots, leading to poor shot-to-shot reproducibility[4].
Therefore, understanding the relative photostability of different matrices is paramount for selecting the most appropriate matrix for a given application, ensuring robust and reliable data acquisition.
Experimental Evaluation of Matrix Photostability
To objectively compare the photostability of CHCA, DHB, and SA, a standardized experimental protocol is essential. The following section details a robust methodology for assessing matrix photostability, designed to yield reproducible and comparable data.
Experimental Workflow
The overall workflow for evaluating matrix photostability involves preparing matrix-only samples, subjecting them to prolonged laser irradiation, and monitoring the decay of the matrix ion signal over time.
References
- 1. Matrix-assisted laser desorption/ionization - Wikipedia [en.wikipedia.org]
- 2. Quantitative matrix-assisted laser desorption/ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correlation between Sweet Spots of Glycopeptides and Polymorphism of the Matrix Crystal in MALDI Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Cyano-5-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Characterization
Before initiating any disposal procedure, a thorough understanding of the potential hazards is paramount. In the absence of a specific SDS for 3-Cyano-5-hydroxybenzoic acid, it is prudent to treat it as a hazardous substance, drawing parallels from analogous compounds such as 3-Cyano-4-hydroxybenzoic acid and 3-Hydroxybenzoic acid.
Anticipated Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1][2]
-
Eye Irritation: Poses a risk of serious eye irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2]
Given these potential hazards, this compound should be managed as a hazardous waste, in accordance with federal and local regulations such as those established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][4]
Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risks.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes and airborne dust. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact and potential irritation. |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory | A NIOSH-approved respirator may be necessary if handling large quantities or if dust generation is unavoidable. | Prevents inhalation of irritating dust particles.[1][2] |
Segregation and Waste Stream Determination
Proper segregation of chemical waste is a critical step to prevent dangerous reactions and ensure compliant disposal.[5][6]
Logical Flow for Waste Segregation:
Caption: Decision workflow for segregating this compound waste.
-
Solid Waste: Unused or expired this compound, and any lightly contaminated materials (e.g., weighing paper, gloves), should be placed in a designated solid hazardous waste container.[5]
-
Liquid Waste: If dissolved in a solvent, it must be collected in a liquid hazardous waste container. Segregate halogenated and non-halogenated solvent waste streams.[5]
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.[5]
Key Principle: Never mix incompatible waste streams. For instance, do not combine acidic waste with cyanide-bearing waste, as this could generate highly toxic hydrogen cyanide gas.[7]
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of this compound.
Step 1: Container Selection and Labeling
-
Choose a Compatible Container: Select a container that is chemically compatible with benzoic acid derivatives and any solvents used. High-density polyethylene (HDPE) containers are generally a suitable choice.[3][8] The container must be in good condition, with a secure, leak-proof screw cap.[6][8]
-
Pre-label the Container: Before adding any waste, affix a hazardous waste label. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid abbreviations)
-
The specific hazard characteristics (e.g., "Irritant")
-
The date accumulation begins.[3]
-
Step 2: Waste Accumulation
-
Location: Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[7][8] This area should be under the control of laboratory personnel.[9]
-
Procedure:
-
Don the appropriate PPE.
-
Carefully transfer the waste into the pre-labeled container. For solids, use a funnel to minimize dust generation.
-
Do not fill the container beyond 90% capacity to allow for expansion.[10]
-
Securely close the container immediately after adding waste. Containers must remain closed at all times except when adding waste.[7][11]
-
Place the container in secondary containment (e.g., a chemical-resistant tray) to mitigate potential spills.[6]
-
Step 3: Storage and Inspection
-
Storage: Store the waste container in the designated SAA, segregated from incompatible materials.[3][8]
-
Inspection: The SAA must be inspected weekly for any signs of leakage or container deterioration.[6][8]
Step 4: Arranging for Disposal
-
Contact EHS: Once the container is full, or if the waste has been stored for the maximum allowable time (typically up to one year for partially filled containers in an SAA, but institutional policies may vary), contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[7][8]
-
Do Not Dispose Down the Drain: Under no circumstances should this compound be disposed of down the sink.[11] Sewer disposal is reserved only for specific, non-hazardous, and water-soluble compounds as determined by institutional policy.[8]
-
Do Not Evaporate: Evaporation in a fume hood is not a permissible method of disposal.[11]
Spill Management
In the event of a spill, follow these procedures:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Assess the Spill: Determine the extent of the spill. If it is large or you are not comfortable cleaning it up, evacuate the area and contact your EHS office.
-
Cleanup: For small, manageable spills:
-
Ensure you are wearing appropriate PPE.
-
Contain the spill using an appropriate absorbent material from a spill kit.
-
Carefully sweep up the solid material and absorbent, minimizing dust generation.
-
Place all contaminated materials into a hazardous waste container and label it accordingly.
-
Clean the spill area with soap and water.
-
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental responsibility. By adhering to these guidelines, researchers can ensure they are in compliance with regulations and are contributing to a safe and sustainable scientific community. Always consult your institution's specific chemical hygiene plan and EHS professionals for guidance.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 4. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 5. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 6. danielshealth.com [danielshealth.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. epa.gov [epa.gov]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. vumc.org [vumc.org]
Personal protective equipment for handling 3-Cyano-5-hydroxybenzoic acid
Comprehensive Safety Guide: Handling 3-Cyano-5-hydroxybenzoic Acid
As a Senior Application Scientist, my primary objective extends beyond providing high-quality chemical reagents; it is to ensure you can use them with the utmost confidence and safety. This guide provides an in-depth operational plan for handling this compound (CAS: 1163141-57-8), focusing on the critical selection and use of Personal Protective Equipment (PPE).[1][2] The protocols outlined below are designed to create a self-validating system of safety, grounding every recommendation in authoritative hazard data to protect you, your colleagues, and your research.
Hazard Assessment: The Foundation of Your Safety Protocol
Understanding the specific risks associated with a chemical is the non-negotiable first step in developing a robust safety plan. This compound is a compound with multiple hazard classifications under the Globally Harmonized System (GHS).[1] These classifications are not mere suggestions; they are the data-driven basis for every PPE and handling recommendation that follows.
The primary hazards are summarized below:
| GHS Hazard Code | Hazard Statement | Implication for Handling |
| H302 | Harmful if swallowed | Accidental ingestion can lead to acute toxicity. |
| H312 | Harmful in contact with skin | The compound can be absorbed through the skin, causing systemic effects.[1][3] |
| H315 | Causes skin irritation | Direct contact can cause redness, inflammation, or dermatitis.[1][4][5] |
| H319 / H318 | Causes serious eye irritation / damage | Direct contact with eyes can cause significant, potentially irreversible damage.[1][3] |
| H332 | Harmful if inhaled | Inhalation of the dust can lead to acute toxicity.[1][3] |
| H335 | May cause respiratory irritation | Inhaled particles can irritate the nose, throat, and lungs.[1][4][5][6] |
This hazard profile dictates that all routes of exposure—inhalation, skin contact, eye contact, and ingestion—must be rigorously controlled.
Core Protective Measures: Your Personal Protective Equipment (PPE) Protocol
Based on the established hazards, a multi-layered PPE approach is mandatory. The goal is to create a barrier between you and the chemical, assuming that contact could occur despite other controls.
Eye and Face Protection: The First Line of Defense
-
Mandatory Equipment: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[7][8]
-
Scientific Rationale: The classification "Causes serious eye irritation" (H319) and potentially "Causes serious eye damage" (H318) means that even minor contact from airborne dust or a small splash could have severe consequences.[1][3] Standard safety glasses are insufficient as they do not provide a seal against fine particulates.
-
Enhanced Protection: When handling larger quantities or when there is a significant risk of splashing, a face shield must be worn in addition to safety goggles.[6][8]
Skin Protection: An Impermeable Barrier
-
Gloves: Chemically resistant, disposable nitrile gloves are the minimum requirement for splash protection.[8][9] Nitrile offers good resistance against acids and a broad range of chemicals.[9][10]
-
Causality: This compound is designated as "Harmful in contact with skin" (H312) and a skin irritant (H315).[1] Therefore, gloves must be selected to prevent dermal absorption. Always inspect gloves for tears or pinholes before use and use proper glove removal technique to avoid contaminating your hands.[4] For prolonged or immersive contact, consult the glove manufacturer’s chemical resistance guide to ensure nitrile is appropriate.
-
-
Protective Clothing: A professional lab coat, fully buttoned, is required to protect skin on the arms and body.[8] For tasks with a higher risk of spills, an impervious or chemically resistant apron should be worn over the lab coat.[7][9]
Respiratory Protection: Controlling Inhalation Risk
-
Mandatory Engineering Controls: First and foremost, handle this compound only in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust and vapor concentrations.[6][11]
-
When Respirators are Required: If engineering controls are insufficient to keep exposure below permissible limits, or if you experience any respiratory irritation, respiratory protection is necessary.[6][7]
-
Equipment Specification: A NIOSH-approved air-purifying respirator with a particulate filter (N95 or higher) is required.[6][12] If vapors are also a concern, a combination organic vapor/particulate cartridge should be used. All respirator use requires prior medical evaluation and fit-testing as per OSHA 29 CFR 1910.134.[6][8]
Standard Operating Procedure: A Workflow for Safe Handling
This step-by-step process integrates the PPE protocol into the entire lifecycle of chemical use, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Methodology
-
Preparation and Engineering Controls:
-
Before bringing the chemical into the workspace, verify that the designated chemical fume hood is operational and has a current certification.
-
Ensure an emergency eye wash station and safety shower are immediately accessible.[6][11]
-
Don all required PPE as specified in Section 2: tightly-sealed goggles, nitrile gloves, and a buttoned lab coat.
-
Prepare all necessary equipment (spatulas, weigh boats, glassware) within the fume hood to minimize movement of the chemical.
-
-
Handling the Compound:
-
Conduct all manipulations, including weighing and transferring, within the fume hood to contain any dust.[6]
-
Avoid actions that could generate dust, such as dropping or rapid pouring. Use smooth, deliberate motions.
-
If adding the solid to a solvent, do so slowly to prevent splashing.
-
-
Storage:
-
Spill and Emergency Procedures:
-
Small Spill (in fume hood): With appropriate PPE, gently sweep up the solid material and place it into a sealed container for hazardous waste disposal.[6] Avoid raising dust. Wipe the area with a damp cloth, and dispose of the cloth as hazardous waste.
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water.[11][13] Remove contaminated clothing and seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][11] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[6][11] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
-
Waste Disposal:
-
All contaminated materials, including empty containers, used gloves, weigh boats, and spilled material, must be disposed of as hazardous chemical waste.
-
Place waste in a clearly labeled, sealed container.
-
Disposal must be conducted through an approved waste disposal plant, often via incineration.[4][6][11] Do not discharge into drains or the environment.[7][14] Adhere strictly to all local, state, and federal regulations.
-
By integrating this expert-validated knowledge of hazards with concrete operational steps, you can ensure a safe and effective research environment when working with this compound.
References
- 1. This compound | C8H5NO3 | CID 19359201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 3-Cyano-4-hydroxybenzoic acid | C8H5NO3 | CID 11137463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. echemi.com [echemi.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. PPE Nitrile Acid-Resistant Gloves for Lab Safety [flinnsci.ca]
- 11. fishersci.com [fishersci.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. fishersci.com [fishersci.com]
- 14. chemos.de [chemos.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
